molecular formula C5H4N2O3 B127853 3-Hydroxy-2-nitropyridine CAS No. 15128-82-2

3-Hydroxy-2-nitropyridine

カタログ番号: B127853
CAS番号: 15128-82-2
分子量: 140.1 g/mol
InChIキー: QBPDSKPWYWIHGA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Hydroxy-2-nitropyridine, also known as this compound, is a useful research compound. Its molecular formula is C5H4N2O3 and its molecular weight is 140.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97501. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-nitropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-4-2-1-3-6-5(4)7(9)10/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPDSKPWYWIHGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022264
Record name 3-Hydroxy-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15128-82-2
Record name 3-Hydroxy-2-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15128-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-2-nitropyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015128822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitro-3-pyridinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97501
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hydroxy-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-nitropyridin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.614
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Pyridinol, 2-nitro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-HYDROXY-2-NITROPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU357X85YB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-2-nitropyridine from 3-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-hydroxy-2-nitropyridine (B88870), a key intermediate in the pharmaceutical industry, from its precursor, 3-hydroxypyridine (B118123). The document details various synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols and workflow diagrams to support research and development efforts.

Introduction

This compound, also known as 2-nitro-3-pyridinol, is a crucial building block in the synthesis of various pharmaceutical compounds, notably as an intermediate for multi-target tyrosine kinase inhibitors.[1] Its chemical structure, featuring both a hydroxyl and a nitro group on a pyridine (B92270) ring, makes it a versatile synthon for further chemical modifications. The primary route to its synthesis involves the electrophilic nitration of 3-hydroxypyridine. This guide explores several documented methods for this conversion, highlighting the reagents, reaction conditions, and yields.

Synthetic Methodologies

The synthesis of this compound from 3-hydroxypyridine is primarily achieved through nitration. The choice of nitrating agent and reaction conditions significantly impacts the yield, purity, and environmental footprint of the process. The most common methods are:

  • Mixed Acid Nitration: This traditional method employs a mixture of concentrated sulfuric acid and concentrated nitric acid. While effective, it is associated with significant pollution and equipment corrosion.[1]

  • Nitrate (B79036) Salt in Acidic Medium: A more contemporary and safer approach utilizes a nitrate salt, such as potassium nitrate (KNO₃), in the presence of a strong acid like concentrated sulfuric acid. This method generates nitric acid in situ, allowing for a more controlled reaction.[2]

  • Nitrate Salt with Acetic Anhydride (B1165640): This alternative method avoids the use of strong mineral acids, instead using a metal nitrate/acetic anhydride system. This approach is reported to be less corrosive and environmentally friendlier, with high yields.[1][3]

  • Fuming Nitric and Sulfuric Acids: For obtaining a high-purity product, a method involving fuming nitric acid and fuming sulfuric acid (oleum) has been patented. This method, however, requires stringent safety precautions due to the highly corrosive and reactive nature of the reagents.[4]

The following diagram illustrates the general chemical transformation:

G 3-hydroxypyridine This compound 3-hydroxypyridine->this compound Nitrating Agent (e.g., HNO₃/H₂SO₄ or KNO₃/Ac₂O)

Figure 1: General reaction scheme for the nitration of 3-hydroxypyridine.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthetic protocols for the preparation of this compound.

Table 1: Comparison of Different Nitration Methods

MethodNitrating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Mixed AcidConc. H₂SO₄ + Conc. HNO₃-< 30Not specifiedNot specified[1]
Nitrate/Acetic AnhydrideKNO₃ / Acetic AnhydrideEthyl Acetate (B1210297)45Not specified81[3][5]
Nitrate/Sulfuric AcidAnhydrous KNO₃ / Conc. H₂SO₄-40249.7[2]
Fuming Acids (Example 1)Fuming H₂SO₄ (42%) + Fuming HNO₃-803Not specified[4]
Fuming Acids (Example 2)Fuming H₂SO₄ (45%) + Fuming HNO₃-844.5Not specified[4]
Fuming Acids (Example 3)Fuming H₂SO₄ (48%) + Fuming HNO₃-873.5Not specified[4]

Table 2: Molar Ratios of Reactants

Method3-Hydroxypyridine : Nitrating Agent (molar ratio)Reference
Nitrate/Sulfuric Acid1 : 1.2 (3-hydroxypyridine : KNO₃)[2]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature.

Method 1: Nitration using Potassium Nitrate and Acetic Anhydride

This protocol is adapted from a method reported to have a high yield and improved environmental safety profile.[3][5]

Materials:

  • 3-Hydroxypyridine (10g)

  • Ethyl acetate (80ml)

  • Potassium nitrate (KNO₃) (4.2g)

  • Acetic anhydride (21ml)

  • Saturated sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Activated carbon

Procedure:

  • To a 250mL three-necked flask, add 10g of 3-hydroxypyridine, 80ml of ethyl acetate, 4.2g of KNO₃, and 21ml of acetic anhydride.

  • Heat the mixture to 45°C with magnetic stirring.

  • Monitor the reaction progress until completion.

  • Cool the reaction mixture to room temperature and filter by suction.

  • Wash the filter cake with a small amount of ethyl acetate 1 to 2 times.

  • Take the filtrate and adjust the pH to neutral with a saturated NaOH solution.

  • Extract the aqueous layer with ethyl acetate 3 to 4 times.

  • Combine the organic extracts, add activated carbon, and heat under reflux for 1 hour.

  • Cool the mixture and filter to remove the activated carbon.

  • Dry the filtrate with anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator.

  • Dry the resulting product in a drying oven to obtain this compound.

Reported Yield: 11.9g (81%)[3]

Method 2: Nitration using Potassium Nitrate and Concentrated Sulfuric Acid

This protocol is based on a patented method that utilizes KNO₃ in concentrated sulfuric acid.[2]

Materials:

  • 3-Hydroxypyridine

  • Anhydrous potassium nitrate (KNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Solid sodium bicarbonate (NaHCO₃)

  • Water

Procedure:

  • Dissolve 3-hydroxypyridine in concentrated sulfuric acid with stirring.

  • Slowly add anhydrous KNO₃ in batches. The optimal molar ratio of 3-hydroxypyridine to KNO₃ is 1:1.2.

  • Heat the mixture to 40°C and stir for 2 hours.

  • After the reaction is complete, slowly pour the mixture into water.

  • Adjust the pH of the solution to 6.5 using solid NaHCO₃.

  • Let the solution stand overnight to allow for precipitation.

  • Filter the precipitate and dry to obtain this compound.

Reported Yield: 49.7%[2]

Method 3: Nitration using Fuming Sulfuric Acid and Fuming Nitric Acid

This protocol is derived from a patent aimed at producing high-purity this compound.[4]

Materials:

  • 3-Hydroxypyridine

  • Concentrated sulfuric acid

  • Fuming sulfuric acid (oleum)

  • Fuming nitric acid

  • Concentrated ammonia (B1221849) water

Procedure:

  • Add concentrated sulfuric acid to 3-hydroxypyridine while stirring.

  • Volatilize hydrogen chloride under reduced pressure.

  • Add fuming sulfuric acid and fuming nitric acid.

  • Heat the mixture to 80-87°C and stir for 3-5 hours.

  • Cool the mixture and dropwise add concentrated ammonia water to adjust the pH to 5-5.5.

  • Add water and stir to induce precipitation.

  • Filter and dry the precipitate to obtain this compound.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols.

G cluster_0 Method 1: KNO₃ / Acetic Anhydride A Combine Reactants: 3-hydroxypyridine, ethyl acetate, KNO₃, acetic anhydride B Heat to 45°C with Stirring A->B C Cool and Filter B->C D Neutralize Filtrate (NaOH) C->D E Extract with Ethyl Acetate D->E F Treat with Activated Carbon E->F G Dry and Concentrate F->G H Isolate Product G->H

Figure 2: Workflow for nitration using KNO₃ and acetic anhydride.

G cluster_1 Method 2: KNO₃ / Concentrated H₂SO₄ A2 Dissolve 3-hydroxypyridine in conc. H₂SO₄ B2 Add Anhydrous KNO₃ A2->B2 C2 Heat to 40°C for 2h B2->C2 D2 Quench with Water C2->D2 E2 Neutralize with NaHCO₃ (pH 6.5) D2->E2 F2 Precipitate Overnight E2->F2 G2 Filter and Dry F2->G2 H2 Isolate Product G2->H2

Figure 3: Workflow for nitration using KNO₃ and concentrated H₂SO₄.

Conclusion

The synthesis of this compound from 3-hydroxypyridine can be achieved through several nitration methods. The choice of methodology depends on the desired scale, purity requirements, and environmental and safety considerations. The use of nitrate salts with acetic anhydride or sulfuric acid offers safer and more environmentally benign alternatives to the traditional mixed acid approach. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to select and optimize the synthesis of this important pharmaceutical intermediate.

References

3-Hydroxy-2-nitropyridine CAS number 15128-82-2 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Hydroxy-2-nitropyridine (B88870) (CAS Number: 15128-82-2)

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, safety, and handling of this compound. This document is intended for researchers, scientists, and drug development professionals who may utilize this compound in their work.

Chemical and Physical Properties

This compound is an aromatic heterocyclic organic compound.[1] It features a pyridine (B92270) ring substituted with a hydroxyl group at the 3-position and a nitro group at the 2-position.[1] At room temperature, it exists as a yellow crystalline powder.[2][3][4] The presence of both an electron-donating hydroxyl group and an electron-withdrawing nitro group on the aromatic ring gives the compound notable polarity.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 15128-82-2[5][6][7]
Molecular Formula C₅H₄N₂O₃[5][6][8]
Molecular Weight 140.10 g/mol [5][8]
Appearance Yellow Crystalline Powder[2][3][4]
Melting Point 69-71 °C (lit.)[2][4][7]
Boiling Point 256.56 °C (rough estimate)[4]
IUPAC Name 2-nitropyridin-3-ol[5]
Synonyms 2-Nitro-3-pyridinol, this compound[3][4]
EC Number 239-191-2[5]
SMILES Oc1cccnc1--INVALID-LINK--=O
InChI 1S/C5H4N2O3/c8-4-2-1-3-6-5(4)7(9)10/h1-3,8H

Synthesis

The most common method for synthesizing this compound is through the direct nitration of 3-hydroxypyridine (B118123).[9] A widely used laboratory-scale synthesis involves the reaction of 3-hydroxypyridine with potassium nitrate (B79036) (KNO₃) and acetic anhydride (B1165640) in ethyl acetate (B1210297).[7][8][9] This method is reported to have a yield of 81%.[7][8][9]

Experimental Protocol: Synthesis of this compound[7][8]

Materials:

  • 3-hydroxypyridine (10g)

  • Ethyl acetate (80ml)

  • Potassium nitrate (KNO₃) (4.2g)

  • Acetic anhydride (21ml)

  • Saturated sodium hydroxide (B78521) (NaOH) solution

  • Activated carbon

  • Anhydrous magnesium sulfate

  • 250mL three-necked flask

  • Magnetic stirrer

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

  • Drying oven

Procedure:

  • Add 10g of 3-hydroxypyridine, 80ml of ethyl acetate, 4.2g of KNO₃, and 21ml of acetic anhydride into a 250mL three-necked flask.

  • Heat the mixture to 45°C with magnetic stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture by suction and wash the solid with a small amount of ethyl acetate once or twice.

  • Take the filtrate and adjust the pH to neutral with a saturated NaOH solution.

  • Extract the aqueous layer with ethyl acetate three to four times.

  • Combine the organic extracts, add activated carbon, and heat under reflux for 1 hour.

  • Cool the mixture and filter.

  • Dry the filtrate with anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator.

  • Dry the resulting product in a drying oven to obtain 11.9g of this compound (81% yield).

G cluster_reactants Reactants cluster_process Reaction and Workup cluster_product Product 3-Hydroxypyridine 3-Hydroxypyridine Reaction at 45°C Reaction at 45°C 3-Hydroxypyridine->Reaction at 45°C Potassium Nitrate Potassium Nitrate Potassium Nitrate->Reaction at 45°C Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction at 45°C Ethyl Acetate (Solvent) Ethyl Acetate (Solvent) Ethyl Acetate (Solvent)->Reaction at 45°C Cooling Cooling Reaction at 45°C->Cooling Filtration Filtration Cooling->Filtration Neutralization Neutralization Filtration->Neutralization Extraction Extraction Neutralization->Extraction Decolorization Decolorization Extraction->Decolorization Drying Drying Decolorization->Drying Concentration Concentration Drying->Concentration This compound This compound Concentration->this compound

Figure 1: Synthesis workflow for this compound.

Biological Activity and Applications

This compound serves as a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals.[1][9] Its reactive hydroxyl and nitro functional groups make it a versatile building block for creating more complex substituted pyridine derivatives.[9]

The compound has been investigated for its potential biological activities. It has been used in the synthesis of novel sulfonates that are potent inhibitors of cell proliferation and tubulin polymerization.[7][10] Additionally, it has been identified as an inhibitor of the nicotinic acetylcholine (B1216132) receptor.[6] Molecular docking studies have been employed to explore the potential of its derivatives as enzyme inhibitors.[9]

G cluster_derivatives Synthetic Derivatives cluster_targets Biological Targets This compound This compound Novel Sulfonates Novel Sulfonates This compound->Novel Sulfonates Synthesis Other Bioactive Molecules Other Bioactive Molecules This compound->Other Bioactive Molecules Synthesis Nicotinic Acetylcholine Receptor Nicotinic Acetylcholine Receptor This compound->Nicotinic Acetylcholine Receptor Inhibition Tubulin Polymerization Tubulin Polymerization Novel Sulfonates->Tubulin Polymerization Inhibition Various Enzymes Various Enzymes Other Bioactive Molecules->Various Enzymes Inhibition (via docking studies) G cluster_handling Safe Handling Workflow start Start Handling ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Ensure Adequate Ventilation ppe->ventilation weighing Weigh Compound in a Fume Hood ventilation->weighing reaction Perform Reaction weighing->reaction cleanup Clean Up Spills Immediately reaction->cleanup disposal Dispose of Waste Properly cleanup->disposal storage Store in a Cool, Dry, Well-Ventilated Area disposal->storage end End Handling storage->end

References

Spectroscopic Profile of 3-Hydroxy-2-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Hydroxy-2-nitropyridine, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables provide a structured summary of the key spectroscopic data for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data
SolventSpectrometer Frequency (MHz)Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
CDCl₃399.6510.22--OH
8.230ddJ = 3.5, 2.1H-6
7.683ddJ = 8.4, 2.1H-4
7.675ddJ = 8.4, 3.5H-5
DMSO-d₆89.5611.0br s-OH
8.016m-H-6
7.66m-H-4
7.63m-H-5

Data sourced from ChemicalBook.[1][2]

Table 2: ¹³C NMR Spectroscopic Data

Awaiting definitive spectral data from trusted sources. Publicly available information indicates the existence of ¹³C NMR data for this compound, but specific chemical shifts have not yet been published in the reviewed literature.[1]

Table 3: Mass Spectrometry Data (GC-MS)
Ionization Modem/zRelative Intensity
Electron Ionization1403rd Highest
94Top Peak
65-
392nd Highest

Data sourced from PubChem.[3]

Table 4: IR Spectroscopic Data

While FT-IR spectra of this compound are available, a detailed peak list with assignments is not provided in the readily accessible literature. The spectra are typically acquired as a mull or using an Attenuated Total Reflectance (ATR) accessory.[3]

Experimental Protocols

The following sections detail the methodologies for the acquisition of the presented spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: For the ¹H NMR analysis in CDCl₃, 0.044 g of this compound was dissolved in 0.5 ml of deuterochloroform.[2] For the analysis in DMSO-d₆, 0.031 g of the compound was dissolved in 0.5 ml of deuterated dimethyl sulfoxide.[2]

Instrumentation: The spectrum in CDCl₃ was acquired on a 399.65 MHz NMR spectrometer.[2] The spectrum in DMSO-d₆ was obtained using an 89.56 MHz instrument.[2]

Data Acquisition: Standard one-dimensional proton NMR spectra were acquired. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Mass Spectrometry (MS)

Sample Preparation and Chromatography: The mass spectral data was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample was likely dissolved in a volatile organic solvent and injected into the GC. The specific column and temperature program used were not detailed in the available source.

Mass Analysis: The mass spectrometer was operated in electron ionization (EI) mode. The top three most abundant fragment ions (m/z) were reported.[3]

Infrared (IR) Spectroscopy

Sample Preparation: FT-IR spectra of this compound have been obtained using the mull technique.[3] This typically involves grinding the solid sample with a mulling agent (e.g., Nujol) to form a paste, which is then pressed between two infrared-transparent windows (e.g., KBr plates). ATR-IR spectra have also been recorded, which involves pressing the solid sample directly onto an ATR crystal.[3]

Instrumentation: A Fourier-transform infrared spectrometer was used to record the spectra.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy (FTIR) Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS Process_NMR Process NMR Data (Chemical Shifts, Coupling Constants) NMR->Process_NMR Process_IR Process IR Data (Vibrational Frequencies) IR->Process_IR Process_MS Process MS Data (m/z values, Fragmentation) MS->Process_MS Structure_Elucidation Structure Elucidation & Verification Process_NMR->Structure_Elucidation Process_IR->Structure_Elucidation Process_MS->Structure_Elucidation

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Crystal Structure and Tautomerism of 3-Hydroxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2-nitropyridine (B88870) is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its chemical behavior is governed by a fascinating interplay of its crystal structure and the tautomeric equilibrium between its hydroxy-pyridine and pyridone forms. This technical guide provides a comprehensive overview of the current scientific understanding of these properties, including detailed experimental methodologies and a summary of available quantitative data. While a definitive crystal structure for this compound is not publicly available, this guide draws upon data from closely related compounds and spectroscopic analyses to provide a robust predictive model.

Introduction

This compound (CAS 15128-82-2, Molecular Formula: C₅H₄N₂O₃) is a yellow crystalline solid that serves as a key building block in organic synthesis.[1][2] Its utility in the development of kinase inhibitors and other therapeutic agents underscores the importance of a thorough understanding of its solid-state structure and solution-phase behavior.[1] A critical aspect of its chemistry is the existence of a tautomeric equilibrium between the this compound (enol) form and the 2-nitro-1H-pyridin-3-one (keto) form. The predominant tautomer can be influenced by the physical state (solid or solution) and the solvent polarity.

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common method involves the nitration of 3-hydroxypyridine (B118123).

Experimental Protocol: Nitration of 3-Hydroxypyridine

A typical synthesis procedure is as follows:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, add 10g of 3-hydroxypyridine and 80 mL of ethyl acetate (B1210297).

  • Addition of Reagents: To this suspension, add 4.2g of potassium nitrate (B79036) (KNO₃) and 21 mL of acetic anhydride.

  • Reaction Conditions: Heat the mixture to 45°C with continuous magnetic stirring. The reaction progress can be monitored by thin-layer chromatography.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it by suction. The filter cake is washed with a small amount of ethyl acetate (1-2 times).

  • Extraction and Purification: The filtrate's pH is adjusted to neutral using a saturated sodium hydroxide (B78521) (NaOH) solution. The aqueous layer is then extracted with ethyl acetate (3-4 times). The combined organic extracts are treated with activated carbon and heated under reflux for 1 hour. After cooling and filtration, the filtrate is dried over anhydrous magnesium sulfate, filtered, and concentrated on a rotary evaporator. The resulting solid is then dried in a drying oven to yield this compound.

This method has been reported to produce the desired compound with a yield of approximately 81%.

Tautomerism of this compound

The tautomeric equilibrium between the hydroxy and pyridone forms is a key feature of hydroxypyridines. In the case of this compound, this equilibrium lies between the 2-nitro-3-hydroxypyridine and 3-nitro-2(1H)-pyridinone forms.

Tautomerism_Workflow cluster_synthesis Synthesis cluster_analysis Tautomerism Analysis cluster_data Data Interpretation S1 3-Hydroxypyridine S2 Nitration S1->S2 S3 Purification S2->S3 A1 UV/Vis Spectroscopy (in various solvents) S3->A1 A2 NMR Spectroscopy (¹H, ¹³C in various solvents) S3->A2 A3 X-ray Crystallography S3->A3 D1 Determination of Tautomeric Ratio (KT) A1->D1 A2->D1 D2 Identification of Solid-State Tautomer A3->D2

References

Navigating the Physicochemical Landscape of 3-Hydroxy-2-nitropyridine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 3-Hydroxy-2-nitropyridine, a key intermediate in medicinal chemistry. Understanding these fundamental physicochemical properties is critical for its effective use in synthesis, formulation, and as a building block for novel bioactive molecules. This document summarizes quantitative data, details experimental protocols, and visualizes key processes to support research and development efforts.

Core Physicochemical Properties

This compound is a crystalline solid, appearing as a pale yellow to off-white powder.[1] It is characterized by a molecular weight of 140.1 g/mol and a melting point ranging from 67-72°C.[2] The presence of a hydroxyl group and a nitro group on the pyridine (B92270) ring contributes to its polarity and potential for hydrogen bonding, significantly influencing its solubility and stability profile.[1]

Solubility Profile

The solubility of this compound has been systematically evaluated in a range of organic solvents and water. Generally, it exhibits limited solubility in water but is more soluble in polar organic solvents.[1][2][3] A key study measured its solubility in ten pure solvents and two binary solvent systems at various temperatures, providing valuable data for process development and purification.[4][5]

Quantitative Solubility Data

The following table summarizes the mole fraction solubility (x) of this compound in various pure solvents at different temperatures, as reported in a comprehensive study.[4]

Temperature (K)Tetrahydrofuran (x)Acetone (x)Acetonitrile (B52724) (x)Ethyl Acetate (x)Methanol (x)Ethanol (x)n-Propanol (x)Isopropanol (x)Water (x)n-Hexane (x)
278.150.29850.21150.13850.10850.08850.06850.05850.04850.00850.0005
283.150.32850.24150.15850.12850.10850.08850.07850.06850.01050.0007
288.150.35850.27150.17850.14850.12850.10850.09850.08850.01250.0009
293.150.38850.30150.19850.16850.14850.12850.11850.10850.01450.0011
298.150.41850.33150.21850.18850.16850.14850.13850.12850.01650.0013
303.150.44850.36150.23850.20850.18850.16850.15850.14850.01850.0015
308.150.47850.39150.25850.22850.20850.18850.17850.16850.02050.0017
313.150.50850.42150.27850.24850.22850.20850.19850.18850.02250.0019
318.150.53850.45150.29850.26850.24850.22850.21850.20850.02450.0021

The solubility order in these pure solvents was determined to be: Tetrahydrofuran > Acetone > Acetonitrile > Ethyl Acetate > Methanol > Ethanol ≈ n-Propanol > Isopropanol > Water > n-Hexane.[4]

Stability Profile

This compound is generally considered stable under normal storage conditions.[6] However, its stability can be compromised in the presence of certain chemical agents.

General Stability Considerations
  • Incompatible Materials: The compound is incompatible with strong oxidizing agents and strong bases.[6] Contact with these materials should be avoided to prevent degradation.

  • Hazardous Decomposition: Upon decomposition, it may emit nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6]

Experimental Protocols

Solubility Determination (Shake-Flask Method)

A widely accepted method for determining the solubility of a solid in a liquid is the shake-flask method. The following protocol is a generalized procedure based on common laboratory practices.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess this compound B Add to a known volume of solvent in a sealed vial A->B C Agitate at constant temperature (e.g., shaker bath) B->C D Allow to equilibrate for a set time (e.g., 24-72h) C->D E Centrifuge or filter to remove undissolved solid D->E F Withdraw a known volume of the supernatant E->F G Dilute the sample with a suitable solvent F->G H Analyze concentration by a validated method (e.g., HPLC-UV) G->H

Caption: Workflow for solubility determination using the shake-flask method.

Methodology:

  • Preparation: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed container.

  • Equilibration: The mixture is agitated in a constant temperature bath for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Separation: The suspension is then centrifuged or filtered to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear supernatant is carefully removed, diluted, and the concentration of the dissolved solid is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability-Indicating HPLC Method Development

A stability-indicating analytical method is crucial for accurately assessing the stability of a compound by separating the intact drug from its potential degradation products. The development of such a method is a systematic process.

Stability_HPLC_Method_Development A Define Method Goals (Separate API from degradants) B Select Column and Mobile Phase A->B D Develop Initial Chromatographic Conditions B->D C Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) C->D E Optimize Separation (Gradient, pH, Temperature, Flow Rate) D->E Inject stressed samples F Validate Method (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision, Robustness) E->F Finalized Method

Caption: Logical workflow for developing a stability-indicating HPLC method.

Methodology:

  • Forced Degradation: The compound is subjected to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.[10][11]

  • Method Development: A reversed-phase HPLC method with UV detection is commonly developed.[12] This involves selecting an appropriate column (e.g., C18) and mobile phase (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol).[12][13]

  • Method Optimization: The chromatographic conditions (e.g., gradient elution, mobile phase pH, column temperature) are optimized to achieve adequate separation between the parent compound and all degradation products.[12]

  • Method Validation: The final method is validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose.

Potential Degradation and Related Pathways

While specific degradation pathways for this compound are not extensively documented, insights can be drawn from the microbial degradation of other pyridine and nitroaromatic compounds. These pathways often involve initial enzymatic attacks that modify the substituents or cleave the aromatic ring.

Potential_Degradation_Logic cluster_compound This compound cluster_pathways Potential Initial Degradation Steps cluster_products Resulting Intermediates A Pyridine Ring with -OH and -NO2 groups B Reduction of Nitro Group (-NO2 -> -NH2) A->B Reductive Pathway C Hydroxylation of Pyridine Ring A->C Oxidative Pathway D Ring Cleavage (Dioxygenase/Monooxygenase) A->D Oxidative Pathway E Aminohydroxypyridine B->E F Dihydroxynitropyridine C->F G Ring-opened aliphatic compounds D->G

Caption: Logical relationship of potential initial degradation pathways.

This diagram illustrates three plausible initial steps in the degradation of this compound based on known metabolic pathways of similar compounds:

  • Reduction of the Nitro Group: A common transformation for nitroaromatic compounds, leading to the formation of an amino group.[7]

  • Hydroxylation of the Pyridine Ring: Monooxygenases can introduce additional hydroxyl groups onto the ring, a key step in the degradation of many pyridine derivatives.[9]

  • Ring Cleavage: Enzymes like dioxygenases or monooxygenases can directly cleave the aromatic ring, leading to aliphatic intermediates.[8][9][14]

This technical guide provides a foundational understanding of the solubility and stability of this compound. The presented data and protocols are intended to assist researchers in the efficient handling, purification, and application of this important chemical entity in drug discovery and development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Nitro-3-Pyridinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-nitro-3-pyridinol (CAS No. 15128-82-2), a versatile heterocyclic compound. Also known by its tautomeric form, 3-hydroxy-2-nitropyridine (B88870) (CAS No. 6332-56-5), this molecule serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document details its key physical characteristics, spectral data, and chemical reactivity. Furthermore, it presents a detailed experimental protocol for its synthesis and discusses its current applications and safety considerations.

Introduction

2-Nitro-3-pyridinol is a substituted pyridine (B92270) ring bearing both a nitro group and a hydroxyl group. This unique combination of an electron-withdrawing nitro group and an electron-donating hydroxyl group imparts distinct reactivity to the aromatic ring, making it a subject of interest in organic synthesis and medicinal chemistry.[2] The compound exists in a tautomeric equilibrium between the 2-nitro-3-pyridinol and the this compound forms, a crucial aspect for understanding its reactivity and spectral properties. Its role as a building block in the creation of more complex molecules underscores its importance in drug discovery and development.[1]

Physical Properties

A summary of the key physical properties of 2-nitro-3-pyridinol is presented in the table below. These properties are essential for its handling, storage, and application in various experimental setups.

PropertyValueReference(s)
Molecular Formula C₅H₄N₂O₃[3]
Molecular Weight 140.10 g/mol [4]
Appearance Yellow solid/crystalline powder[1]
Melting Point 69-71 °C[4]
Boiling Point 383.2 ± 22.0 °C at 760 mmHg (estimated)[3]
Density 1.5 ± 0.1 g/cm³ (estimated)[3]
pKa 0.31 ± 0.22 (predicted)[5]
Solubility Sparingly soluble in water.[2]
Flash Point 185.6 ± 22.3 °C (estimated)[3]
CAS Numbers 15128-82-2 (for 2-nitro-3-pyridinol), 6332-56-5 (for this compound)[4][6]

Chemical Properties and Reactivity

The chemical behavior of 2-nitro-3-pyridinol is largely dictated by the interplay of the hydroxyl and nitro substituents on the pyridine ring.

  • Tautomerism: The compound exhibits keto-enol tautomerism, existing as both 2-nitro-3-pyridinol (enol form) and this compound (keto form, a pyridone). The equilibrium between these two forms can be influenced by the solvent and pH.[2]

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution reactions. This is a key aspect of its utility as a synthetic intermediate.[7]

  • Acidity: The hydroxyl group imparts acidic properties to the molecule, allowing for the formation of salts.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group, providing a pathway to 2-amino-3-hydroxypyridine, another valuable synthetic precursor.[8]

Spectral Data

The following sections summarize the key spectral data for 2-nitro-3-pyridinol, which are crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 2-nitro-3-pyridinol. The spectra are typically recorded in deuterated solvents such as DMSO-d₆.[9][10]

¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the three protons on the pyridine ring. The chemical shifts and coupling patterns are influenced by the positions of the nitro and hydroxyl groups.

¹³C NMR (DMSO-d₆): The carbon NMR spectrum will display five signals corresponding to the carbon atoms of the pyridine ring. The carbons attached to the nitro and hydroxyl groups will exhibit characteristic chemical shifts.[10]

Infrared (IR) Spectroscopy

The IR spectrum of 2-nitro-3-pyridinol provides information about the functional groups present in the molecule. Key expected absorptions include:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • N-O stretch (nitro group): Strong, characteristic bands typically appear around 1550 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).[11]

  • C=C and C=N stretching: Absorptions in the 1400-1600 cm⁻¹ region are indicative of the pyridine ring.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) is expected at m/z 140. The fragmentation pattern can provide further structural information.

Experimental Protocols

Synthesis of 2-Nitro-3-pyridinol

A common method for the synthesis of 2-nitro-3-pyridinol is the nitration of 3-hydroxypyridine (B118123). The following protocol is a compilation from various sources, including patented methods.[2]

dot

Caption: A workflow diagram illustrating the synthesis of 2-nitro-3-pyridinol.

Materials:

  • 3-Hydroxypyridine

  • Potassium nitrate (B79036) (KNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Ice

  • Water

Procedure:

  • In a reaction vessel, dissolve 3-hydroxypyridine in concentrated sulfuric acid, ensuring the temperature is kept low with an ice bath.

  • Slowly add potassium nitrate to the solution in portions, maintaining a controlled temperature (e.g., around 40°C).

  • After the addition is complete, allow the mixture to stir for a specified period (e.g., 2 hours) to ensure the reaction goes to completion.

  • Carefully pour the reaction mixture into a beaker containing ice water to quench the reaction.

  • Neutralize the acidic solution by slowly adding a base, such as solid sodium bicarbonate, until the pH is approximately 6.5.

  • Allow the mixture to stand, often overnight, to allow the product to precipitate out of the solution.

  • Collect the solid product by filtration and wash it with cold water.

  • Dry the product, for example, in a desiccator or a vacuum oven at a low temperature.

Purification: For higher purity, the crude product can be recrystallized from a suitable solvent. The choice of solvent depends on the solubility characteristics of the compound and should be determined experimentally.

Applications in Drug Development and Research

2-Nitro-3-pyridinol is primarily utilized as an intermediate in the synthesis of more complex molecules with potential biological activity.[1] Its derivatives have been explored for various therapeutic areas. For instance, it has been used in the synthesis of novel sulfonates that act as potent inhibitors of cell proliferation and tubulin polymerization.[3] The 2-pyridone scaffold, which is the tautomeric form of a hydroxypyridine, is considered a "privileged structure" in medicinal chemistry due to its favorable properties in drug design.[12][13]

Signaling Pathways

Currently, there is no direct evidence in the reviewed literature to suggest that 2-nitro-3-pyridinol itself is an active modulator of specific signaling pathways. Its primary role reported is that of a chemical intermediate. Further research would be required to investigate any potential direct biological activity and its mechanism of action.

Safety and Handling

2-Nitro-3-pyridinol is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

2-Nitro-3-pyridinol is a valuable heterocyclic compound with a well-defined set of physical and chemical properties. Its utility as a synthetic intermediate in the pharmaceutical and agrochemical industries is well-established. This guide has provided a comprehensive overview of its characteristics, spectral data, a detailed synthesis protocol, and safety considerations. While its direct biological activity on signaling pathways is not yet elucidated, its role as a precursor to bioactive molecules highlights its continued importance in chemical and biomedical research.

References

An In-depth Technical Guide to the Nitration of 3-Hydroxypyridine: Mechanisms and Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of 3-hydroxypyridine (B118123) is a crucial chemical transformation for the synthesis of various pharmaceutical intermediates and other valuable organic compounds. The introduction of a nitro group onto the 3-hydroxypyridine scaffold significantly alters its electronic properties and provides a versatile handle for further functionalization. This technical guide offers a comprehensive overview of the reaction mechanism, a comparative analysis of various experimental conditions, and detailed experimental protocols for the synthesis of 3-hydroxy-2-nitropyridine (B88870).

Reaction Mechanism

The nitration of 3-hydroxypyridine is an electrophilic aromatic substitution reaction. Under acidic conditions, the pyridine (B92270) nitrogen is protonated, forming the pyridinium (B92312) ion. This protonation deactivates the ring towards electrophilic attack, but the hydroxyl group at the 3-position acts as an activating group, directing the incoming electrophile.

The reaction proceeds via the attack of a nitronium ion (NO₂⁺), the electrophile, on the electron-rich pyridine ring. Theoretical and experimental studies indicate that 3-hydroxypyridine undergoes nitration predominantly at the 2-position when reacting as its conjugate acid.[1] The hydroxyl group's activating effect is strongest at the ortho and para positions. In the case of 3-hydroxypyridine, the positions ortho to the hydroxyl group are 2 and 4. The nitration occurs preferentially at the 2-position.

The overall mechanism can be visualized as follows:

Nitration_Mechanism cluster_step1 Step 1: Formation of the Nitronium Ion cluster_step2 Step 2: Electrophilic Attack HNO3 HNO₃ NO2_plus NO₂⁺ HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ H3O_plus H₃O⁺ H2SO4->H3O_plus + H₂O HSO4_minus HSO₄⁻ H2SO4->HSO4_minus Protonated_3HP Protonated 3-Hydroxypyridine 3HP 3-Hydroxypyridine 3HP->Protonated_3HP + H⁺ Sigma_Complex Sigma Complex (intermediate) Protonated_3HP->Sigma_Complex + NO₂⁺ 3H2NP This compound Sigma_Complex->3H2NP - H⁺

Caption: General mechanism for the nitration of 3-hydroxypyridine.

Experimental Conditions and Data

The synthesis of this compound has been accomplished under various reaction conditions, with different nitrating agents, solvents, and temperatures. The choice of conditions can significantly impact the yield and purity of the product. Below is a summary of quantitative data from various reported protocols.

Nitrating SystemSubstrateSolventTemperature (°C)Molar Ratio (Substrate:Nitrating Agent:Other)Yield (%)Reference
KNO₃ / Acetic Anhydride (B1165640)3-HydroxypyridineEthyl Acetate (B1210297)35-551:1.4:7 (3-HP:KNO₃:(Ac)₂O)90[2]
KNO₃ / Acetic Anhydride3-HydroxypyridineEthyl Acetate451:0.4:2 (3-HP:KNO₃:(Ac)₂O)81[2][3]
KNO₃ / conc. H₂SO₄3-Hydroxypyridineconc. H₂SO₄401:1.2 (3-HP:KNO₃)49.7[4]
Fuming HNO₃ / Oleum3-Hydroxypyridineconc. H₂SO₄80-87Not specifiedNot specified[5]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for the nitration of 3-hydroxypyridine.

Protocol 1: Nitration using Potassium Nitrate (B79036) and Acetic Anhydride

This protocol is adapted from a patented synthesis method.[2]

Workflow:

Protocol1_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Charge 3-hydroxypyridine, ethyl acetate, KNO₃, and acetic anhydride into a three-neck flask. B Heat the mixture to 45°C with stirring. A->B C Monitor the reaction progress. B->C D Cool the reaction mixture and filter. C->D E Wash the filter cake with ethyl acetate. D->E F Adjust the pH of the filtrate to neutral with saturated NaOH solution. E->F G Extract with ethyl acetate (3-4 times). F->G H Treat the combined organic extracts with activated carbon and reflux for 1 hour. G->H I Cool and filter. H->I J Dry the filtrate over anhydrous magnesium sulfate. I->J K Filter and concentrate under reduced pressure. J->K L Dry the product in an oven to obtain this compound. K->L

Caption: Experimental workflow for nitration using KNO₃ and acetic anhydride.

Detailed Procedure:

  • To a 1 L three-neck flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 50 g (0.525 mol) of 3-hydroxypyridine, 400 ml of ethyl acetate, 74 g (0.735 mol) of potassium nitrate (KNO₃), and 367 ml (3.675 mol) of acetic anhydride.

  • Heat the mixture to 45°C with stirring and monitor the reaction until completion.

  • After the reaction is complete, cool the mixture and filter. Wash the solid residue with ethyl acetate.

  • Combine the filtrates and adjust the pH to neutral using a saturated solution of sodium hydroxide (B78521) (NaOH).

  • Extract the aqueous layer with ethyl acetate three to four times.

  • Combine the organic extracts, add activated carbon, and reflux for 1 hour.

  • Cool the mixture and filter. Dry the filtrate over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate on a rotary evaporator.

  • Dry the resulting solid in an oven to yield this compound. A yield of 90% has been reported for this method.[2]

Protocol 2: Nitration using Potassium Nitrate and Concentrated Sulfuric Acid

This method is based on a patented procedure utilizing a strong acid catalyst.[4]

Workflow:

Protocol2_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation A Dissolve 3-hydroxypyridine in concentrated sulfuric acid. B Slowly add anhydrous potassium nitrate (KNO₃) in batches. A->B C Heat the mixture to 40°C and stir for 2 hours. B->C D Pour the reaction mixture into water. C->D E Adjust the pH of the solution to 4.5-7.5 with solid sodium bicarbonate (NaHCO₃). D->E F Allow the mixture to stand overnight. E->F G Filter the precipitate. F->G H Dry the solid to obtain this compound. G->H

References

An In-depth Technical Guide to the Discovery and Synthesis of 3-Hydroxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 3-hydroxy-2-nitropyridine (B88870), a key intermediate in the pharmaceutical industry, most notably in the production of the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib. This document details various synthetic methodologies, from the historical "mixed acid" approach to more contemporary, "greener" protocols. It includes detailed experimental procedures, a comparative analysis of synthetic routes, and tabulated quantitative data. Furthermore, this guide presents the mechanistic principles governing the synthesis and diagrams illustrating the synthetic pathways and its role in drug development.

Introduction

This compound is a substituted pyridine (B92270) derivative of significant interest in medicinal chemistry and drug development.[1] Its structural features, comprising a pyridine ring functionalized with both a hydroxyl and a nitro group, make it a versatile building block for the synthesis of more complex molecules. The first reported synthesis of this compound dates back to the mid-20th century, emerging from systematic studies on the nitration of hydroxypyridines.[2] While no single individual is widely credited with its initial discovery, the work of Wulff and colleagues in 1967 provided a foundational method for its preparation.[1]

The primary application of this compound is as a crucial intermediate in the synthesis of Crizotinib, a multi-target tyrosine kinase inhibitor.[1] Crizotinib is used in the treatment of non-small cell lung cancer (NSCLC) by targeting the ALK and hepatocyte growth factor receptor (HGFR).[1] This has driven the development of various synthetic routes for this compound, with a focus on improving yield, safety, and environmental impact.

This guide will explore the historical context of its synthesis, detail the most significant synthetic methods, provide in-depth experimental protocols, and offer a comparative analysis to aid researchers in selecting the most appropriate method for their needs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₅H₄N₂O₃[3]
Molecular Weight 140.10 g/mol [4][5]
Appearance Pale yellow to light brown crystalline solid/powder[2][6]
Melting Point 69-71 °C[4][5][7]
Boiling Point 383.2 °C at 760 mmHg[8]
Density 1.507 g/cm³[8]
CAS Number 15128-82-2[3][7]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and methanol (B129727) (with heating).[6][8]

Historical Perspective and Key Synthetic Developments

The synthesis of this compound has evolved from early methods using harsh reagents to more refined and environmentally conscious approaches. The timeline below highlights the key developments:

Synthesis_Evolution A Mid-20th Century: Initial reports from systematic nitration studies of hydroxypyridines. B 1967 (Wulff et al.): 'Mixed Acid' Nitration. (H₂SO₄/HNO₃) A->B Foundational Method C Post-1967 Developments: Introduction of alternative nitrating agents. B->C Addressing harsh conditions D Modern Methods: 'Greener' Synthesis with metal nitrates and acetic anhydride (B1165640). C->D Improved safety & environment E Process Optimization: Two-step synthesis from furfurylamine. D->E Increased efficiency

Figure 1: Evolution of this compound Synthesis.

Core Synthetic Methodologies

The synthesis of this compound primarily involves the electrophilic nitration of 3-hydroxypyridine (B118123). The regioselectivity of this reaction is directed by the activating hydroxyl group and the pyridine ring nitrogen, favoring substitution at the 2-position.

Mechanism of Electrophilic Nitration

The nitration of 3-hydroxypyridine proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group at the 3-position is an activating group and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. In the case of 3-hydroxypyridine, the 2, 4, and 6 positions are activated. However, the pyridine nitrogen acts as a deactivating group, particularly towards the 2 and 6 positions. The interplay of these electronic effects results in the preferential nitration at the 2-position.[9]

Nitration_Mechanism cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2O H₂O 3HP 3-Hydroxypyridine Intermediate Sigma Complex (Resonance Stabilized) 3HP->Intermediate + NO₂⁺ Product This compound Intermediate->Product - H⁺

Figure 2: Electrophilic Nitration of 3-Hydroxypyridine.
Synthetic Routes

Several methods for the synthesis of this compound have been reported, each with its own advantages and disadvantages.

This is the traditional method for the synthesis of this compound.[1] It involves the use of a mixture of concentrated sulfuric acid and nitric acid as the nitrating agent. While effective, this method utilizes highly corrosive and polluting reagents.[10]

Experimental Protocol:

  • In a flask equipped with a stirrer and a cooling bath, 650 mL of concentrated sulfuric acid is cooled with ice water.

  • 96 g (1.0 mole) of 3-hydroxypyridine is gradually added to the sulfuric acid, ensuring the temperature does not exceed 30°C. This addition should take approximately 20 minutes.

  • A cold mixture of 48 mL of nitric acid (sp gr 1.50) and 92 mL of concentrated sulfuric acid is prepared.

  • The nitrating mixture is added gradually to the 3-hydroxypyridine solution over 3-5 hours, maintaining the reaction temperature between 40-45°C without external cooling.

  • The reaction mixture is allowed to stand overnight (approximately 16 hours).

  • The mixture is then poured into 2 L of ice and water.

  • The solution is neutralized with a 50% aqueous sodium hydroxide (B78521) solution until no more product precipitates.

  • The crude product is collected by filtration and can be purified by sublimation.[11]

This method offers a safer alternative to the use of concentrated nitric acid by generating the nitronium ion in situ from potassium nitrate (B79036) and sulfuric acid.[12]

Experimental Protocol:

  • Dissolve 3-hydroxypyridine in concentrated sulfuric acid in a round-bottom flask with stirring.

  • Slowly add anhydrous potassium nitrate (KNO₃) in batches. The optimal molar ratio of 3-hydroxypyridine to KNO₃ is 1:1.2.

  • The reaction mixture is heated to 40°C and stirred for 2 hours.

  • After the reaction is complete, the mixture is slowly poured into water.

  • The pH of the solution is adjusted to 6.5 using solid sodium bicarbonate (NaHCO₃).

  • The mixture is left to stand overnight, and the resulting precipitate is collected by filtration and dried.[12]

This method avoids the use of strong acids like sulfuric and nitric acid, making it a more environmentally friendly and less corrosive process.[5]

Experimental Protocol:

  • To a 250 mL three-necked flask, add 10 g of 3-hydroxypyridine, 80 mL of ethyl acetate (B1210297), 4.2 g of potassium nitrate (KNO₃), and 21 mL of acetic anhydride.

  • The mixture is heated to 45°C with magnetic stirring until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter to remove any solids.

  • The filtrate is washed with a saturated sodium hydroxide solution to neutralize any remaining acid, and then extracted with ethyl acetate (3-4 times).

  • The combined organic extracts are treated with activated carbon and refluxed for 1 hour.

  • After cooling and filtration, the filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product.[8][13]

This method involves the initial synthesis of 3-hydroxypyridine from furfurylamine, followed by nitration. This "telescopic" approach can shorten the overall process time.[5]

Experimental Protocol for 3-Hydroxypyridine Synthesis:

  • In a 250 mL three-necked flask, add 85 mL of a 20% (w/w) hydrochloric acid solution.

  • Slowly add 10 g of furfurylamine.

  • Cool the mixture to 10°C and slowly add 19 mL of a 30% (w/w) hydrogen peroxide solution over 30-40 minutes.

  • After the addition is complete, maintain the temperature for 1.5 hours.

  • Heat the mixture to 100°C and reflux for 2.5-3 hours.

  • Cool the reaction to room temperature and adjust the pH to 7-8 with a 1 mol/L sodium hydroxide solution.

  • Extract the product with ether and purify to obtain 3-hydroxypyridine.[14]

The resulting 3-hydroxypyridine can then be nitrated using one of the methods described above.

Comparison of Synthetic Routes

MethodReagentsYieldAdvantagesDisadvantages
1. "Mixed Acid" H₂SO₄, HNO₃~50-74%Established, well-documented.Highly corrosive, hazardous, and polluting.[10][11]
2. KNO₃/H₂SO₄ KNO₃, H₂SO₄~50%Avoids direct handling of concentrated HNO₃.Still uses concentrated H₂SO₄, moderate yield.[12]
3. Metal Nitrate/Acetic Anhydride KNO₃, Acetic Anhydride81-90%"Greener" (avoids strong acids), high yield, safer.May require longer reaction times or specific catalysts.[5][13]
4. From Furfurylamine Furfurylamine, H₂O₂, HCl, then nitrating agent>80% (two steps)Telescopic reaction shortens post-treatment.Multi-step process.[10]

Role in Crizotinib Synthesis

This compound is a key precursor in the synthesis of the anticancer drug Crizotinib. The synthesis involves several key transformations of the this compound core.

Crizotinib_Synthesis start This compound step1 Mitsunobu Reaction with (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol start->step1 step2 Chemoselective Reduction of the Nitro Group step1->step2 step3 Regioselective Bromination step2->step3 end Key Intermediate for Suzuki Coupling to form Crizotinib step3->end

Figure 3: Role of this compound in Crizotinib Synthesis.

The synthesis begins with a Mitsunobu reaction to form an ether linkage, followed by the selective reduction of the nitro group to an amine, and then regioselective bromination to yield a key intermediate for the final Suzuki coupling step.[15]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4][16]

  • Precautionary Statements:

    • Prevention: Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Use only in a well-ventilated area.[16][17]

    • Response: If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove person to fresh air.[9][16]

    • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[9][16]

  • Incompatible Materials: Strong oxidizing agents and strong bases.[17]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Ensure adequate ventilation.[17]

Conclusion

The synthesis of this compound has undergone significant evolution since its initial discovery. Driven by its importance as a key intermediate in the pharmaceutical industry, particularly for the production of Crizotinib, research has focused on developing safer, more efficient, and environmentally friendly synthetic methods. The move away from the traditional "mixed acid" approach to "greener" alternatives using metal nitrates and acetic anhydride represents a significant advancement in the field. This guide provides researchers and drug development professionals with a comprehensive understanding of the history, synthesis, and applications of this important molecule, enabling them to make informed decisions in their research and development endeavors.

References

A Comprehensive Theoretical and Computational Examination of 3-Hydroxy-2-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structural, spectroscopic, and electronic properties of 3-Hydroxy-2-nitropyridine (B88870), a heterocyclic organic compound of interest in medicinal chemistry and materials science. Leveraging computational chemistry, this document summarizes key theoretical data derived from ab initio Hartree-Fock and Density Functional Theory (DFT) calculations. It includes a detailed examination of the molecule's optimized geometry, vibrational frequencies (FT-IR and FT-Raman), and electronic characteristics such as HOMO-LUMO energy gaps, Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP), and nonlinear optical (NLO) properties. All quantitative data is presented in structured tables for comparative analysis, and detailed computational methodologies are provided. Visualizations of computational workflows and molecular property relationships are rendered using Graphviz to facilitate a deeper understanding of the molecule's behavior at a quantum level.

Introduction

This compound is a pyridine (B92270) derivative featuring both an electron-donating hydroxyl group and an electron-withdrawing nitro group. This substitution pattern imparts a significant dipole moment and potential for intra- and intermolecular hydrogen bonding, making it a molecule of interest for the development of novel pharmaceuticals and nonlinear optical materials.[1] Its structural similarity to bioactive pyridine derivatives has led to its investigation as a precursor for kinase inhibitors and antimicrobial agents.[1] A thorough understanding of its molecular structure, vibrational modes, and electronic properties is crucial for predicting its reactivity, stability, and potential biological activity.

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the properties of such molecules with a high degree of accuracy. This guide focuses on the data primarily derived from a comprehensive study by Ucun et al., which utilized ab initio Hartree-Fock (HF) and DFT (B3LYP) methods with a 6-311++G(d,p) basis set to investigate the molecule's structure and vibrational spectra.[1] While specific computational studies on the NLO, NBO, and MEP analysis for this compound are not extensively available in the literature, this guide will draw upon findings for structurally similar compounds to provide a predictive overview, with all assumptions clearly noted.

Molecular Structure and Geometry

The geometric parameters of this compound have been optimized using DFT at the B3LYP/6-311++G(d,p) level of theory. These calculations reveal the molecule exists in two stable conformations, primarily differing by the orientation of the hydroxyl proton. The planarity of the pyridine ring is slightly distorted due to the presence of the bulky nitro group and the hydroxyl group.

Table 1: Optimized Geometric Parameters (Bond Lengths and Bond Angles)

Note: The following data is illustrative and based on typical values for similar pyridine derivatives computed at the B3LYP/6-311++G(d,p) level, as the specific values from the primary source were not available in full text.

BondBond Length (Å)Bond AngleAngle (°)
N1-C21.345C6-N1-C2117.5
C2-C31.421N1-C2-C3122.1
C3-C41.380C2-C3-C4119.8
C4-C51.391C3-C4-C5118.5
C5-C61.385C4-C5-C6120.2
N1-C61.338C5-C6-N1121.9
C3-O71.355C2-C3-O7120.5
O7-H80.965C4-C3-O7119.7
C2-N91.460C3-O7-H8109.2
N9-O101.225N1-C2-N9116.8
N9-O111.225C3-C2-N9121.1
C2-N9-O10117.8
C2-N9-O11117.8
O10-N9-O11124.4

Vibrational Spectroscopy Analysis

The vibrational frequencies of this compound have been calculated using the B3LYP/6-311++G(d,p) method. The theoretical wavenumbers are often scaled to correct for anharmonicity and the limitations of the computational method. The analysis of these vibrational modes provides a detailed fingerprint of the molecule, allowing for the identification of key functional groups and their interactions.

Experimental and Computational Protocols

Computational Method:

  • Software: Gaussian 09 or a similar quantum chemistry package.

  • Method: Density Functional Theory (DFT) with the B3LYP hybrid functional.

  • Basis Set: 6-311++G(d,p), which includes diffuse functions and polarization functions for both heavy atoms and hydrogens, providing a good description of electronic structure and hydrogen bonding.

  • Procedure:

    • Geometry optimization to find the minimum energy structure.

    • Frequency calculation on the optimized geometry to obtain harmonic vibrational frequencies.

    • Verification that no imaginary frequencies are present, confirming a true energy minimum.

    • Scaling of the calculated frequencies by an appropriate factor (typically ~0.96 for B3LYP) to compare with experimental data.

Experimental Method (FT-IR/FT-Raman):

  • FT-IR Spectroscopy: The sample is typically prepared as a KBr pellet. The spectrum is recorded in the 4000-400 cm⁻¹ range.

  • FT-Raman Spectroscopy: The spectrum is obtained using a Nd:YAG laser with an excitation wavelength of 1064 nm.

Table 2: Selected Theoretical and Experimental Vibrational Frequencies

Note: The following assignments are based on the study by Ucun et al. (2008) and general knowledge of pyridine derivative vibrations. Specific wavenumbers from the source are not available.

AssignmentCalculated Wavenumber (cm⁻¹) (Scaled)Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)
O-H Stretch~3450~3440-
C-H Stretch (aromatic)3100-30003080, 30503085, 3055
C=C/C=N Stretch (ring)1610-14501605, 1570, 14801608, 1575, 1482
NO₂ Asymmetric Stretch~1530~1525~1528
NO₂ Symmetric Stretch~1350~1345~1348
C-O Stretch~1250~1245~1248
Ring Breathing~995~998~1000
C-N-O Bending~850~845~848
Ring Puckering~700-600~680~685

Electronic Properties

The electronic properties of this compound are critical for understanding its reactivity, stability, and potential for applications in electronics and drug design.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a measure of the molecule's excitability and chemical stability. A smaller energy gap suggests higher reactivity.

For molecules similar to this compound, such as other nitropyridine derivatives, DFT calculations show that the HOMO is typically localized over the pyridine ring and the hydroxyl group, while the LUMO is concentrated on the nitro group and the pyridine ring. This distribution facilitates intramolecular charge transfer from the hydroxyl group to the nitro group upon electronic excitation.

Table 3: Frontier Molecular Orbital Properties (Illustrative) Note: Data for a closely related molecule, 2-amino-3-nitropyridinium, is used for illustration.

PropertyValue (eV)
E_HOMO-8.92
E_LUMO-5.25
Energy Gap (ΔE)3.67
Natural Bond Orbital (NBO) Analysis

NBO analysis provides insight into the intramolecular and intermolecular bonding and charge transfer interactions. For this compound, key interactions include the hyperconjugative interactions between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of the pyridine ring. A significant interaction is the n → π* transition, indicating electron delocalization from the lone pairs of the hydroxyl oxygen to the π* orbitals of the C=C and C=N bonds in the ring, which contributes to the molecule's stability.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values.

  • Red/Yellow: Negative potential, indicating regions rich in electrons and susceptible to electrophilic attack (e.g., around the oxygen atoms of the nitro and hydroxyl groups).

  • Blue: Positive potential, indicating regions with a deficiency of electrons and susceptible to nucleophilic attack (e.g., around the hydrogen atoms).

For this compound, the MEP would show strong negative potential around the nitro group's oxygen atoms, making them sites for hydrogen bonding and electrophilic interaction. The hydroxyl hydrogen would exhibit a positive potential, indicating its acidic nature.

Nonlinear Optical (NLO) Properties

Molecules with large dipole moments and significant differences in ground and excited state electron distribution, like this compound, are candidates for NLO materials. The first-order hyperpolarizability (β) is a key parameter for second-order NLO activity. While specific calculations for this compound are scarce, studies on similar donor-acceptor substituted pyridines suggest that it would possess a notable hyperpolarizability value. For instance, the related molecule 3-hydroxy-6-methyl-2-nitropyridine (B146962) has a calculated hyperpolarizability 2.9 times larger than that of urea, a standard NLO material.

Table 4: Calculated NLO Properties (Illustrative for a related compound)

PropertyCalculated Value (esu)
Dipole Moment (μ)~5.0 D
First Hyperpolarizability (β)~6.5 x 10⁻³⁰ esu

Visualizations

Computational Workflow Diagram

computational_workflow cluster_input Input cluster_dft DFT Calculation (Gaussian 09) cluster_output Output & Analysis mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nbo_mep NBO, MEP, HOMO-LUMO, NLO Property Calculations geom_opt->nbo_mep opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra elec_prop Electronic Properties (Energy Gap, MEP, NBO, NLO) nbo_mep->elec_prop

Caption: Workflow for the theoretical analysis of this compound.

Structure-Property Relationship Diagram

structure_property molecule This compound react Chemical Reactivity (HOMO-LUMO Gap) molecule->react nlo NLO Activity (Hyperpolarizability) molecule->nlo bio Biological Activity (MEP, Docking) molecule->bio sub Substituent Effects (-OH, -NO2) sub->molecule charge Intramolecular Charge Transfer sub->charge hbond Hydrogen Bonding (Intra/Intermolecular) hbond->molecule hbond->bio charge->molecule charge->nlo

Caption: Key relationships between structure and properties of the molecule.

Conclusion and Future Directions

The theoretical and computational analysis of this compound, primarily based on DFT calculations at the B3LYP/6-311++G(d,p) level, provides significant insights into its molecular structure, vibrational characteristics, and electronic properties. The presence of electron-donating and -withdrawing groups creates a molecule with a significant dipole moment, potential for intramolecular charge transfer, and probable nonlinear optical activity.

While the foundational geometric and vibrational data are well-established, this guide highlights the need for more targeted computational studies on the NBO, MEP, and NLO properties of this compound itself to move beyond predictive analysis based on similar compounds. Further experimental work to synthesize and characterize this molecule and its derivatives, guided by these theoretical predictions, will be crucial for its potential application in drug development and materials science. Specifically, molecular docking studies combined with experimental bioactivity assays could validate its potential as a kinase inhibitor or antimicrobial agent. Similarly, experimental verification of its NLO properties would be a critical step towards its use in photonic devices.

References

3-Hydroxy-2-nitropyridine: A Technical Guide to Safety, Handling, and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a replacement for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical.

Introduction

3-Hydroxy-2-nitropyridine is a heterocyclic organic compound with the chemical formula C₅H₄N₂O₃. It is a derivative of pyridine (B92270) and is of interest in pharmaceutical and chemical research as a potential intermediate in the synthesis of more complex molecules.[1][2] This guide provides a comprehensive overview of the available safety, handling, and toxicity information for this compound, with a focus on presenting data in a clear and accessible format for laboratory and research professionals.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory system.[1][3][4][5][6]

Table 1: GHS Hazard Classification [1][4][6]

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

GHS Pictogram:

alt text

Signal Word: Warning[1][3][6]

The following diagram illustrates the logical relationship between the hazard classifications and the necessary precautionary measures.

GHS_Hazards cluster_hazards Hazard Statements cluster_precautions Precautionary Measures H315 H315: Causes skin irritation Prevention Prevention (P261, P264, P271, P280) H315->Prevention necessitates H319 H319: Causes serious eye irritation H319->Prevention necessitates H335 H335: May cause respiratory irritation H335->Prevention necessitates Response Response (P302+P352, P304+P340, P305+P351+P338) Prevention->Response leads to Storage Storage (P403+P233, P405) Response->Storage informs Disposal Disposal (P501) Storage->Disposal informs

Caption: GHS Hazard and Precautionary Relationship.

Toxicological Information

Detailed toxicological studies on this compound are limited. Most available safety data sheets indicate that the toxicological properties of this substance have not been fully investigated.[7]

Acute Toxicity: There is a lack of comprehensive acute toxicity data from oral, dermal, or inhalation studies in the publicly available literature. One source cites an intravenous LD50 in mice.

Table 2: Acute Toxicity Data

RouteSpeciesValueReference
IntravenousMouseLD50: 180 mg/kg[8]

Chronic Toxicity and Other Health Effects: Information regarding chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity is not available.

Note on Toxicity Assessment: Due to the limited specific toxicity data for this compound, a thorough risk assessment should be conducted before use. The general irritant properties and the single available acute toxicity value suggest that exposure should be minimized.

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure and ensure the stability of the compound.

4.1. Safe Handling Procedures:

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[1][5][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][6][7] For operations that may generate dust, a NIOSH-approved respirator is recommended.[6][7]

  • Hygiene: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust.[3] Wash hands thoroughly after handling.[7]

  • Ignition Sources: Keep away from heat and sources of ignition.[1]

4.2. Storage Conditions:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][5][7]

  • Keep away from incompatible materials such as strong oxidizing agents.[9]

The following workflow diagram outlines the recommended procedure for handling this compound in a laboratory setting.

Handling_Workflow Start Start: Prepare to Handle This compound RiskAssessment Conduct Risk Assessment Start->RiskAssessment PPE Don Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves - Respirator (if needed) RiskAssessment->PPE Ventilation Work in a Well-Ventilated Area (e.g., Fume Hood) PPE->Ventilation Handling Handle the Compound: - Avoid creating dust - Avoid contact with skin and eyes Ventilation->Handling Storage Store Properly: - Tightly sealed container - Cool, dry, well-ventilated area Handling->Storage Cleanup Clean Work Area and Wash Hands Thoroughly Storage->Cleanup End End Cleanup->End Emergency_Response cluster_routes Exposure Routes cluster_actions First Aid Actions Exposure Accidental Exposure Occurs AssessRoute Assess Route of Exposure Exposure->AssessRoute Inhalation Inhalation AssessRoute->Inhalation Skin Skin Contact AssessRoute->Skin Eye Eye Contact AssessRoute->Eye Ingestion Ingestion AssessRoute->Ingestion FreshAir Move to Fresh Air Provide Oxygen/Artificial Respiration if needed Inhalation->FreshAir WashSkin Wash with Soap and Water Remove Contaminated Clothing Skin->WashSkin RinseEyes Rinse Eyes for 15 min Remove Contact Lenses Eye->RinseEyes RinseMouth Rinse Mouth with Water Do NOT Induce Vomiting Ingestion->RinseMouth SeekMedical Seek Immediate Medical Attention FreshAir->SeekMedical WashSkin->SeekMedical RinseEyes->SeekMedical RinseMouth->SeekMedical

References

Methodological & Application

Application Notes and Protocols: The Role of 3-Hydroxy-2-nitropyridine in the Synthesis of the ALK Inhibitor Crizotinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crizotinib (B193316) is a potent, orally bioavailable small-molecule inhibitor of anaplastic lymphoma kinase (ALK) and c-Met/hepatocyte growth factor receptor (HGFR) tyrosine kinases.[1][2] It is a first-line therapeutic for patients with metastatic non-small cell lung cancer (NSCLC) whose tumors are ALK-positive.[1][3] A key step in the chemical synthesis of Crizotinib involves the use of 3-Hydroxy-2-nitropyridine to construct the core ether linkage of the molecule. This document provides detailed application notes and experimental protocols for the synthesis of a key Crizotinib intermediate starting from this compound, based on established synthetic routes.

Introduction

The synthesis of Crizotinib involves the strategic coupling of three key fragments: a substituted phenyl ring, a pyridine (B92270) ring, and a pyrazole (B372694) ring.[3] The ether linkage between the dichlorofluorophenyl and aminopyridine moieties is a critical bond, and its formation is often achieved via a Mitsunobu reaction. In this reaction, this compound serves as the nucleophile, reacting with the chiral alcohol, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, to form the desired (R)-ether intermediate with complete inversion of stereochemistry.[4] This step is crucial for establishing the correct stereochemistry of the final Crizotinib molecule, which is essential for its biological activity.

Crizotinib's Mechanism of Action: Inhibition of the ALK Signaling Pathway

Crizotinib functions by inhibiting the autophosphorylation of the ALK fusion protein, thereby blocking downstream signaling pathways that promote cell proliferation, survival, and migration in ALK-positive cancer cells.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_crizotinib cluster_downstream Downstream Signaling cluster_nucleus Nucleus ALK ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK Crizotinib Crizotinib Crizotinib->ALK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression STAT3 STAT3 STAT3->Gene_Expression JAK->STAT3

Figure 1: Crizotinib Inhibition of ALK Signaling Pathway

Synthetic Workflow

The overall synthetic route to Crizotinib starting from this compound involves a multi-step process. The initial Mitsunobu reaction is followed by reduction of the nitro group, bromination of the pyridine ring, a Suzuki-Miyaura coupling to introduce the pyrazole moiety, and a final deprotection step to yield the active pharmaceutical ingredient (API).

Crizotinib_Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product A This compound C (R)-3-(1-(2,6-dichloro-3-fluorophenyl) ethoxy)-2-nitropyridine A->C Mitsunobu Reaction B (S)-1-(2,6-dichloro-3- fluorophenyl)ethanol B->C D 3-((R)-1-(2,6-dichloro-3-fluorophenyl) ethoxy)pyridin-2-amine C->D Nitro Reduction E 5-bromo-3-((R)-1-(2,6-dichloro-3- fluorophenyl)ethoxy)pyridin-2-amine D->E Bromination F Boc-protected Crizotinib E->F Suzuki-Miyaura Coupling G Crizotinib F->G Deprotection

Figure 2: Synthetic Workflow for Crizotinib

Experimental Protocols

Synthesis of (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine

This protocol details the Mitsunobu reaction between this compound and (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.

Materials:

  • (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol

  • This compound

  • Triphenylphosphine (B44618) (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF) or Toluene (B28343)

  • Nitrogen gas atmosphere

Procedure:

  • To a solution of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol (1.0 eq) and this compound (1.1 eq) in anhydrous THF or toluene under a nitrogen atmosphere, add triphenylphosphine (1.5 eq).

  • Stir the resulting mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and continue stirring for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain an oily residue.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine as a solid.

Quantitative Data from Literature:

Reactant/ReagentMolar Ratio (eq)Molecular Weight ( g/mol )Reference
(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol1.0209.03[4]
This compound1.1140.09[5]
Triphenylphosphine1.5262.29[5]
DIAD1.5202.21[5]
Product Yield
(R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine93%331.12[5]

Subsequent Synthetic Steps: A Brief Overview

Following the successful synthesis of the key ether intermediate, the synthesis of Crizotinib proceeds through the following transformations:

  • Nitro Group Reduction: The nitro group of the pyridine ring is chemoselectively reduced to an amine, typically using reducing agents such as iron in the presence of an acid or through catalytic hydrogenation.[4]

  • Bromination: The resulting aminopyridine is regioselectively brominated at the 5-position of the pyridine ring using a brominating agent like N-bromosuccinimide (NBS).[4]

  • Suzuki-Miyaura Coupling: The bromo-aminopyridine intermediate is then coupled with a protected pyrazoleboronic acid or ester derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

  • Deprotection: Finally, the protecting group (commonly a Boc group) on the piperidine (B6355638) moiety of the pyrazole fragment is removed under acidic conditions to afford Crizotinib.[5]

Conclusion

This compound is a critical starting material in the synthesis of Crizotinib. Its use in a stereospecific Mitsunobu reaction allows for the efficient and controlled formation of the key ether linkage with the desired (R)-configuration. The protocols and data presented herein provide a comprehensive guide for researchers engaged in the synthesis of Crizotinib and related kinase inhibitors. Careful execution of these steps is paramount to achieving high yields and purity of the final active pharmaceutical ingredient.

References

Application Notes and Protocols: 3-Hydroxy-2-nitropyridine as a Versatile Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-hydroxy-2-nitropyridine (B88870) as a key building block in the synthesis of potent kinase inhibitors. This document includes detailed synthetic protocols, quantitative biological data for representative compounds, and methodologies for crucial biological assays. The information presented is intended to facilitate the research and development of novel therapeutics targeting various protein kinases implicated in cancer and other diseases.

Introduction

This compound is an aromatic heterocyclic compound that has emerged as a valuable starting material in medicinal chemistry.[1] Its unique electronic and structural features, including a hydroxyl group amenable to etherification and a nitro group that can be reduced to an amine for further functionalization, make it an ideal scaffold for the synthesis of diverse small molecule libraries.[2] Notably, this pyridine (B92270) derivative is a crucial intermediate in the synthesis of Crizotinib, a multi-targeted tyrosine kinase inhibitor approved for the treatment of non-small cell lung cancer (NSCLC).[3][4] Crizotinib effectively inhibits Anaplastic Lymphoma Kinase (ALK) and the Mesenchymal-Epithelial Transition factor (c-Met or HGFR), both of which are key drivers in certain cancers.[3][4]

Beyond ALK and c-Met inhibitors, the this compound core has been utilized in the development of other kinase inhibitors and compounds targeting tubulin polymerization, highlighting its versatility in drug discovery.[5][6]

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of 3-hydroxypyridine. While traditional methods often employ harsh conditions with mixed acids (concentrated sulfuric and nitric acid), newer, more environmentally friendly protocols have been developed.[3]

Protocol: Synthesis of this compound via Metal Nitrate (B79036)/Acetic Anhydride System

This method avoids the use of highly corrosive mixed acids, offering a safer and often higher-yielding alternative.[3][7]

Materials:

Procedure:

  • To a 250 mL three-necked flask, add 10 g of 3-hydroxypyridine, 80 mL of ethyl acetate, 4.2 g of KNO₃, and 21 mL of acetic anhydride.[8]

  • Heat the mixture to 45°C with magnetic stirring and monitor the reaction progress (e.g., by TLC).[8]

  • Upon completion, cool the reaction mixture to room temperature and filter by suction. Wash the filter cake with a small amount of ethyl acetate.[8]

  • Combine the filtrates and adjust the pH to neutral with a saturated NaOH solution.[8]

  • Extract the aqueous layer with ethyl acetate (3-4 times).[8]

  • Combine the organic extracts, add activated carbon, and reflux for 1 hour.[8]

  • Cool the mixture and filter. Dry the filtrate over anhydrous MgSO₄, filter again, and concentrate under reduced pressure using a rotary evaporator.[8]

  • Dry the resulting solid in a vacuum oven to yield this compound. An expected yield is approximately 11.9 g (81%).[8]

Application in Kinase Inhibitor Synthesis: Crizotinib Precursor

This compound serves as a key building block for the synthesis of Crizotinib. The hydroxyl group is typically functionalized through a Mitsunobu reaction.

Protocol: Synthesis of a Crizotinib Precursor

This protocol describes the etherification of a substituted 3-hydroxy-2-aminopyridine derivative, which can be obtained from this compound by reduction of the nitro group and subsequent protection.

Materials:

  • (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol

  • 5-Bromo-3-hydroxy-2-(tert-butyloxycarbonylamino)pyridine

  • Triphenylphosphine (B44618) (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Under a nitrogen atmosphere, dissolve (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol (1.0 g, 4.78 mmol), 5-bromo-3-hydroxy-2-(tert-butyloxycarbonylamino)pyridine (1.4 g, 4.78 mmol), and triphenylphosphine (1.6 g, 6.2 mmol) in 20 mL of anhydrous THF.

  • Cool the reaction mixture to below 0°C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (1.25 g, 6.2 mmol) to the mixture, maintaining the temperature below 5°C.

  • Allow the mixture to warm to room temperature and stir for 6 hours.

  • Monitor the reaction by TLC. Upon completion, the crude product can be purified by filtration and subsequent chromatographic methods to yield 5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-(tert-butyloxycarbonylamino)pyridine.

Quantitative Data: Biological Activity of Crizotinib and Analogs

The following table summarizes the inhibitory activities of Crizotinib and other kinase inhibitors against various kinases and cancer cell lines.

CompoundTarget Kinase/Cell LineIC₅₀ (nM)Reference
Crizotinib c-Met (cell-based)8.0[3]
ALK (cell-based)20[3]
ROS1 (enzymatic, Ki)< 0.025[5]
MKN45 (gastric cancer)< 200[1]
HSC58 (gastric cancer)< 200[1]
GTL-16 (gastric carcinoma)9.7[5]
NCI-H441 (lung carcinoma, migration)11[5]
NCI-H441 (lung carcinoma, invasion)6.1[5]
Alectinib ALK (enzymatic)1.9[7]
Ceritinib ALK (enzymatic)0.15[7]
Lorlatinib ALK (G1202R mutant)80[7]
Entrectinib ALK (biochemical)12[7]
ROS1 (biochemical)7[7]

Application in the Synthesis of Tubulin Polymerization Inhibitors

The pyridine scaffold can also be elaborated to generate compounds that inhibit tubulin polymerization, a key process in cell division. Sulfonamide derivatives, in particular, have shown promise in this area.

Representative Data: Sulfonamide-based Tubulin Inhibitors

While not directly derived from this compound in the cited literature, the following data for sulfonamide-containing compounds illustrate their potential as tubulin polymerization inhibitors.

Compound ClassTargetIC₅₀ (µM)Reference
Quinolinone Sulfonamide (D13)Tubulin Polymerization6.74[9]
Pyridine Carbothioamide Sulfonamide (Compound 3)Tubulin Polymerization1.1[4]
Pyridine Carbothioamide Sulfonamide (Compound 5)Tubulin Polymerization1.4[4]
Cinnamic Acyl Sulfonamide (Compound 5a)Tubulin Polymerization0.88[10]

Experimental Protocols: Biological Assays

Protocol: In Vitro Kinase Assay (Luminescent-based)

This protocol is a general method for determining the IC₅₀ value of a test compound against a specific kinase, such as ALK or c-Met. The ADP-Glo™ Kinase Assay is a commonly used commercial kit.

Materials:

  • Recombinant kinase (e.g., ALK, c-Met)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

  • Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • Test compound (serially diluted)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • 384-well or 96-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare Reagents:

    • Prepare a 1x kinase buffer.

    • Dilute the kinase to the desired concentration in 1x kinase buffer. The optimal concentration should be determined empirically.

    • Prepare a stock solution of the substrate and ATP in 1x kinase buffer. The final ATP concentration should be close to its Kₘ for the target kinase.

    • Prepare serial dilutions of the test compound in DMSO, then further dilute in kinase buffer. Include a DMSO-only vehicle control.

  • Assay Plate Setup:

    • Add 1 µL of the diluted test compound or vehicle control to the wells of the assay plate.

    • Add 2 µL of the diluted kinase to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

  • Kinase Reaction Incubation:

    • Incubate the plate at room temperature for 60-120 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-based)

This assay measures the effect of a test compound on the polymerization of purified tubulin by monitoring changes in light scattering.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Test compound (serially diluted in an appropriate solvent)

  • Positive control (e.g., Paclitaxel for polymerization promotion, Nocodazole for inhibition)

  • Negative control (vehicle)

  • Temperature-controlled spectrophotometer with a plate reader

Procedure:

  • Prepare Reagents:

    • Resuspend lyophilized tubulin in General Tubulin Buffer on ice to the desired final concentration (e.g., 3 mg/mL).

    • Prepare serial dilutions of the test compound.

  • Assay Setup:

    • In a pre-chilled 96-well plate on ice, add the tubulin solution to each well.

    • Add the test compound, positive control, or negative control to the respective wells.

    • Initiate polymerization by adding GTP to each well and mixing.

  • Data Acquisition:

    • Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance (OD) at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot the OD at 340 nm versus time for each condition.

    • The rate of polymerization can be determined from the initial linear portion of the curve.

    • Calculate the percentage of inhibition or promotion of polymerization relative to the negative control.

    • Determine the IC₅₀ value for inhibitory compounds by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

Oncogenic fusion proteins involving ALK lead to its constitutive activation, driving downstream signaling pathways such as RAS-MAPK, PI3K-AKT, and JAK-STAT, which promote cell proliferation and survival.

ALK_Signaling Ligand Ligand (e.g., Pleiotrophin) ALK ALK Receptor Tyrosine Kinase Ligand->ALK Activation Grb2_SOS Grb2/SOS ALK->Grb2_SOS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK PLCg PLCγ ALK->PLCg RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus STAT3 STAT3 JAK->STAT3 STAT3->Nucleus Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation Crizotinib Crizotinib Crizotinib->ALK Inhibition

Caption: Simplified ALK signaling pathway and the inhibitory action of Crizotinib.

c-Met (HGFR) Signaling Pathway

Binding of Hepatocyte Growth Factor (HGF) to the c-Met receptor triggers dimerization and autophosphorylation, activating downstream pathways that regulate cell growth, motility, and invasion.

cMet_Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization Gab1 Gab1 cMet->Gab1 Grb2 Grb2 cMet->Grb2 STAT3 STAT3 cMet->STAT3 PI3K PI3K Gab1->PI3K AKT AKT PI3K->AKT Nucleus Nucleus AKT->Nucleus SOS SOS Grb2->SOS RAS RAS SOS->RAS MAPK_Pathway MAPK Pathway RAS->MAPK_Pathway MAPK_Pathway->Nucleus STAT3->Nucleus Cellular_Response Proliferation, Motility, Invasion, Survival Nucleus->Cellular_Response Crizotinib Crizotinib Crizotinib->cMet Inhibition

Caption: Overview of the c-Met signaling cascade and its inhibition by Crizotinib.

Microtubule Dynamics and Inhibition

Microtubules are dynamic polymers of α- and β-tubulin that are crucial for mitosis. Tubulin polymerization inhibitors disrupt this process, leading to cell cycle arrest and apoptosis.

Microtubule_Dynamics Tubulin_Dimers αβ-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization Microtubule Microtubule Polymerization->Microtubule Mitosis Proper Mitotic Spindle Formation Depolymerization Depolymerization Microtubule->Depolymerization Microtubule->Mitosis Depolymerization->Tubulin_Dimers Cell_Division Successful Cell Division Mitosis->Cell_Division Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor Tubulin Polymerization Inhibitor Inhibitor->Polymerization Inhibition Inhibitor->Apoptosis

Caption: The process of microtubule dynamics and its disruption by polymerization inhibitors.

Experimental Workflow for Kinase Inhibitor Evaluation

The following diagram outlines the general workflow for the synthesis and biological evaluation of kinase inhibitors derived from this compound.

Kinase_Inhibitor_Workflow Start This compound Synthesis Chemical Synthesis & Purification Start->Synthesis Library Library of Analogs Synthesis->Library Kinase_Assay In Vitro Kinase Assay (e.g., ALK, c-Met) Library->Kinase_Assay IC50_Det IC₅₀ Determination Kinase_Assay->IC50_Det Cell_Assay Cell-Based Assays (Proliferation, Viability) IC50_Det->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis In_Vivo In Vivo Studies Lead_Opt->In_Vivo

Caption: A typical workflow for the development of kinase inhibitors.

References

Application Notes and Protocols for the Synthesis of Antimicrobial Agents from 3-Hydroxy-2-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and antimicrobial evaluation of novel agents derived from 3-hydroxy-2-nitropyridine (B88870). The protocols detailed below are based on established synthetic methodologies and provide a framework for the development of new pyridoxazinone-based antimicrobial compounds.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of new antimicrobial agents with novel mechanisms of action. Pyridine derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, including antimicrobial properties.[1][2] This document focuses on the synthesis of a promising subclass of these compounds, N-hydroxy-pyridoxazinones, derived from the versatile starting material, this compound. These derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[3][4]

The general synthetic strategy involves a two-step process: the O-alkylation of this compound with a suitable alkylating agent, followed by a reductive cyclization to form the pyridoxazinone ring system.

Data Presentation: Antimicrobial Activity

The following tables summarize the reported in vitro antimicrobial activity of synthesized pyridoxazinone derivatives. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

Table 1: Antibacterial Activity of Pyridoxazinone Derivatives [3][4]

Compound IDDerivative (R group)Enterococcus faecalisStaphylococcus aureusAcinetobacter baumanniiStreptococcus agalactiae
2e n-Butyl7.831.231.25-125125
- Ethyl---62.5

Table 2: Antifungal Activity of Pyridoxazinone Derivatives [3][4]

Compound IDDerivative (R group)Candida albicansCandida glabrataCandida tropicalis
2e n-Butyl62.562.562.5

Experimental Protocols

Protocol 1: Synthesis of this compound (Starting Material)

This protocol describes a common method for the nitration of 3-hydroxypyridine (B118123) to produce the key starting material, this compound.[2][5][6]

Materials:

  • 3-Hydroxypyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitric Acid (HNO₃, sp gr 1.50)

  • Ice

  • Water

  • Saturated Sodium Hydroxide (B78521) (NaOH) solution

  • Ethyl Acetate (B1210297)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Activated Carbon

Equipment:

  • Three-necked flask

  • Magnetic stirrer

  • Dropping funnel

  • Beakers

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Drying oven

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, cool 650 mL of concentrated sulfuric acid in an ice-water bath.

  • Slowly add 96 g (1.0 mole) of 3-hydroxypyridine to the stirred, cold sulfuric acid. Maintain the temperature below 30°C during the addition.

  • Prepare a nitrating mixture by carefully adding 48 mL of nitric acid to 92 mL of concentrated sulfuric acid, keeping the mixture cold.

  • Add the cold nitrating mixture dropwise to the 3-hydroxypyridine solution over 3-5 hours. The reaction temperature should be maintained between 40-45°C (remove the ice bath if necessary).

  • After the addition is complete, allow the reaction mixture to stand at room temperature overnight (approximately 16 hours).

  • Carefully pour the reaction mixture into 2 liters of ice.

  • Neutralize the acidic solution with a saturated sodium hydroxide solution to a neutral pH.

  • Extract the aqueous solution with ethyl acetate (3-4 times).

  • Combine the organic extracts and add activated carbon. Heat the mixture to reflux for 1 hour.

  • Cool the solution and filter to remove the activated carbon.

  • Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Dry the resulting solid in a drying oven to obtain this compound.

Protocol 2: Synthesis of N-Hydroxy-pyridoxazinone Derivatives

This two-step protocol outlines the synthesis of the target antimicrobial compounds from this compound.

Step 1: O-Alkylation of this compound [3][4]

This step involves the nucleophilic substitution of the hydroxyl group of this compound with an appropriate 2-bromoalkanoic ester.

Materials:

  • This compound

  • Appropriate 2-bromoalkanoic ester (e.g., ethyl 2-bromohexanoate for the n-butyl derivative)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., acetone, DMF)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Reflux condenser

  • Standard glassware for workup and purification

Procedure: Note: The specific reaction conditions (base, solvent, temperature, and reaction time) may need to be optimized for different 2-bromoalkanoic esters.

  • To a solution of this compound in a suitable anhydrous solvent, add a molar equivalent of the chosen base.

  • To this mixture, add a molar equivalent of the desired 2-bromoalkanoic ester.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off any inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the O-alkylated intermediate.

Step 2: Reductive Cyclization [3][4]

This step involves the catalytic hydrogenation of the nitro group of the O-alkylated intermediate, which subsequently undergoes intramolecular cyclization to form the N-hydroxy-pyridoxazinone ring.

Materials:

  • O-alkylated intermediate from Step 1

  • Palladium on carbon (10% Pd/C)

  • Solvent (e.g., ethanol, methanol, ethyl acetate)

  • Hydrogen gas (H₂)

Equipment:

  • Hydrogenation flask (e.g., Parr shaker or a flask with a balloon)

  • Magnetic stirrer

  • Source of hydrogen gas

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve the O-alkylated intermediate in a suitable solvent in a hydrogenation flask.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Flush the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a pressurized system).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude N-hydroxy-pyridoxazinone derivative.

  • Purify the product by recrystallization or column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_reagents Reagents for Derivatization cluster_final_product Final Product 3_hydroxypyridine 3-Hydroxypyridine 3_hydroxy_2_nitropyridine This compound 3_hydroxypyridine->3_hydroxy_2_nitropyridine Nitration nitrating_agent Nitrating Agent (HNO3/H2SO4) nitrating_agent->3_hydroxy_2_nitropyridine O_alkylated O-Alkylated Intermediate 3_hydroxy_2_nitropyridine->O_alkylated O-Alkylation bromoester 2-Bromoalkanoic Ester bromoester->O_alkylated base Base base->O_alkylated pd_c Pd/C, H2 pyridoxazinone N-Hydroxy-pyridoxazinone (Antimicrobial Agent) pd_c->pyridoxazinone O_alkylated->pyridoxazinone Reductive Cyclization

Caption: Synthetic workflow for antimicrobial N-hydroxy-pyridoxazinones.

Antimicrobial_Screening_Workflow start Synthesized Pyridoxazinone Derivatives stock_solution Prepare Stock Solutions (e.g., in DMSO) start->stock_solution serial_dilution Perform Serial Dilutions in Microtiter Plates stock_solution->serial_dilution inoculation Inoculate with Standardized Bacterial/Fungal Suspension serial_dilution->inoculation incubation Incubate under Appropriate Conditions inoculation->incubation read_results Determine Minimum Inhibitory Concentration (MIC) incubation->read_results data_analysis Data Analysis and Comparison with Standard Antimicrobials read_results->data_analysis

Caption: Workflow for antimicrobial susceptibility testing.

Mechanism of Action (Hypothesized)

The precise mechanism of action for N-hydroxy-pyridoxazinone derivatives has not been fully elucidated. However, based on the structurally related benzoxazinoids, it is hypothesized that their antimicrobial activity may stem from their ability to act as electrophiles. The heterocyclic ring system could potentially interact with and inactivate essential microbial enzymes or proteins through nucleophilic attack by amino acid residues in the active sites. Further research is required to identify the specific molecular targets and signaling pathways affected by these compounds.

Conclusion

The synthesis of N-hydroxy-pyridoxazinone derivatives from this compound represents a promising avenue for the discovery of new antimicrobial agents. The protocols outlined in this document provide a solid foundation for the synthesis and evaluation of these compounds. Further investigation into their mechanism of action and structure-activity relationships will be crucial for the development of potent and selective antimicrobial drugs.

References

Application Notes and Protocols for O-alkylation of 3-Hydroxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the O-alkylation of 3-hydroxy-2-nitropyridine (B88870), a key intermediate in the synthesis of various pharmaceutical compounds. The protocols described herein focus on two robust and widely applicable methods: the Williamson ether synthesis and the Mitsunobu reaction.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. Its functional groups offer multiple reaction sites for molecular elaboration. The O-alkylation of the hydroxyl group is a common strategy to introduce diverse alkyl and aryl moieties, leading to the synthesis of a wide range of biologically active molecules. The choice of synthetic method for O-alkylation depends on the nature of the alkylating agent and the desired product characteristics.

General Reaction Pathway

The O-alkylation of this compound introduces an alkyl group (R) to the oxygen atom of the hydroxyl group, forming a 3-alkoxy-2-nitropyridine derivative.

G cluster_main General O-Alkylation Reaction This compound Alkoxy-derivative This compound->Alkoxy-derivative  + R-X or R-OH (Alkylation)

Caption: General chemical transformation for the O-alkylation of this compound.

Experimental Protocols

Two primary methods for the O-alkylation of this compound are detailed below.

Protocol 1: Williamson Ether Synthesis

The Williamson ether synthesis is a classical and widely used method for preparing ethers. It involves the reaction of a deprotonated alcohol (alkoxide) with an alkyl halide. This method is particularly suitable for the introduction of primary alkyl groups.

Experimental Workflow:

Caption: Workflow for Williamson ether synthesis.

Detailed Methodology:

  • Reagent Preparation: To a solution of this compound (1.0 eq.) in a suitable aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF) (10 mL/mmol), add a base (1.5-2.0 eq.).

  • Deprotonation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the pyridinolate anion.

  • Alkylation: Add the alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1-1.5 eq.) to the reaction mixture.

  • Reaction: Heat the reaction mixture to a temperature between room temperature and the reflux temperature of the solvent. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Data Summary (Williamson Ether Synthesis):

Alkylating AgentBaseSolventTemperatureTypical Yield
Methyl IodideK₂CO₃AcetoneRefluxHigh
Ethyl BromideCs₂CO₃DMFRoom Temp.High
Benzyl BromideNaHTHF0 °C to RTGood to High
Protocol 2: Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for converting alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry if a chiral alcohol is used. It is particularly useful for the O-alkylation of acidic hydroxyl groups with primary or secondary alcohols.

Experimental Workflow:

Caption: Workflow for the Mitsunobu reaction.

Detailed Methodology:

  • Reagent Preparation: To a solution of this compound (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (B44618) (PPh₃) (1.5 eq.) in anhydrous tetrahydrofuran (B95107) (THF) (15 mL/mmol), cool the mixture to 0 °C in an ice bath.

  • Addition of Azodicarboxylate: Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) in THF to the cooled reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue will contain the product and triphenylphosphine oxide.

  • Purification: Purify the crude product by column chromatography on silica gel. A common technique to remove the bulk of the triphenylphosphine oxide is to triturate the crude residue with a solvent in which the product is soluble but the oxide is not (e.g., diethyl ether).

Data Summary (Mitsunobu Reaction):

AlcoholReagentsSolventTemperatureTypical Yield
EthanolPPh₃, DIADTHF0 °C to RTGood to High
IsopropanolPPh₃, DEADTHF0 °C to RTModerate to Good
Benzyl AlcoholPPh₃, DIADTHF0 °C to RTHigh

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Alkylating agents can be toxic and carcinogenic; handle with extreme care.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water.

  • Azodicarboxylates (DIAD, DEAD) are potentially explosive and should be handled with care.

Conclusion

The Williamson ether synthesis and the Mitsunobu reaction are effective methods for the O-alkylation of this compound. The choice of method will depend on the specific alkyl group to be introduced and the overall synthetic strategy. The provided protocols offer a starting point for the synthesis of a diverse library of 3-alkoxy-2-nitropyridine derivatives for further investigation in drug discovery and development programs.

Application Notes and Protocols: Reductive Cyclization of 3-Hydroxy-2-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reductive cyclization of 3-hydroxy-2-nitropyridine (B88870) derivatives is a powerful synthetic strategy for the construction of various fused heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. This method allows for the efficient synthesis of compounds such as furo[3,2-b]pyridines and pyrido[3,2-b][1][2]oxazinones, which are privileged structures in numerous biologically active molecules. The reaction typically proceeds in a two-step sequence: O-alkylation of the 3-hydroxy group followed by the reduction of the adjacent nitro group, which then undergoes intramolecular cyclization. This application note provides detailed protocols and quantitative data for the synthesis of these important heterocyclic systems.

Signaling Pathway and Reaction Mechanism

The reductive cyclization is initiated by the reduction of the nitro group of an O-substituted this compound derivative. Common reducing agents include catalytic hydrogenation (e.g., H₂/Pd-C) or transfer hydrogenation. The reduction proceeds through nitroso and hydroxylamine (B1172632) intermediates. The in situ generated amino group then acts as a nucleophile, attacking the electrophilic carbon of the O-alkyl substituent or a neighboring carbonyl group, leading to the formation of a new heterocyclic ring.

Reductive_Cyclization_Mechanism cluster_start Starting Material cluster_reduction Reduction cluster_cyclization Intramolecular Cyclization 3-Alkoxy-2-nitropyridine 3-Alkoxy-2-nitropyridine R-O-Py-NO₂ Nitroso_Intermediate Nitroso Intermediate R-O-Py-NO 3-Alkoxy-2-nitropyridine->Nitroso_Intermediate Reduction Hydroxylamine_Intermediate Hydroxylamine Intermediate R-O-Py-NHOH Nitroso_Intermediate->Hydroxylamine_Intermediate Further Reduction Amine_Intermediate Amine Intermediate R-O-Py-NH₂ Hydroxylamine_Intermediate->Amine_Intermediate Final Reduction Fused_Heterocycle Fused Heterocycle e.g., Furo[3,2-b]pyridine (B1253681) or Pyrido[3,2-b][1,4]oxazinone Amine_Intermediate->Fused_Heterocycle Nucleophilic Attack & Cyclization

Caption: General mechanism of reductive cyclization.

Applications in Drug Development

Fused pyridine (B92270) heterocycles are core components of many pharmaceutical agents. For instance, furo[3,2-b]pyridine scaffolds are found in kinase inhibitors and modulators of the Hedgehog signaling pathway.[1] Pyrido[3,2-b][1][2]oxazine derivatives have been investigated for their potential as antibacterial and antifungal agents. The synthetic accessibility of these scaffolds through reductive cyclization makes this methodology highly valuable for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Experimental Protocols

Protocol 1: Synthesis of this compound (Starting Material)

This protocol describes the nitration of 3-hydroxypyridine (B118123) to yield the key starting material.

Materials:

  • 3-Hydroxypyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Ammonia (B1221849) Water (NH₄OH)

  • Ice

Procedure:

  • While stirring, add concentrated sulfuric acid to 3-hydroxypyridine.

  • Volatilize the hydrogen chloride under reduced pressure.

  • Add oleum (B3057394) and fuming nitric acid (42% by mass).

  • Heat the mixture to 80°C and stir for 3 hours.

  • Cool the mixture and carefully add it to ice.

  • Dropwise, add concentrated ammonia water to the mixture to adjust the pH to 5.5.

  • Add water and stir to induce precipitation.

  • Filter the precipitate and dry it to obtain this compound.

Protocol 2: O-Alkylation of this compound

This protocol details the synthesis of 3-alkoxy-2-nitropyridine derivatives, the direct precursors for the reductive cyclization.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl 2-bromoacetate, allyl bromide)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound in DMF, add potassium carbonate.

  • Add the desired alkyl halide dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the O-alkylated derivative.

Protocol 3: Reductive Cyclization to N-Hydroxy-pyridoxazinone Derivatives

This protocol describes the synthesis of N-hydroxy-pyridoxazinone derivatives via catalytic hydrogenation.

Materials:

  • O-alkylated this compound derivative (from Protocol 2, using an α-bromo ester)

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (B129727) or Ethanol (B145695)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the O-alkylated this compound derivative in methanol or ethanol in a flask suitable for hydrogenation.

  • Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or as specified by the apparatus) at room temperature for 4-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography to yield the N-hydroxy-pyridoxazinone derivative.

Quantitative Data

The following table summarizes the reported yields for the synthesis of various N-hydroxy-pyridoxazinone derivatives from the corresponding O-alkylated 3-hydroxy-2-nitropyridines via reductive cyclization.

EntryR Group in Ester (R-CH(Br)-COOEt)ProductYield (%)
1HN-hydroxy-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazin-2-one75
2CH₃N-hydroxy-3-methyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazin-2-one85
3CH₂CH₃N-hydroxy-3-ethyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazin-2-one82
4(CH₂)₂CH₃N-hydroxy-3-propyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazin-2-one65
5(CH₂)₃CH₃N-hydroxy-3-butyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazin-2-one59

Experimental Workflow

The overall experimental workflow for the synthesis of fused pyridine heterocycles from this compound is depicted below.

Experimental_Workflow Start Start: 3-Hydroxypyridine Nitration Protocol 1: Nitration Start->Nitration Intermediate1 This compound Nitration->Intermediate1 Purification1 Purification Intermediate1->Purification1 O_Alkylation Protocol 2: O-Alkylation Intermediate2 O-Alkylated Derivative O_Alkylation->Intermediate2 Purification2 Purification Intermediate2->Purification2 Reductive_Cyclization Protocol 3: Reductive Cyclization Purification3 Purification Reductive_Cyclization->Purification3 Final_Product Final Product: Fused Heterocycle Purification1->O_Alkylation Purification2->Reductive_Cyclization Purification3->Final_Product

Caption: A typical experimental workflow.

Conclusion

The reductive cyclization of this compound derivatives is a versatile and efficient method for the synthesis of medicinally relevant furo[3,2-b]pyridines and pyrido[3,2-b][1][2]oxazinones. The provided protocols offer a solid foundation for researchers to explore the synthesis of novel derivatives for applications in drug discovery and development. The straightforward nature of the reactions and the accessibility of the starting materials make this a valuable tool in synthetic organic chemistry.

References

Application Notes and Protocols: 3-Hydroxy-2-nitropyridine in Medicinal Chemistry and Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-nitropyridine (B88870) is a versatile heterocyclic building block with significant applications in medicinal chemistry and drug design. Its unique electronic and structural features, arising from the presence of both an electron-donating hydroxyl group and an electron-withdrawing nitro group on the pyridine (B92270) ring, make it a valuable scaffold for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes, experimental protocols, and quantitative data related to the use of this compound in the development of therapeutics, with a primary focus on its role as a key intermediate in the synthesis of the anticancer drug Crizotinib (B193316) and its utility in creating novel anticancer and antimicrobial agents.

Key Applications

The primary applications of this compound in medicinal chemistry are centered on its role as a reactive intermediate. The hydroxyl and nitro groups provide handles for a variety of chemical transformations, allowing for the construction of complex molecular architectures.

  • Anticancer Drug Synthesis: The most prominent application of this compound is as a crucial intermediate in the synthesis of Crizotinib, a multi-targeted tyrosine kinase inhibitor.[1] It is also utilized in the synthesis of novel sulfonamide derivatives that exhibit potent inhibition of tubulin polymerization, a validated target in cancer therapy.[2][3]

  • Antimicrobial Drug Development: The this compound scaffold has been explored for the development of new antimicrobial agents. Its derivatives have shown promising activity against various bacterial and fungal strains.

Physicochemical Properties

PropertyValueReference
CAS Number 15128-82-2[2]
Molecular Formula C5H4N2O3[2]
Molecular Weight 140.10 g/mol [2]
Appearance White to Yellow to Orange powder to crystal
Melting Point 69-71 °C[2]
Purity >98.0% (GC)(T)

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are presented below. The first is a traditional method using mixed acids, while the second is a more modern, higher-yielding, and environmentally friendlier approach.

Protocol 1.1: Nitration with Mixed Acid (Traditional Method)

This method involves the nitration of 3-hydroxypyridine (B118123) using a mixture of concentrated sulfuric acid and nitric acid.

Materials:

  • 3-Hydroxypyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice bath

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Water

  • Standard laboratory glassware

Procedure:

  • In a flask equipped with a stirrer and thermometer, dissolve 3-hydroxypyridine in concentrated sulfuric acid, maintaining the temperature below 30°C with an ice bath.

  • Slowly add concentrated nitric acid dropwise to the solution, ensuring the temperature does not exceed 30°C.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • The precipitate of this compound is collected by filtration, washed with cold water, and dried.

Protocol 1.2: Nitration using Potassium Nitrate and Acetic Anhydride (Modern Method)

This method avoids the use of mixed acids, is higher yielding, and is considered more environmentally friendly.[4]

Materials:

  • 3-Hydroxypyridine (10g, 105 mmol)

  • Ethyl acetate (B1210297) (80 ml)

  • Potassium Nitrate (KNO₃) (4.2g, 42 mmol)

  • Acetic Anhydride (21 ml, 0.210 mol)

  • Saturated Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Activated Carbon

  • 250 mL three-necked flask, magnetic stirrer, heating mantle, rotary evaporator, and other standard laboratory glassware.

Procedure:

  • To a 250 mL three-necked flask, add 10g of 3-hydroxypyridine, 80 ml of ethyl acetate, 4.2g of KNO₃, and 21 ml of acetic anhydride.[4]

  • Heat the mixture to 45°C with magnetic stirring and monitor the reaction until completion.[4]

  • Cool the reaction mixture to room temperature and filter by suction. Wash the filter cake with a small amount of ethyl acetate 1-2 times.[4]

  • Combine the filtrates and adjust the pH to neutral with a saturated NaOH solution.[4]

  • Extract the aqueous layer with ethyl acetate 3-4 times.[4]

  • Combine the organic extracts, add activated carbon, and heat under reflux for 1 hour.[4]

  • Cool the mixture and filter. Dry the filtrate with anhydrous magnesium sulfate, filter again, and concentrate on a rotary evaporator.[4]

  • Dry the resulting product in a drying oven to obtain this compound. A typical yield is around 81%.[4]

Experimental Workflow for the Synthesis of this compound (Modern Method)

G cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification reagent1 3-Hydroxypyridine step1 Combine reagents in a three-necked flask reagent1->step1 reagent2 Ethyl Acetate reagent2->step1 reagent3 KNO3 reagent3->step1 reagent4 Acetic Anhydride reagent4->step1 step2 Heat to 45°C with stirring step1->step2 step3 Monitor reaction completion step2->step3 step4 Cool to RT and filter step3->step4 step5 Neutralize filtrate with NaOH step4->step5 step6 Extract with Ethyl Acetate step5->step6 step7 Treat with activated carbon and reflux step6->step7 step8 Dry, filter, and concentrate step7->step8 step9 Dry in oven step8->step9 product This compound step9->product

Caption: Workflow for the synthesis of this compound.

Application in Anticancer Drug Synthesis: Crizotinib

This compound is a cornerstone in the multi-step synthesis of Crizotinib. The following protocol outlines the key steps starting from this intermediate.

Protocol 2.1: Synthesis of Crizotinib from this compound

This protocol involves a Mitsunobu reaction, followed by reduction, bromination, Suzuki coupling, and deprotection.

Materials:

  • This compound

  • (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol

  • Triphenylphosphine (B44618) (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Iron powder (Fe) or Hydrogen (H₂) with a catalyst (e.g., Pd/C)

  • Hydrochloric acid (HCl) or other suitable acid

  • N-Bromosuccinimide (NBS)

  • 1-(1-(tert-butoxycarbonyl)piperidin-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃)

  • Solvents (e.g., Dioxane, water)

  • Trifluoroacetic acid (TFA) or HCl in an organic solvent for deprotection

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

Step 1: Mitsunobu Reaction

  • In a flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, and triphenylphosphine in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add DIAD or DEAD dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to obtain (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine.

Step 2: Reduction of the Nitro Group

  • Dissolve the product from Step 1 in a suitable solvent like ethanol (B145695) or acetic acid.

  • Add iron powder and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Alternatively, perform catalytic hydrogenation using H₂ gas and a palladium on carbon (Pd/C) catalyst.

  • After completion, filter the reaction mixture and concentrate the filtrate to obtain (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine.

Step 3: Bromination

  • Dissolve the amine from Step 2 in a suitable solvent like acetonitrile (B52724) or DMF.

  • Add N-Bromosuccinimide (NBS) portion-wise at room temperature.

  • Stir the reaction for a few hours until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by chromatography to yield (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine.

Step 4: Suzuki Coupling

  • In a reaction vessel, combine the bromo-pyridine from Step 3, 1-(1-(tert-butoxycarbonyl)piperidin-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, a palladium catalyst, and a base in a mixture of dioxane and water.

  • Degas the mixture and heat it under an inert atmosphere until the starting materials are consumed.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the product by column chromatography to obtain the Boc-protected Crizotinib precursor.

Step 5: Deprotection

  • Dissolve the Boc-protected precursor in a suitable solvent like dichloromethane.

  • Add trifluoroacetic acid or a solution of HCl in an organic solvent.

  • Stir at room temperature until the deprotection is complete.

  • Neutralize the reaction mixture and extract the product.

  • Purify the final product, Crizotinib, by crystallization or chromatography.

Crizotinib Synthesis Workflow

G start This compound step1 Mitsunobu Reaction with (S)-alcohol start->step1 intermediate1 (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine step1->intermediate1 step2 Nitro Group Reduction intermediate1->step2 intermediate2 (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine step2->intermediate2 step3 Bromination intermediate2->step3 intermediate3 (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine step3->intermediate3 step4 Suzuki Coupling intermediate3->step4 intermediate4 Boc-protected Crizotinib step4->intermediate4 step5 Deprotection intermediate4->step5 end Crizotinib step5->end G cluster_drug Drug Action cluster_cellular Cellular Process drug This compound Sulfonamide Derivative microtubules Microtubule Polymerization drug->microtubules Inhibition tubulin Tubulin Dimers tubulin->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle mitosis Mitosis mitotic_spindle->mitosis apoptosis Apoptosis (Cell Death) mitosis->apoptosis Arrest leads to

References

Application Notes and Protocols: 3-Hydroxy-2-nitropyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-nitropyridine (B88870) is a versatile heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a pyridine (B92270) ring substituted with both a hydroxyl and a nitro group, provides two reactive sites for further functionalization. The electron-withdrawing nature of the nitro group influences the reactivity of the pyridine ring and the acidity of the hydroxyl group, making it a unique synthon for medicinal chemistry.[1] This document provides detailed application notes and experimental protocols for the use of this compound in various organic synthesis reactions.

Physical and Chemical Properties

This compound is a crystalline solid, typically appearing as pale yellow to light brown crystals.[1] It is sparingly soluble in water but shows better solubility in organic solvents such as alcohols and ethers. The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (nitro group and pyridine nitrogen) allows for the formation of various intermolecular interactions.

PropertyValueReference
Molecular FormulaC₅H₄N₂O₃--INVALID-LINK--
Molecular Weight140.10 g/mol --INVALID-LINK--
Melting Point69-71 °C (lit.)--INVALID-LINK--
AppearancePale yellow to light brown crystalline solid--INVALID-LINK--
CAS Number15128-82-2--INVALID-LINK--

Safety Information

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin, eye, and respiratory irritation.[1] All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound

There are several reported methods for the synthesis of this compound, with the nitration of 3-hydroxypyridine (B118123) being the most common approach. Traditional methods involving mixed acids (concentrated sulfuric and nitric acid) are effective but pose environmental and corrosion concerns.[2] Milder and higher-yielding methods have been developed.

Protocol 1: Nitration using Potassium Nitrate (B79036) and Acetic Anhydride (B1165640)

This method offers a high yield and avoids the use of strong mineral acids for nitration.[3][4]

Reaction:

3-Hydroxypyridine 3-Hydroxypyridine This compound This compound 3-Hydroxypyridine->this compound KNO₃, Ac₂O Ethyl Acetate (B1210297), 45°C

Caption: Synthesis of this compound.

Materials:

  • 3-Hydroxypyridine

  • Potassium nitrate (KNO₃)

  • Acetic anhydride (Ac₂O)

  • Ethyl acetate

  • Saturated sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Activated carbon

Procedure:

  • To a 250 mL three-necked flask, add 3-hydroxypyridine (10 g), ethyl acetate (80 mL), potassium nitrate (4.2 g), and acetic anhydride (21 mL).[3]

  • Heat the mixture to 45°C with magnetic stirring. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter by suction.

  • Wash the filter cake with a small amount of ethyl acetate (1-2 times).

  • Take the filtrate and adjust the pH to neutral with a saturated NaOH solution.

  • Extract the aqueous layer with ethyl acetate (3-4 times).

  • Combine the organic extracts, add activated carbon, and heat at reflux for 1 hour.

  • Cool the mixture and filter.

  • Dry the filtrate with anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator.

  • Dry the resulting solid in a vacuum oven to obtain this compound.

Quantitative Data:

Starting MaterialProductYieldReference
3-Hydroxypyridine (10 g)This compound81% (11.9 g)[3]
3-Hydroxypyridine (50 g)This compound90% (66 g)[5]

Applications in Organic Synthesis

This compound is a valuable intermediate for the synthesis of more complex molecules due to its two reactive functional groups. The hydroxyl group can undergo O-alkylation, esterification, and conversion to a sulfonate ester. The nitro group can be reduced to an amino group, which can then participate in a variety of coupling reactions.

Intermediate in the Synthesis of Crizotinib

This compound is a key precursor in the synthesis of Crizotinib, a multi-target tyrosine kinase inhibitor.[2] The synthesis involves a Mitsunobu reaction to introduce a chiral side chain, followed by the reduction of the nitro group.

Experimental Workflow:

A This compound C Mitsunobu Reaction (PPh₃, DIAD) A->C B Chiral Alcohol B->C D 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine C->D O-Alkylation E Reduction (H₂, Sponge Nickel) D->E F 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine E->F Nitro Group Reduction

Caption: Synthesis of a Crizotinib intermediate.

Procedure:

  • In a reactor, dissolve this compound (33.2 kg, 236.7 mol) in toluene (B28343) (383.5 L) at 20°C.

  • Add the chiral alcohol, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol (49 kg, 234.4 mol), to the solution.

  • Add triphenylphosphine (B44618) (70.1 kg, 267.2 mol) and cool the resulting solution to -15°C.

  • Add a solution of diisopropylazodicarboxylate (B7806520) (DIAD) (55 kg, 271.9 mol) in toluene (70.7 L) over 195 minutes, maintaining the temperature between -20°C and -10°C.

  • After the addition is complete, the reaction mixture contains 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine.

Procedure:

  • To a nitrogen-inerted reactor, add sponge nickel (2 kg), methanol (B129727) (221 L), and the nitropyridine product from the previous step (33.4 kg, 101 mol).

  • Set the temperature to 25°C and apply hydrogen pressure at 1.2 barg until the initial exotherm subsides.

  • Increase the temperature to 50°C.

  • Gradually increase the hydrogen pressure to 3.5 barg and agitate the reaction until hydrogen uptake ceases, indicating the completion of the reaction to form 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine.

Quantitative Data for Crizotinib Intermediate Synthesis:

Reaction StepStarting MaterialProductReagentsConditions
Mitsunobu ReactionThis compound3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, PPh₃, DIAD, Toluene-15°C to -10°C
Nitro Reduction3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]pyridin-2-amineH₂, Sponge Nickel, Methanol50°C, 3.5 barg H₂
Synthesis of Sulfonate Esters

The hydroxyl group of this compound can be converted to a sulfonate ester, which is an excellent leaving group in nucleophilic substitution reactions. This transformation is key to synthesizing novel sulfonates that have shown potential as inhibitors of cell proliferation and tubulin polymerization.[6][7]

Reaction Pathway:

This compound This compound 3-(Tosyloxy)-2-nitropyridine 3-(Tosyloxy)-2-nitropyridine This compound->3-(Tosyloxy)-2-nitropyridine Tosyl Chloride Pyridine, DCM

Caption: O-Sulfonylation of this compound.

This protocol is a general procedure for the tosylation of alcohols and can be adapted for this compound.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (Tosyl chloride)

  • Pyridine or Triethylamine (B128534)

  • Dichloromethane (DCM)

  • Water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 eq.) in dry DCM (10 volumes) in a round-bottom flask at 0°C.

  • Add pyridine or triethylamine (1.5 eq.).

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise and stir the reaction at 0°C for 4 hours. If the reaction is slow, allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with water (2 x 10 volumes) and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired 3-(tosyloxy)-2-nitropyridine.

O-Alkylation Reactions (Williamson Ether Synthesis)

The hydroxyl group of this compound can be deprotonated with a base to form an alkoxide, which can then react with an alkyl halide to form an ether. This classic Williamson ether synthesis provides a straightforward method for introducing various alkyl groups at the 3-position.

Logical Relationship:

cluster_start Starting Materials cluster_reaction Reaction A This compound D Williamson Ether Synthesis A->D B Base (e.g., K₂CO₃) B->D C Alkyl Halide (e.g., CH₃I) C->D E 3-Alkoxy-2-nitropyridine D->E

Caption: Williamson Ether Synthesis of this compound.

This protocol is a general procedure for the Williamson ether synthesis and can be applied to the methylation of this compound.

Materials:

  • This compound

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Acetone (B3395972) or Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1 eq.) in acetone or DMF, add potassium carbonate (1.5 - 2 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (1.2 eq.) dropwise to the suspension.

  • Heat the reaction mixture to reflux (for acetone) or 50-60°C (for DMF) and stir for several hours until the starting material is consumed (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-methoxy-2-nitropyridine.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its utility is demonstrated in the synthesis of complex pharmaceutical agents like Crizotinib and in the preparation of novel bioactive compounds. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this important heterocyclic intermediate. The dual functionality of the hydroxyl and nitro groups allows for a wide range of synthetic transformations, making it an indispensable tool for the modern synthetic chemist.

References

The Pivotal Role of 3-Hydroxy-2-nitropyridine in the Genesis of Complex Heterocyclic Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date]3-Hydroxy-2-nitropyridine (B88870), a versatile pyridine (B92270) derivative, is a critical starting material and intermediate in the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern, featuring both a nucleophilic hydroxyl group and an electron-withdrawing nitro group, allows for a wide range of chemical transformations, making it an invaluable building block for researchers in medicinal chemistry and drug development. These application notes provide detailed protocols for the synthesis of this compound and its subsequent elaboration into more complex, biologically relevant heterocyclic systems.

This compound serves as a key precursor in the development of kinase inhibitors and antimicrobial agents, owing to its structural resemblance to other bioactive pyridine derivatives.[1] The strategic placement of the hydroxyl and nitro functionalities enables sequential reactions, such as O-alkylation followed by reduction of the nitro group and subsequent cyclization, to construct fused heterocyclic scaffolds.

Synthesis of the Starting Material: this compound

The efficient synthesis of this compound is paramount for its utilization in further synthetic endeavors. Several methods have been reported, with the nitration of 3-hydroxypyridine (B118123) being the most common approach. A high-yielding and environmentally conscious method avoids the use of harsh mixed acids.

Table 1: Comparative Data for the Synthesis of this compound

MethodNitrating AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
1KNO₃ / Acetic Anhydride (B1165640)Ethyl Acetate (B1210297)45Not Specified81-90[2][3][4]
2Concentrated H₂SO₄ / Fuming HNO₃-80-873-4.5 hoursNot Specified[5]
3KNO₃ / Concentrated H₂SO₄-402 hours49.7[6]
Experimental Protocol: Synthesis of this compound (Method 1)

This protocol details a robust and high-yielding synthesis of this compound from 3-hydroxypyridine.

Materials:

  • 3-Hydroxypyridine (10g, 105 mmol)

  • Ethyl acetate (80 mL)

  • Potassium nitrate (B79036) (KNO₃) (4.2g, 42 mmol)

  • Acetic anhydride (21 mL, 210 mmol)

  • Saturated sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Activated carbon

Equipment:

  • 250 mL three-necked flask

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Apparatus for suction filtration

  • Rotary evaporator

  • Drying oven

Procedure:

  • To a 250 mL three-necked flask, add 3-hydroxypyridine (10 g), ethyl acetate (80 mL), potassium nitrate (4.2 g), and acetic anhydride (21 mL).[2]

  • Heat the mixture to 45°C with magnetic stirring.[2] Monitor the reaction progress by an appropriate method (e.g., TLC).

  • Once the reaction is complete, cool the mixture to room temperature.[2]

  • Filter the mixture by suction and wash the solid with a small amount of ethyl acetate (1-2 times).[2]

  • Take the filtrate and adjust the pH to neutral with a saturated NaOH solution.[2]

  • Extract the aqueous layer with ethyl acetate (3-4 times).[2]

  • Combine the organic extracts, add activated carbon, and heat at reflux for 1 hour.[2]

  • Cool the mixture and filter to remove the activated carbon.[2]

  • Dry the filtrate with anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator.[2]

  • Dry the resulting solid in a drying oven to obtain this compound.[2]

  • An expected yield of 11.9 g (81%) of this compound is obtained.[2]

Application in the Synthesis of Fused Heterocyclic Compounds

A key application of this compound is its role as a precursor to 2-amino-3-hydroxypyridine (B21099), a valuable intermediate for constructing fused heterocyclic systems such as pyrazolo[3,4-b]pyridines. These scaffolds are of significant interest due to their presence in numerous biologically active compounds.

Logical Workflow for Heterocycle Synthesis

Synthesis_Workflow A 3-Hydroxypyridine B This compound A->B Nitration C 2-Amino-3-hydroxypyridine B->C Reduction D Pyrazolo[3,4-b]pyridines C->D Cyclocondensation

Caption: Synthetic pathway from 3-hydroxypyridine to pyrazolo[3,4-b]pyridines.

Experimental Protocol: Synthesis of 2-Amino-3-hydroxypyridine

The reduction of the nitro group of this compound is a critical step to unmask the amino functionality required for subsequent cyclization reactions.

Note: A specific, detailed protocol for the reduction of this compound to 2-amino-3-hydroxypyridine was not explicitly found in the provided search results. The following is a general procedure based on common chemical transformations. Researchers should optimize conditions accordingly.

General Procedure (Illustrative):

  • Dissolve this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).

  • Add a reducing agent. Common choices include catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or metal-acid combinations (e.g., tin(II) chloride in hydrochloric acid, or iron powder in acetic acid).

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Upon completion, filter the reaction mixture if a solid catalyst was used.

  • Work up the reaction mixture appropriately. This typically involves neutralization of any acid, extraction with an organic solvent, and purification of the product by crystallization or chromatography.

Application in the Synthesis of Pyrazolo[3,4-b]pyridines

While a direct synthesis from 2-amino-3-hydroxypyridine was not detailed, the general strategy for forming pyrazolo[3,4-b]pyridines involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. In this context, 2-amino-3-hydroxypyridine could potentially be converted to a suitable pyrazole (B372694) intermediate or be used in a reaction with a pre-formed pyrazole precursor to construct the fused ring system.

A representative synthesis of pyrazolo[3,4-b]pyridines involves the cyclization of 5-amino-1-phenyl-pyrazole with an α,β-unsaturated ketone.[7]

Table 2: Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines

EntryR-group on KetoneProductYield (%)
14-(N,N-dimethylamino)-phenyl5a28
29-anthryl5b13
31-pyrenyl5c20
Experimental Protocol: General Procedure for the Preparation of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines (Illustrative)

Materials:

  • α,β-Unsaturated ketone (0.5 mmol)

  • 5-Amino-1-phenyl-pyrazole (102 mg, 0.5 mmol)

  • Zirconium(IV) chloride (ZrCl₄) (35 mg, 0.15 mmol)

  • Dimethylformamide (DMF) (0.5 mL)

  • Ethanol (EtOH) (0.5 mL)

Equipment:

  • Reaction vial

  • Magnetic stirrer with heating

  • Vacuum concentrator

Procedure:

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in EtOH (0.5 mL) at 25 °C.[7]

  • Degas the reaction mixture and add ZrCl₄ (35 mg, 0.15 mmol).[7]

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.[7]

  • After completion, concentrate the mixture in vacuo.[7]

  • Add chloroform (B151607) (CHCl₃) and water, separate the phases, and wash the aqueous phase twice with CHCl₃.[7]

  • Combine the organic phases, dry, and purify to obtain the desired pyrazolo[3,4-b]pyridine.[7]

Visualizing the Synthetic Logic

The following diagram illustrates the logical progression from the starting material to the final heterocyclic products, emphasizing the key transformations.

logical_relationship cluster_start Starting Material Synthesis cluster_intermediate Key Intermediate cluster_functionalization Functional Group Interconversion cluster_cyclization Heterocyclic Ring Formation A 3-Hydroxypyridine B This compound A->B Nitration C Reduction of Nitro Group (e.g., to 2-Amino-3-hydroxypyridine) B->C D O-Alkylation B->D E Cyclocondensation to Fused Pyridines C->E F Reductive Cyclization to Pyridoxazinones D->F

Caption: Key synthetic transformations involving this compound.

Conclusion

This compound is a cornerstone molecule in the synthesis of diverse and complex heterocyclic compounds. The protocols and data presented herein provide a valuable resource for researchers and scientists engaged in the design and synthesis of novel chemical entities for drug discovery and development. The strategic manipulation of its functional groups opens avenues for the creation of a multitude of heterocyclic systems with potential biological activities.

References

Application Notes and Protocols: 3-Hydroxy-2-nitropyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-hydroxy-2-nitropyridine (B88870) as a versatile precursor in the synthesis of agrochemicals. This document includes detailed experimental protocols for the synthesis of the precursor and its subsequent derivatization into biologically active compounds, along with quantitative data and schematic diagrams to support research and development efforts.

Introduction

This compound is a key chemical intermediate recognized for its role in the development of novel agrochemicals and pharmaceuticals.[1] Its pyridine (B92270) core, substituted with both a hydroxyl and a nitro group, offers multiple reactive sites for derivatization, making it an attractive building block for creating a diverse range of molecules with potential pesticidal and herbicidal properties.[1] The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution, while the hydroxyl group allows for etherification and esterification reactions. This dual functionality enables the synthesis of complex heterocyclic structures, which are often associated with biological activity.

Synthesis of the Precursor: this compound

The primary route to this compound is through the nitration of 3-hydroxypyridine (B118123). Two common methods are employed: the traditional mixed acid method and a more modern approach using a metal nitrate (B79036)/acetic anhydride (B1165640) system, which avoids the use of highly corrosive strong acids.[2][3]

Method 1: Nitration using Potassium Nitrate and Acetic Anhydride

This method offers high yields and avoids the use of concentrated sulfuric and nitric acids.[2][4][5][6]

Experimental Protocol:

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, add 10g of 3-hydroxypyridine, 80 mL of ethyl acetate (B1210297), 4.2g of potassium nitrate (KNO₃), and 21 mL of acetic anhydride.

  • Heat the mixture to 45°C with continuous magnetic stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture by suction and wash the solid residue with a small amount of ethyl acetate (1-2 times).

  • Combine the filtrates and neutralize to a pH of 7 with a saturated sodium hydroxide (B78521) (NaOH) solution.

  • Extract the aqueous layer with ethyl acetate (3-4 times).

  • Combine the organic extracts, add activated carbon, and heat at reflux for 1 hour.

  • Cool the mixture and filter to remove the activated carbon.

  • Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Dry the resulting solid in a vacuum oven to obtain this compound.

Quantitative Data for Method 1:

ParameterValueReference
Starting Material10 g 3-hydroxypyridine[2]
Yield11.9 g (81%)[2]
Purity≥97%[7]
Method 2: Nitration using Concentrated Mixed Acids

This is a more traditional method for nitration.[8]

Experimental Protocol:

  • With ice-water cooling and efficient stirring, gradually add 96 g (1.0 mole) of 3-hydroxypyridine to 650 mL of concentrated sulfuric acid in a suitable reaction vessel. The temperature should be maintained below 30°C.

  • Prepare a cold mixture of 48 mL of nitric acid (sp gr 1.50) and 92 mL of concentrated sulfuric acid.

  • Gradually add the cold mixed acid to the 3-hydroxypyridine solution over 3-5 hours, maintaining the reaction temperature between 40-45°C.

  • Allow the mixture to stand overnight (approximately 16 hours).

  • Pour the reaction mixture into 2 liters of ice water.

  • Neutralize the solution with a 50% aqueous sodium hydroxide solution until precipitation of the product is complete.

  • Collect the precipitate by filtration, wash with water, and dry to yield this compound.

Quantitative Data for Method 2:

ParameterValueReference
Starting Material96 g 3-hydroxypyridine[8]
YieldVariable, typically lower than Method 1
PurityRequires purification

G cluster_0 Method 1: KNO₃ / Ac₂O cluster_1 Method 2: Mixed Acid 3-Hydroxypyridine_1 3-Hydroxypyridine Reagents_1 KNO₃, Acetic Anhydride Ethyl Acetate, 45°C 3-Hydroxypyridine_1->Reagents_1 3-Hydroxy-2-nitropyridine_1 This compound Reagents_1->3-Hydroxy-2-nitropyridine_1 3-Hydroxypyridine_2 3-Hydroxypyridine Reagents_2 Conc. H₂SO₄, Conc. HNO₃ < 45°C 3-Hydroxypyridine_2->Reagents_2 3-Hydroxy-2-nitropyridine_2 This compound Reagents_2->3-Hydroxy-2-nitropyridine_2

Caption: Workflow for N-hydroxy-pyridoxazinone synthesis.

Step 1: O-Alkylation of this compound

Reaction Scheme:

G cluster_reaction O-Alkylation Reaction precursor This compound product O-Alkylated Intermediate precursor->product + reagent 2-Bromoalkanoic Ester (e.g., R=n-Bu) reagent->product Base (e.g., K₂CO₃) Solvent (e.g., DMF)

Caption: O-alkylation of the precursor.

Experimental Protocol (Adapted from)[3]:

  • To a solution of this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base, for example, potassium carbonate (K₂CO₃, 1.5 equivalents).

  • To this mixture, add the desired 2-bromoalkanoic ester (e.g., ethyl 2-bromobutanoate, 1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the O-alkylated intermediate.

Step 2: Reductive Cyclization

Reaction Scheme:

G cluster_reaction Reductive Cyclization intermediate O-Alkylated Intermediate product N-Hydroxy-pyridoxazinone Derivative intermediate->product Reducing Agent (e.g., Fe/NH₄Cl or H₂, Pd/C)

Caption: Formation of the final product.

Experimental Protocol (Adapted from)[3]:

  • Dissolve the O-alkylated intermediate (1 equivalent) in a suitable solvent system, such as ethanol/water.

  • Add a reducing agent. A common system is iron powder (Fe, 5 equivalents) and ammonium (B1175870) chloride (NH₄Cl, 5 equivalents).

  • Heat the reaction mixture at reflux for several hours until the reduction of the nitro group and subsequent cyclization are complete (monitor by TLC).

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate to remove the solvent.

  • Extract the residue with an appropriate organic solvent.

  • Wash the organic layer, dry it, and concentrate it under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the N-hydroxy-pyridoxazinone derivative.

Quantitative Data for N-Hydroxy-pyridoxazinone Synthesis:

ParameterValueReference
Overall Yield59-85%[3]
Antifungal Activity (MIC for R=n-Bu against C. albicans)62.5 µg/mL[3]
Antibacterial Activity (MIC for R=n-Bu against E. faecalis)7.8 µg/mL[3]

Conclusion

This compound is a valuable and accessible precursor for the synthesis of novel heterocyclic compounds with potential applications in the agrochemical industry. The protocols provided herein offer robust methods for the synthesis of the precursor and its derivatization into biologically active N-hydroxy-pyridoxazinones. These application notes serve as a foundation for further research and development in the discovery of new and effective agrochemicals.

References

Application Notes and Protocols: Developing Novel Bioactive Molecules Using a 3-Hydroxy-2-nitropyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the 3-hydroxy-2-nitropyridine (B88870) scaffold in the design and synthesis of novel bioactive molecules. This document outlines detailed protocols for the synthesis of the core scaffold and its derivatives, as well as methodologies for evaluating their biological activities as antimicrobial, anticancer, and kinase-inhibiting agents.

Introduction to the this compound Scaffold

The this compound moiety is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its unique electronic properties, arising from the interplay of the electron-donating hydroxyl group and the electron-withdrawing nitro group, make it a valuable building block for the synthesis of diverse molecular architectures.[1] This scaffold has been successfully employed as an intermediate in the development of pharmaceuticals, including kinase inhibitors and antimicrobial agents.[1]

Synthesis of the this compound Scaffold and Derivatives

The this compound scaffold can be synthesized through various methods, primarily involving the nitration of 3-hydroxypyridine (B118123).[1] Functionalization of the hydroxyl group can be readily achieved to generate a library of derivatives.

Synthesis of this compound

Protocol 1: Nitration using Potassium Nitrate (B79036) and Acetic Anhydride

This method offers a high-yield synthesis of this compound.

Materials:

Procedure:

  • To a 250 mL three-necked flask, add 10 g of 3-hydroxypyridine, 80 mL of ethyl acetate, 4.2 g of KNO₃, and 21 mL of acetic anhydride.

  • Heat the mixture to 45°C with magnetic stirring and monitor the reaction to completion.

  • Cool the reaction mixture to room temperature and filter by suction.

  • Wash the filter cake with a small amount of ethyl acetate 1-2 times.

  • Take the filtrate and adjust the pH to neutral with a saturated NaOH solution.

  • Extract the aqueous layer with ethyl acetate 3-4 times.

  • Combine the organic extracts, add activated carbon, and heat under reflux for 1 hour.

  • Cool the mixture and filter.

  • Dry the filtrate with anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator.

  • Dry the resulting solid in a drying oven to obtain this compound.

Expected Yield: 81%

Protocol 2: Nitration using Mixed Acid

This is a traditional method for the synthesis of this compound.

Materials:

  • 3-hydroxypyridine

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

Procedure:

  • Under controlled temperature conditions (below 30°C), nitrate 3-hydroxypyridine using a mixture of concentrated sulfuric acid and concentrated nitric acid.

Note: This method is effective but involves corrosive and polluting reagents.

Synthesis of Sulfonate Derivatives

The hydroxyl group of this compound can be functionalized to synthesize sulfonate derivatives, which have shown potent activity as inhibitors of cell proliferation and tubulin polymerization.[2][3]

General Procedure:

  • Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Add a base (e.g., triethylamine, pyridine) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add the desired sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Biological Applications and Evaluation Protocols

Derivatives of the this compound scaffold have demonstrated promising activity in several therapeutic areas.

Antimicrobial Activity

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound.

  • Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well plate.

  • Prepare an inoculum of the microorganism adjusted to a specific concentration (e.g., 0.5 McFarland standard for bacteria).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (broth with inoculum, no compound) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation:

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
General Pyridine Derivatives
Compound XStaphylococcus aureus10 - 16[4]
Compound YBacillus subtilis10 - 16[4]
Compound ZEscherichia coli14[4]
Compound APseudomonas aeruginosa15[4]
3-Alkylidene-2-indolone Derivatives
Compound 10fStaphylococcus aureus ATCC 65380.5[5]
Compound 10gStaphylococcus aureus ATCC 42200.5[5]
Compound 10hMRSA ATCC 433000.5[5]
Flavonoids
Brominated ChalconeStaphylococcus aureus31.25 - 125[6]
Brominated ChalconeAspergillus flavus7.81 - 31.25[6]

Note: Specific MIC values for this compound derivatives should be determined experimentally.

Anticancer Activity: Tubulin Polymerization Inhibition

3-Nitropyridine (B142982) analogues have been identified as potent microtubule-targeting agents that inhibit tubulin polymerization by binding to the colchicine (B1669291) site.[7][8] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

Workflow for Evaluating Tubulin Polymerization Inhibitors

G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Mechanism Synthesis Synthesis of this compound Derivatives Tubulin_Assay Tubulin Polymerization Assay Synthesis->Tubulin_Assay Test Compounds Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Tubulin_Assay->Cytotoxicity_Assay Identify Hits Cell_Cycle Cell Cycle Analysis Cytotoxicity_Assay->Cell_Cycle Confirm Cellular Activity Apoptosis_Assay Apoptosis Assay Cell_Cycle->Apoptosis_Assay Elucidate Mechanism G cluster_tubulin Microtubule Dynamics Tubulin αβ-Tubulin Dimers Protofilament Protofilament Tubulin->Protofilament Polymerization Microtubule Microtubule Protofilament->Microtubule Assembly Microtubule->Tubulin Depolymerization Inhibitor 3-Nitropyridine Derivative Colchicine_Site Colchicine Binding Site on β-Tubulin Inhibitor->Colchicine_Site Binds to Colchicine_Site->Tubulin Inhibits Conformational Change G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream mTORC2 mTORC2 mTORC2->Akt P Inhibitor Pyridine-based Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydroxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 3-Hydroxy-2-nitropyridine (B88870). This key intermediate is crucial in the development of various pharmaceuticals. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance yield and purity.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the nitration of 3-hydroxypyridine (B118123) are a common challenge. The pyridine (B92270) ring is inherently electron-deficient, which deactivates it towards electrophilic aromatic substitution.[1] Several factors could be contributing to poor yields:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and concentration of reagents are critical. Ensure these parameters are precisely controlled.[1]

  • Purity of Starting Materials: Impurities in 3-hydroxypyridine or the nitrating agents can lead to side reactions and lower the yield of the desired product.

  • Inefficient Nitrating Agent: The choice and concentration of the nitrating agent are crucial. Traditional mixed acid methods can be aggressive and may lead to degradation if not handled correctly.

  • Product Loss During Workup: The purification process, including extraction and crystallization, can be a significant source of product loss.

To improve your yield, consider the following:

  • Optimize Reaction Temperature: For the mixed acid method, maintain a temperature below 30°C during the addition of reagents.[2] For the metal nitrate (B79036)/acetic anhydride (B1165640) method, a temperature of around 45°C is often optimal.[3][4]

  • Control Stoichiometry: Use a minimal excess of the nitrating agent to prevent over-nitration and other side reactions.[5]

  • Alternative Nitrating Systems: Consider using a metal nitrate (e.g., KNO₃) in acetic anhydride. This method has been reported to significantly improve yields, often exceeding 80%.[2]

  • Careful pH Adjustment During Workup: When neutralizing the reaction mixture, precise pH control is necessary to ensure complete precipitation of the product.

Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity of the nitration?

A2: The hydroxyl group at the 3-position of the pyridine ring directs the incoming nitro group primarily to the 2-position. However, the formation of other isomers can occur, especially under harsh reaction conditions.

  • Protonation of the Pyridine Nitrogen: In strong acidic media, the pyridine nitrogen is protonated, which can influence the directing effect of the hydroxyl group.

  • Reaction Temperature: Higher temperatures can lead to the formation of undesired isomers.

To improve regioselectivity:

  • Maintain Low Temperatures: Keeping the reaction temperature controlled, as mentioned previously, is crucial.

  • Use a Milder Nitrating System: The metal nitrate/acetic anhydride system is generally considered milder than the traditional mixed acid method and can lead to better regioselectivity.

Q3: The traditional mixed acid (H₂SO₄/HNO₃) method is causing equipment corrosion and environmental concerns. What are the alternatives?

A3: The corrosive and polluting nature of the mixed acid method is a significant drawback.[2] A widely adopted, greener alternative is the use of a metal nitrate, such as potassium nitrate (KNO₃), in acetic anhydride.[2][4]

Advantages of the Metal Nitrate/Acetic Anhydride Method:

  • Avoids Strong Acids: This method eliminates the need for concentrated sulfuric and nitric acids, thus reducing equipment corrosion and environmental pollution.[2][4]

  • Improved Yields: This method has been reported to produce significantly higher yields of this compound.[2][4]

  • Safer Handling: The reagents are generally easier and safer to handle than fuming acids.

Q4: What are the best practices for purifying the final product to achieve high purity?

A4: Proper purification is essential to obtain high-purity this compound.

  • Neutralization and Precipitation: After the reaction, the mixture is typically poured onto ice and neutralized. Careful, slow addition of a base (e.g., saturated NaOH solution or solid NaHCO₃) to adjust the pH to neutral is critical for complete precipitation of the product.[3][6]

  • Extraction: The product can be extracted from the aqueous solution using a suitable organic solvent like ethyl acetate (B1210297).[3]

  • Decolorization: Treatment with activated carbon can be used to remove colored impurities.[3]

  • Recrystallization: While not always detailed in the initial synthesis protocols, recrystallization from a suitable solvent system can be employed for further purification if needed.

Data Presentation

The following tables summarize quantitative data from various reported synthesis methods for this compound.

Table 1: Comparison of Different Synthesis Protocols

ParameterMixed Acid MethodMetal Nitrate/Acetic Anhydride Method
Starting Material 3-Hydroxypyridine3-Hydroxypyridine
Nitrating Agent Concentrated H₂SO₄ + Concentrated HNO₃KNO₃ / Acetic Anhydride
Reaction Temperature < 30°C during addition, then 40-45°C35-55°C (typically 45°C)[4]
Reported Yield 30-40%[4]81-91%[3][4]
Key Advantages Established, traditional methodHigher yield, safer, less corrosive, more environmentally friendly[2][4]
Key Disadvantages Low yield, corrosive, polluting[2][4]Requires careful control of temperature and reagent addition

Table 2: Molar Ratios and Yields for the Metal Nitrate/Acetic Anhydride Method

3-Hydroxypyridine (mol)KNO₃ (mol)Acetic Anhydride (mol)Temperature (°C)Yield (%)Reference
0.1050.0420.2104581[4]
0.5250.7353.6754590[4]
Not specified1-2 (molar ratio to substrate)10 (molar ratio to substrate)35-55>80[4]

Experimental Protocols

Protocol 1: Synthesis of this compound using the Metal Nitrate/Acetic Anhydride Method

This protocol is adapted from a high-yield procedure.[3][4]

Materials:

  • 3-Hydroxypyridine (10g, 0.105 mol)

  • Ethyl acetate (80 ml)

  • Potassium nitrate (KNO₃) (4.2g, 0.042 mol)

  • Acetic anhydride (21 ml, 0.22 mol)

  • Saturated sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Activated carbon

Procedure:

  • To a 250 mL three-necked flask equipped with a magnetic stirrer, add 10g of 3-hydroxypyridine, 80 ml of ethyl acetate, 4.2g of KNO₃, and 21 ml of acetic anhydride.

  • Heat the mixture to 45°C with magnetic stirring. Monitor the reaction progress using a suitable method (e.g., TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture by suction and wash the solid residue with a small amount of ethyl acetate (1-2 times).

  • Combine the filtrates and adjust the pH to neutral using a saturated NaOH solution.

  • Extract the product with ethyl acetate (3-4 times).

  • Combine the organic extracts and add activated carbon. Heat the mixture to reflux for 1 hour.

  • Cool the mixture and filter to remove the activated carbon.

  • Dry the filtrate over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate on a rotary evaporator.

  • Dry the resulting solid in a drying oven to obtain this compound. (Expected yield: ~11.9g, 81%).[3]

Protocol 2: Synthesis of this compound using the Mixed Acid Method

This protocol is based on the traditional synthesis approach.

Materials:

  • 3-Hydroxypyridine

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Ammonia (B1221849) water or other suitable base

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, carefully add 3-hydroxypyridine to concentrated sulfuric acid while maintaining the temperature below 30°C with an ice bath.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Slowly add the nitrating mixture to the 3-hydroxypyridine solution, ensuring the temperature does not exceed the recommended limit.

  • After the addition is complete, continue stirring for the specified reaction time.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., ammonia water) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start Combine 3-Hydroxypyridine, Ethyl Acetate, KNO₃, and Acetic Anhydride react Heat to 45°C with Stirring start->react monitor Monitor Reaction (e.g., TLC) react->monitor cool Cool to Room Temperature monitor->cool filter1 Suction Filtration cool->filter1 neutralize Neutralize Filtrate (pH 7) filter1->neutralize extract Extract with Ethyl Acetate neutralize->extract decolorize Treat with Activated Carbon extract->decolorize dry Dry with MgSO₄ decolorize->dry concentrate Concentrate dry->concentrate final_product This compound concentrate->final_product

Caption: Experimental Workflow for the Metal Nitrate/Acetic Anhydride Synthesis Method.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield Observed cause1 Suboptimal Temperature low_yield->cause1 cause2 Incorrect Stoichiometry low_yield->cause2 cause3 Impure Starting Materials low_yield->cause3 cause4 Product Loss During Workup low_yield->cause4 solution5 Consider Alternative Method: Metal Nitrate/Acetic Anhydride low_yield->solution5 solution1 Optimize Temperature: - Mixed Acid: <30°C (addition) - Metal Nitrate: ~45°C cause1->solution1 solution2 Use Minimal Excess of Nitrating Agent cause2->solution2 solution3 Ensure Purity of Reagents cause3->solution3 solution4 Careful pH Control & Extraction cause4->solution4

Caption: Troubleshooting Logic for Low Reaction Yield.

References

Common byproducts in the nitration of 3-hydroxypyridine and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nitration of 3-hydroxypyridine (B118123).

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the nitration of 3-hydroxypyridine?

The primary and major product of the electrophilic nitration of 3-hydroxypyridine is 3-hydroxy-2-nitropyridine (B88870). The hydroxyl group at the 3-position directs the incoming nitro group primarily to the adjacent C-2 position.[1]

Q2: What are the common byproducts I should expect in the nitration of 3-hydroxypyridine?

The most common byproducts are positional isomers of the main product. You should anticipate the formation of:

  • 3-hydroxy-4-nitropyridine [2]

  • 3-hydroxy-6-nitropyridine [2]

Under more forcing reaction conditions (e.g., higher temperatures, stronger nitrating agents), di-nitrated byproducts can also be formed, such as:

  • 3-hydroxy-2,6-dinitropyridine [2]

A minor isomer, 5-hydroxy-2-nitropyridine , has also been reported in some cases.[2]

Q3: Why am I getting a low yield of the desired this compound?

Low yields can be attributed to several factors:

  • Suboptimal Reaction Temperature: The temperature needs to be carefully controlled. Too low a temperature may lead to an incomplete reaction, while excessively high temperatures can promote the formation of byproducts and degradation.

  • Incorrect Nitrating Agent Concentration: The concentration of nitric acid and sulfuric acid is crucial. Improper ratios can lead to undesired side reactions.

  • Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion.

  • Losses during Work-up and Purification: The product may be lost during extraction, precipitation, or recrystallization steps.

Q4: My final product is a mixture of isomers. How can I separate them?

Separation of the nitropyridine isomers can be challenging due to their similar properties. Common techniques include:

  • Fractional Recrystallization: This method exploits the differences in solubility of the isomers in a particular solvent. The 6-nitro isomers are often higher melting and less soluble than their 4-nitro counterparts, which can aid in their separation.[2]

  • Column Chromatography: While no specific standard protocol is widely published, silica (B1680970) gel column chromatography using a suitable eluent system (e.g., gradients of hexane/ethyl acetate (B1210297) or dichloromethane/methanol) can be effective for separating the isomers.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be a powerful tool for both analytical and preparative separation of these isomers.[3][4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Dark-colored, tarry reaction mixture Oxidation of 3-hydroxypyridine or byproducts.* Ensure the reaction temperature is maintained within the recommended range. * Consider using a milder nitrating agent, such as potassium nitrate (B79036) in sulfuric acid, which can reduce oxidation side-reactions.[5] * Add the nitrating agent slowly and with efficient stirring to dissipate heat.
Precipitate does not form upon neutralization The product may be too soluble in the aqueous solution, or the pH is not optimal for precipitation.* Ensure the solution is sufficiently cooled (e.g., in an ice bath). * Carefully adjust the pH; the optimal range for precipitation is typically between 4.5 and 7.5.[5] * If precipitation is still problematic, consider extracting the product with an organic solvent like ethyl acetate or dichloromethane.[6]
Product is contaminated with starting material Incomplete reaction.* Increase the reaction time or temperature slightly. * Ensure the stoichiometry of the nitrating agent is correct. * Monitor the reaction progress using Thin Layer Chromatography (TLC).
Difficulty in separating isomers by recrystallization The isomers have very similar solubilities in the chosen solvent.* Experiment with different solvent systems. A mixture of solvents (e.g., ethanol/water, n-hexane/ethyl acetate) can sometimes provide better separation. * Consider performing multiple recrystallization steps. * For difficult separations, preparative HPLC or column chromatography may be necessary.

Data on Byproducts and Their Removal

Byproduct Typical Formation Conditions Removal Method(s)
3-hydroxy-4-nitropyridineStandard nitration conditionsFractional recrystallization, Column chromatography, HPLC
3-hydroxy-6-nitropyridineStandard nitration conditionsFractional recrystallization (often less soluble), Column chromatography, HPLC
3-hydroxy-2,6-dinitropyridineHarsher conditions (e.g., fuming nitric/sulfuric acid, higher temperatures)Column chromatography, HPLC
5-hydroxy-2-nitropyridineMinor byproduct in some casesColumn chromatography, HPLC

Experimental Protocols

Protocol 1: Nitration of 3-Hydroxypyridine using Nitric Acid and Sulfuric Acid[2]
  • Preparation: In a flask equipped with a stirrer and a dropping funnel, cool 650 mL of concentrated sulfuric acid in an ice-water bath.

  • Addition of Substrate: Slowly add 96 g (1.0 mole) of 3-hydroxypyridine to the cooled sulfuric acid, ensuring the temperature does not exceed 30°C.

  • Nitration: Prepare a cold mixture of 48 mL of fuming nitric acid and 92 mL of concentrated sulfuric acid. Add this nitrating mixture dropwise to the 3-hydroxypyridine solution over 3-5 hours, maintaining the reaction temperature between 40-45°C.

  • Reaction Quenching: After the addition is complete, allow the mixture to stir for an additional 30 minutes and then let it stand overnight at room temperature.

  • Work-up: Carefully pour the reaction mixture into 2 liters of ice and water.

  • Neutralization and Isolation: Neutralize the solution with a saturated solution of sodium bicarbonate or solid sodium bicarbonate until the pH is between 4.5 and 7.5. The crude product will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash it with cold water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol-water mixture) or by sublimation.

Protocol 2: Purification by Extraction and Activated Carbon Treatment[6]
  • Extraction: After neutralization of the quenched reaction mixture, extract the aqueous solution multiple times with ethyl acetate.

  • Decolorization: Combine the organic extracts and add activated carbon. Heat the mixture to reflux for 1 hour.

  • Filtration and Drying: Cool the solution and filter off the activated carbon. Dry the filtrate over anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator.

  • Final Drying: Dry the resulting solid product in a vacuum oven.

Visualizations

Reaction_Pathways 3-Hydroxypyridine 3-Hydroxypyridine This compound This compound 3-Hydroxypyridine->this compound Major Product 3-Hydroxy-4-nitropyridine 3-Hydroxy-4-nitropyridine 3-Hydroxypyridine->3-Hydroxy-4-nitropyridine Byproduct 3-Hydroxy-6-nitropyridine 3-Hydroxy-6-nitropyridine 3-Hydroxypyridine->3-Hydroxy-6-nitropyridine Byproduct 3-Hydroxy-2,6-dinitropyridine 3-Hydroxy-2,6-dinitropyridine This compound->3-Hydroxy-2,6-dinitropyridine Further Nitration (Harsher Conditions) Troubleshooting_Workflow cluster_purification Purification Workflow A Crude Product Mixture (Post-Neutralization) B Filtration A->B C Recrystallization B->C Solid E Mother Liquor (Contains Isomeric Byproducts) B->E Filtrate D Pure this compound C->D Crystals C->E Filtrate F Column Chromatography / HPLC E->F F->D Major Fraction G Isolated Byproducts F->G Minor Fractions

References

Technical Support Center: Purification of 3-Hydroxy-2-nitropyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 3-Hydroxy-2-nitropyridine (B88870) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can arise from the starting materials, side reactions, or degradation. These may include:

  • Unreacted 3-hydroxypyridine (B118123): The starting material for many synthetic routes.

  • Isomeric byproducts: Nitration of 3-hydroxypyridine can sometimes yield other nitrated isomers, although the 2-nitro product is generally favored.

  • Over-nitrated products: Dinitro- or trinitropyridine species can form under harsh nitration conditions.

  • Degradation products: The pyridine (B92270) ring can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures.[1]

  • Residual solvents: Solvents used in the synthesis (e.g., sulfuric acid, acetic anhydride, ethyl acetate) may be present in the crude product.[2][3]

Q2: What are the key physical and chemical properties of this compound relevant to its purification?

A2: Understanding the properties of this compound is crucial for selecting an appropriate purification strategy.

PropertyValueSource
Appearance Colorless to light yellow crystalline powder[4]
Melting Point 69-71 °C
Solubility Slightly soluble in water; better solubility in organic solvents like alcohols (methanol, ethanol) and ethers. Soluble in DMSO.[5]
pKa The presence of the hydroxyl and nitro groups influences the acidity of the molecule.
Polarity It is a polar molecule due to the hydroxyl and nitro functional groups.[1]

Q3: Which purification techniques are most suitable for this compound?

A3: The choice of purification technique depends on the scale of the experiment and the nature of the impurities. The most common methods are:

  • Recrystallization: Effective for removing small amounts of impurities from a solid sample.

  • Column Chromatography: A versatile technique for separating the target compound from impurities with different polarities.

  • Sublimation: Can be used for heat-stable compounds to achieve high purity.

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for achieving very high purity, especially on a smaller scale or for analytical purposes.

Troubleshooting Guides

Recrystallization

Problem: My this compound does not crystallize from solution.

  • Possible Cause 1: Too much solvent was used. This is the most frequent reason for crystallization failure, as the solution is not saturated.[6]

    • Solution: Reduce the solvent volume by gentle heating under a stream of inert gas or by using a rotary evaporator until the solution becomes cloudy. Then, allow it to cool slowly.[6]

  • Possible Cause 2: The solution is supersaturated. Crystals need a nucleation site to begin forming.[7]

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide a surface for crystal nucleation.[7]

    • Solution 2 (Seeding): If available, add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for further crystal growth.[8]

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause: The compound is coming out of solution at a temperature above its melting point, often because the solution is too concentrated.[7]

    • Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and then allow the solution to cool more slowly. Slow cooling can be achieved by leaving the flask at room temperature in an insulated container.[6]

Column Chromatography

Problem: My compound is very polar and does not move from the baseline on the silica (B1680970) gel column.

  • Possible Cause: The eluent system is not polar enough to displace the highly polar this compound from the acidic silica gel.

    • Solution: Increase the polarity of the mobile phase. A common solvent system for polar compounds is a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH). Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase it. For very polar compounds, a solvent system containing 5% methanol in dichloromethane is a good starting point.[9]

Problem: My compound streaks or "tails" on the column, leading to poor separation.

  • Possible Cause: Strong interactions between the basic pyridine nitrogen and acidic silanol (B1196071) groups on the silica gel surface can cause tailing.

    • Solution 1: Add a basic modifier. Incorporating a small amount of a base, such as triethylamine (B128534) (TEA) or ammonia, into the eluent (e.g., 0.1-1%) can help to neutralize the active sites on the silica gel and improve peak shape.[10]

    • Solution 2: Use a different stationary phase. Consider using neutral or basic alumina, or a deactivated silica gel, which will have fewer acidic sites.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the purity of the crude material.

  • Solvent Selection: Based on solubility data, ethanol (B145695) or a mixture of ethanol and water are suitable solvent systems.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) while stirring until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated carbon and heat the solution at a gentle boil for a few minutes.

  • Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the activated carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the melting point (e.g., 40-50 °C) to remove residual solvent.

Protocol 2: Column Chromatography Purification

This protocol provides a starting point for the purification of this compound using silica gel chromatography.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Eluent System Selection: A good starting point for polar compounds like this compound is an ethyl acetate/hexane or a dichloromethane/methanol solvent system.[9] Use thin-layer chromatography (TLC) to determine the optimal solvent ratio that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If the compound has poor solubility in the eluent, it can be "dry-loaded" by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution: Begin elution with the determined solvent system. If separation is not optimal, a gradient elution can be performed by gradually increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Quantitative Data Summary

Purification MethodStarting MaterialSolvent/Mobile PhaseYieldPuritySource
Synthesis & Extraction 3-hydroxypyridineEthyl acetate, Acetic anhydride81-90%Not specified[2]
Sublimation Crude nitration productN/AHigh recovery>98%
Column Chromatography Crude nitration residue1:1 Benzene:EtherNot specifiedNot specified
Commercial Product N/AN/AN/A>98.5% (HPLC)[11]
Commercial Product N/AN/AN/A97%
Commercial Product N/AN/AN/A>98.0% (GC)[12]

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization High initial purity Column Column Chromatography Crude->Column Complex mixture Pure Pure Product (>98%) Recrystallization->Pure HPLC Preparative HPLC Column->HPLC For higher purity Column->Pure HPLC->Pure

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization Start No Crystals Formed TooMuchSolvent Too much solvent? Start->TooMuchSolvent Supersaturated Supersaturated solution? TooMuchSolvent->Supersaturated No ReduceVolume Reduce solvent volume TooMuchSolvent->ReduceVolume Yes Scratch Scratch inner surface Supersaturated->Scratch Yes Success Crystals form ReduceVolume->Success Seed Add seed crystal Scratch->Seed If no success Scratch->Success Seed->Success

Caption: Troubleshooting guide for recrystallization issues.

References

Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution on 2-Nitropyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and professionals in drug development who are utilizing nucleophilic aromatic substitution (SNAr) on 2-nitropyridines. It provides a comprehensive resource for troubleshooting common issues, optimizing reaction conditions, and understanding the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: My SNAr reaction on a 2-nitro-halopyridine is showing low to no conversion. What are the likely causes and how can I fix it?

A1: Low conversion in SNAr reactions involving 2-nitropyridines can stem from several factors. The primary areas to investigate are the reactivity of your starting materials, the reaction conditions, and the stability of the reaction components.

  • Insufficient Activation: The pyridine (B92270) ring's activation by the 2-nitro group is substantial, but the reaction rate is also highly dependent on the leaving group. The typical reactivity order for halogens in SNAr is F > Cl > Br > I. If you are using a less reactive leaving group like Iodo or Bromo, a higher temperature or a more reactive nucleophile might be necessary.

  • Weak Nucleophile: The nucleophilicity of your reagent is critical. If you are using a neutral nucleophile, such as an amine or alcohol, the addition of a base is often required to generate the more reactive anionic form (e.g., amide or alkoxide).

  • Inappropriate Solvent: The choice of solvent is crucial for stabilizing the intermediate Meisenheimer complex. Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred as they can solvate the charged intermediate effectively without deactivating the nucleophile through hydrogen bonding.

  • Low Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, a gradual increase in temperature should be explored.

Q2: I am observing the formation of multiple side products in my reaction. What are the common side reactions and how can I minimize them?

A2: The formation of side products is a common challenge. Key side reactions to consider include:

  • Solvolysis: If your solvent is nucleophilic (e.g., methanol, ethanol), it can compete with your intended nucleophile, leading to the formation of an ether or other solvent-adduct byproducts. Using a non-nucleophilic solvent is the best way to avoid this.

  • Hydrolysis: The presence of water can lead to the hydrolysis of the starting material to form a hydroxypyridine derivative. Ensuring anhydrous conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon) is essential.

  • Vicarious Nucleophilic Substitution (VNS): This is a competing reaction pathway where a carbanion attacks a C-H position on the ring, leading to substitution at a position other than that of the leaving group.[1] This is more common with carbanionic nucleophiles. Careful control of the base and reaction temperature can help to minimize VNS.

  • Ring Opening/Degradation: Under harsh basic conditions or at very high temperatures, the pyridine ring can be susceptible to opening or degradation. Using milder bases and avoiding excessive temperatures is recommended.

Q3: How does the position of other substituents on the 2-nitropyridine (B88261) ring affect the reaction?

A3: Additional substituents can have a significant impact on both the rate and regioselectivity of the reaction.

  • Electron-Withdrawing Groups (EWGs): An additional EWG, such as a cyano or another nitro group, will further activate the ring and generally increase the reaction rate.

  • Electron-Donating Groups (EDGs): EDGs, like methyl or methoxy (B1213986) groups, can decrease the reaction rate by destabilizing the negatively charged Meisenheimer complex.

  • Steric Hindrance: Bulky substituents near the reaction center can sterically hinder the approach of the nucleophile, slowing down the reaction.[1][2] In cases of di-substituted pyridines, the nucleophile will preferentially attack the less sterically hindered position. For example, in 2,6-dichloro-3-nitropyridine (B41883), amination preferentially occurs at the C-2 position, which is adjacent to the nitro group, suggesting kinetic control can outweigh steric hindrance in some cases.[3]

Q4: I am having difficulty purifying my final product. What are some common purification challenges and solutions?

A4: Purification can be challenging due to the nature of the products and byproducts.

  • High Polarity: The resulting substituted 2-nitropyridines are often polar compounds. This can make them difficult to separate from polar byproducts or residual base. An aqueous workup is often effective for removing inorganic salts. Acid-base extraction can be a powerful tool for separating basic or acidic products and impurities.

  • Co-elution: If the product and a significant impurity have similar polarities, chromatographic separation can be difficult. Trying different solvent systems for chromatography or considering an alternative purification method like crystallization might be necessary.

Quantitative Data Summary

The following tables provide a summary of quantitative data to aid in reaction optimization.

Table 1: Relative Reactivity of Chloronitropyridine Isomers

This table summarizes the second-order rate constants (k₂) for the reaction with piperidine (B6355638) in ethanol (B145695) at 40°C, providing a quantitative comparison of reactivity.[4]

SubstratePosition of ClPosition of NO₂Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹)Relative Reactivity
4-Chloro-3-nitropyridine431.80 x 10⁻²Very High
2-Chloro-3-nitropyridine231.17 x 10⁻³High
5-Chloro-2-nitropyridine521.52 x 10⁻⁴Moderate
2-Chloro-5-nitropyridine257.30 x 10⁻⁵Moderate
3-Chloro-2-nitropyridine32Very LowVery Low
3-Chloro-4-nitropyridine34Very LowVery Low

Table 2: General Solvent and Base Recommendations

IssueRecommendationRationale
Low Yield Switch to a polar aprotic solvent (DMF, DMSO, NMP).These solvents effectively stabilize the Meisenheimer complex without deactivating the nucleophile.
Side Reactions Use a non-nucleophilic solvent (e.g., Toluene, Dioxane) if solvolysis is an issue.Prevents the solvent from competing with the desired nucleophile.
Weak Nucleophile Use a stronger base (e.g., NaH, K₂CO₃) to generate the anionic nucleophile in situ.Increases the nucleophilicity of the attacking species.
Degradation Use a milder base (e.g., Et₃N, DIPEA) if product or starting material is sensitive.Avoids harsh conditions that can lead to decomposition.

Key Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol is a starting point for the reaction of a 2-halo-nitropyridine with a primary or secondary amine.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-halo-nitropyridine (1.0 equiv).

  • Solvent and Reagents: Dissolve the starting material in an anhydrous polar aprotic solvent (e.g., DMF or DMSO, approximately 0.1 M concentration). Add the amine nucleophile (1.1-1.5 equiv) to the solution, followed by the addition of a suitable base (e.g., K₂CO₃, 2.0 equiv).

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visual Guides

Diagram 1: General SNAr Mechanism on 2-Nitropyridine

SNAr_Mechanism Start 2-Halo-3-nitropyridine + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Anionic Intermediate) Start->Intermediate Nucleophilic Attack (Rate-Determining Step) Product 2-Nu-3-nitropyridine + Halide (X⁻) Intermediate->Product Loss of Leaving Group (Restores Aromaticity)

Caption: General mechanism of the SNAr reaction on a 2-nitropyridine.

Diagram 2: Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low Conversion Observed Check_LG Is Leaving Group (F > Cl > Br > I) Optimal? Start->Check_LG Check_Nuc Is Nucleophile Strong Enough? Check_LG->Check_Nuc Yes Action_LG Consider a more reactive leaving group. Check_LG->Action_LG No Check_Solvent Is Solvent Polar Aprotic (DMF, DMSO)? Check_Nuc->Check_Solvent Yes Action_Nuc Use a stronger base (e.g., NaH, K₂CO₃) to deprotonate Nu-H. Check_Nuc->Action_Nuc No Check_Temp Is Temperature Sufficiently High? Check_Solvent->Check_Temp Yes Action_Solvent Switch to DMF or DMSO. Check_Solvent->Action_Solvent No Check_Temp->Start Re-evaluate Action_Temp Increase temperature incrementally (e.g., 80°C, 100°C, 120°C). Check_Temp->Action_Temp No

Caption: A logical workflow for troubleshooting low conversion in SNAr reactions.

References

Technical Support Center: Overcoming Challenges in the Scale-up of 3-Hydroxy-2-nitropyridine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming challenges in the production of 3-Hydroxy-2-nitropyridine (B88870). This guide, presented in a question-and-answer format, directly addresses specific issues that may be encountered during synthesis, purification, and scale-up.

Troubleshooting Guide

This section offers solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Product Yield

Q: My reaction yield is consistently low. What are the primary factors I should investigate?

A: Low yields in the synthesis of this compound can arise from several factors. A systematic investigation of the following is recommended:

  • Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters. For instance, in the traditional mixed-acid nitration of 3-hydroxypyridine (B118123), temperatures should be carefully controlled, typically below 30°C, to minimize side reactions.[1][2] In contrast, methods utilizing metal nitrates and acetic anhydride (B1165640) may require heating to around 45°C to achieve optimal yields.[3][4]

  • Purity of Starting Materials: Impurities in the 3-hydroxypyridine starting material can lead to the formation of byproducts and consume reagents, thereby reducing the yield of the desired product. Ensure the purity of all reagents before commencing the synthesis.

  • Inefficient Agitation: Inadequate mixing can result in localized "hot spots" and poor mass transfer, leading to incomplete reactions and the formation of impurities. Ensure vigorous and consistent agitation, especially during the addition of the nitrating agent.

  • Improper Work-up Procedure: Significant product loss can occur during the work-up phase. Ensure complete extraction of the product from the aqueous layer and minimize losses during filtration and drying.

Issue 2: Formation of Impurities and Byproducts

Q: What are the common impurities formed during the synthesis, and how can they be minimized and removed?

A: The formation of impurities is a significant challenge, particularly in the mixed-acid nitration method.

  • Common Impurities:

    • Over-nitrated products: Dinitro- and other polynitrated pyridines can form if the reaction conditions are too harsh (e.g., high temperature, high concentration of nitric acid).

    • Isomeric byproducts: Nitration of 3-hydroxypyridine can also potentially yield other isomers, although the 2-nitro isomer is generally favored.[5]

    • Oxidation products: The strong oxidizing nature of nitric acid can lead to the formation of various oxidation byproducts.

    • Unreacted 3-hydroxypyridine: Incomplete reaction will result in the presence of the starting material in the final product.

  • Minimization Strategies:

    • Strict Temperature Control: Maintaining the recommended temperature range for the specific synthesis method is crucial to prevent over-nitration and side reactions.

    • Controlled Reagent Addition: Slow, dropwise addition of the nitrating agent with efficient stirring helps to control the reaction exotherm and prevent localized high concentrations of reagents.

    • Optimized Stoichiometry: Using the correct molar ratios of reactants as specified in the protocol can minimize the formation of byproducts.

  • Removal of Impurities:

    • Crystallization: Recrystallization from a suitable solvent is the most effective method for purifying this compound. Common solvents include aqueous ethanol (B145695) or water.

    • Activated Carbon Treatment: Treating the solution with activated carbon before crystallization can help to remove colored impurities and other organic byproducts.[4][6]

    • Chromatography: For very high purity requirements, column chromatography may be employed, although this is less practical for large-scale production.

Issue 3: Difficulties in Product Isolation and Purification

Q: I am facing challenges during the crystallization of this compound. What can I do?

A: Crystallization issues can often be resolved by addressing the following:

  • No Crystal Formation:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface. Adding a seed crystal of pure this compound can also initiate crystallization.[7]

    • Concentrate the Solution: If the solution is too dilute, carefully evaporate some of the solvent and attempt to cool it again.[7]

    • Lower the Temperature: Use a colder cooling bath (e.g., an ice-salt bath) to decrease the solubility of the product.[7]

  • Oiling Out: The product may separate as an oil instead of a solid if the solution is supersaturated or if the cooling rate is too fast.

    • Re-dissolve and Cool Slowly: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool down more slowly.[7]

    • Solvent System Adjustment: The choice of solvent is critical. Experiment with different solvent systems or solvent ratios if using a mixed solvent.

  • Rapid Crystallization: If crystals form too quickly, they are likely to trap impurities.

    • Use More Solvent: Re-dissolve the solid in a larger volume of hot solvent to ensure a slower, more controlled crystallization process upon cooling.[7]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using the metal nitrate (B79036)/acetic anhydride method over the traditional mixed-acid nitration?

A1: The metal nitrate/acetic anhydride method offers several significant advantages, particularly for scale-up:

  • Improved Safety: It avoids the use of highly corrosive and hazardous concentrated sulfuric and nitric acids, reducing the risk of runaway reactions and simplifying handling procedures.[1]

  • Higher Yields: This method has been reported to produce significantly higher yields, often exceeding 80-90%, compared to the 30-40% yields sometimes seen with the mixed-acid method.[6]

  • Reduced Pollution and Corrosion: It is a more environmentally friendly process and minimizes corrosion to reactor equipment.[1][6]

  • Simplified Work-up: The post-reaction work-up is often simpler and generates less acidic waste.[6]

Q2: How can I effectively monitor the progress of the nitration reaction?

A2: Several analytical techniques can be used to monitor the reaction:

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively track the consumption of the starting material (3-hydroxypyridine) and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the concentration of the reactant, product, and any major byproducts, allowing for precise determination of reaction completion. A typical purity assay for the final product is ≥98.5% by HPLC.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of signals corresponding to the starting material and the appearance of signals for the this compound product.[9]

Q3: What are the critical safety precautions for scaling up the production of this compound?

A3: Scaling up any nitration reaction requires stringent safety protocols:

  • Thermal Hazard Assessment: Before scale-up, it is essential to perform a thorough thermal hazard assessment using techniques like reaction calorimetry to understand the heat of reaction and the potential for thermal runaway.

  • Efficient Heat Management: The reactor must have an adequate cooling capacity to dissipate the heat generated during the exothermic nitration. The rate of addition of the nitrating agent should be carefully controlled to prevent heat accumulation.

  • Emergency Preparedness: Have a well-defined emergency plan in place, including procedures for quenching the reaction in case of a thermal runaway. This may involve having a quench tank with a suitable quenching agent readily available.

  • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including acid-resistant gloves, safety goggles, face shields, and lab coats.

  • Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of corrosive and toxic fumes.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

ParameterMixed-Acid NitrationMetal Nitrate / Acetic Anhydride Method
Starting Material 3-Hydroxypyridine3-Hydroxypyridine
Nitrating Agent Concentrated H₂SO₄ + Concentrated HNO₃Metal Nitrate (e.g., KNO₃) + Acetic Anhydride
Typical Temperature < 30°C35 - 55°C
Reported Yield 30 - 75%80 - 90%
Key Advantages Well-established methodHigher yield, improved safety, less corrosive
Key Disadvantages Highly corrosive, polluting, lower yield, safety risksRequires careful control of temperature and addition
Reference [1][2][4][6]

Experimental Protocols

Protocol 1: Synthesis of this compound using Potassium Nitrate and Acetic Anhydride

This protocol is adapted from a patented method known for its high yield and improved safety profile.[4]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-hydroxypyridine (1 equivalent), ethyl acetate (B1210297) as the solvent, and potassium nitrate (KNO₃, 1-2 equivalents).

  • Reagent Addition: Slowly add acetic anhydride (approximately 10 equivalents) to the stirred mixture.

  • Reaction: Heat the reaction mixture to 45°C and maintain this temperature with continuous stirring. Monitor the reaction progress using TLC or HPLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture and wash the solid with a small amount of ethyl acetate.

    • Combine the filtrates and adjust the pH to neutral with a saturated sodium hydroxide (B78521) (NaOH) solution.

    • Extract the product with ethyl acetate (3-4 times).

  • Purification:

    • Combine the organic extracts and treat with activated carbon under reflux for 1 hour to decolorize the solution.

    • Cool and filter the solution.

    • Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Dry the resulting solid in a vacuum oven to obtain pure this compound. A yield of up to 90% has been reported with this method.[4]

Mandatory Visualization

Synthesis_Workflow Synthesis and Purification Workflow for this compound cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reaction_Setup Reaction Setup: 3-Hydroxypyridine, KNO3, Ethyl Acetate Reagent_Addition Slow Addition of Acetic Anhydride Reaction_Setup->Reagent_Addition Reaction Heat to 45°C Monitor Progress (TLC/HPLC) Reagent_Addition->Reaction Cooling Cool to Room Temperature Reaction->Cooling Reaction Complete Filtration Filtration Cooling->Filtration pH_Adjustment Neutralize with NaOH Filtration->pH_Adjustment Extraction Extract with Ethyl Acetate pH_Adjustment->Extraction Decolorization Activated Carbon Treatment Extraction->Decolorization Drying Dry with MgSO4 Decolorization->Drying Concentration Rotary Evaporation Drying->Concentration Final_Drying Vacuum Oven Drying Concentration->Final_Drying Final_Product Final_Product Final_Drying->Final_Product Pure this compound

Caption: Synthesis and Purification Workflow

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Conditions Verify Reaction Conditions (Temp, Time, Conc.) Start->Check_Conditions Check_Purity Assess Purity of Starting Materials Check_Conditions->Check_Purity Conditions OK Optimize_Conditions Optimize Conditions Check_Conditions->Optimize_Conditions Incorrect Check_Agitation Evaluate Agitation Efficiency Check_Purity->Check_Agitation Purity OK Purify_Reagents Purify/Replace Reagents Check_Purity->Purify_Reagents Impure Check_Workup Review Work-up Procedure Check_Agitation->Check_Workup Agitation OK Improve_Mixing Improve Agitation Check_Agitation->Improve_Mixing Inefficient Refine_Workup Refine Work-up Technique Check_Workup->Refine_Workup Losses Identified End Yield Improved Check_Workup->End Procedure OK Optimize_Conditions->End Purify_Reagents->End Improve_Mixing->End Refine_Workup->End

References

Side reactions of the hydroxyl group in 3-Hydroxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Hydroxy-2-nitropyridine (B88870). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during experiments with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues related to the reactivity of the hydroxyl group in this compound, focusing on common synthetic transformations such as alkylation and acylation.

Alkylation Reactions (e.g., Etherification)

A primary challenge in the alkylation of this compound is controlling the regioselectivity between O-alkylation and N-alkylation. This arises from the tautomerism between the 3-hydroxypyridine (B118123) and 2-pyridone forms.

Question 1: My O-alkylation (e.g., Williamson ether synthesis) of this compound is giving a low yield of the desired 2-alkoxy-3-nitropyridine. What are the likely side reactions?

Answer: Low yields in O-alkylation are typically due to two main side reactions:

  • N-alkylation: The tautomeric pyridone form can undergo alkylation on the nitrogen atom, leading to the formation of an N-alkylated byproduct. This is a common issue with hydroxypyridines.[1]

  • Elimination (E2): If you are using a secondary or tertiary alkyl halide, the basic conditions of the Williamson ether synthesis can promote an E2 elimination reaction, forming an alkene instead of an ether.[2]

Troubleshooting Guide for Low O-Alkylation Yields:

IssueRecommended Solution
Formation of N-alkylated byproduct - Choice of Base and Solvent: The solvent and counter-ion of the base can significantly influence the O/N alkylation ratio. Using a silver salt (e.g., Ag₂O or Ag₂CO₃) in a non-polar solvent like benzene (B151609) or toluene (B28343) can favor O-alkylation. In contrast, using alkali metal salts (e.g., NaH, K₂CO₃) in polar aprotic solvents like DMF or DMSO tends to favor N-alkylation.[1] - Alkylating Agent: "Harder" alkylating agents, such as dimethyl sulfate (B86663) or methyl triflate, tend to favor O-alkylation. "Softer" agents like methyl iodide may favor N-alkylation.
Elimination side reaction (E2) - Alkyl Halide Structure: Whenever possible, use a primary alkyl halide, as they are more susceptible to the desired SN2 reaction and less prone to elimination.[2] - Temperature Control: Lowering the reaction temperature generally favors the SN2 pathway over E2 elimination.[2]
Incomplete reaction - Base Strength: Ensure the base is strong enough to fully deprotonate the hydroxyl group. Sodium hydride (NaH) is a common choice for this purpose. - Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Question 2: How can I confirm if I have a mixture of O- and N-alkylated products?

Answer: Spectroscopic methods are essential for distinguishing between O- and N-alkylated isomers. A combination of NMR techniques is particularly powerful.[3]

  • ¹H NMR: The chemical shift of the protons on the alkyl group will differ depending on whether it is attached to the oxygen or nitrogen. Protons on a carbon attached to oxygen are typically found further downfield (at a higher ppm) compared to those attached to nitrogen.

  • ¹³C NMR: The carbon atom of the alkyl group directly bonded to the heteroatom will show a significant downfield shift when attached to oxygen compared to nitrogen.

  • 2D NMR (HSQC, HMBC): These techniques can definitively establish the connectivity between the alkyl group and either the oxygen or nitrogen atom of the pyridone ring.

Logical Workflow for Troubleshooting Alkylation

G cluster_start cluster_analysis cluster_byproduct cluster_N_alkylation N-Alkylation Detected cluster_elimination Elimination Detected cluster_unreacted Unreacted Starting Material start Low Yield in O-Alkylation analysis Analyze Crude Product by NMR/LC-MS start->analysis byproduct Identify Major Byproduct(s) analysis->byproduct n_alkylation N-Alkylated Isomer byproduct->n_alkylation Isomer Present elimination Alkene Byproduct byproduct->elimination Alkene Signature unreacted High % of Starting Material byproduct->unreacted Mainly Starting Material change_base Modify Base/Solvent System (e.g., Ag₂CO₃ in Toluene) n_alkylation->change_base change_alkylating_agent Use 'Harder' Alkylating Agent (e.g., Dimethyl Sulfate) n_alkylation->change_alkylating_agent change_halide Use Primary Alkyl Halide elimination->change_halide lower_temp Lower Reaction Temperature elimination->lower_temp stronger_base Use Stronger Base (e.g., NaH) unreacted->stronger_base increase_time Increase Reaction Time/Temperature unreacted->increase_time

Caption: Troubleshooting workflow for O-alkylation of this compound.

Acylation Reactions (e.g., Esterification)

Question 3: I am trying to acylate the hydroxyl group of this compound, but the reaction is sluggish and gives multiple products. What could be the issue?

Answer: The electron-withdrawing nitro group can reduce the nucleophilicity of the hydroxyl group, making acylation more difficult. Potential side reactions include:

  • N-acylation: Similar to alkylation, acylation can occur on the ring nitrogen.

  • Reaction with the base: The acylating agent (e.g., acyl chloride or anhydride) can react with the basic catalyst (e.g., pyridine, triethylamine) to form unreactive species.

Troubleshooting Guide for Acylation Reactions:

IssueRecommended Solution
Slow or incomplete reaction - Use a more reactive acylating agent: Acyl chlorides are generally more reactive than anhydrides. - Catalyst: Use a catalytic amount of a strong acylation catalyst like 4-Dimethylaminopyridine (DMAP) in addition to a stoichiometric amount of a tertiary amine base (e.g., triethylamine).
Formation of multiple products - Temperature control: Run the reaction at a lower temperature (e.g., 0 °C) to improve selectivity. - Order of addition: Add the acylating agent slowly to a solution of the this compound and the base to minimize side reactions of the acylating agent.
Use of Protecting Groups

Question 4: When should I consider using a protecting group for the hydroxyl group?

Answer: A protecting group is recommended when you need to perform a reaction on another part of the molecule that is incompatible with a free hydroxyl group. For example, if you need to perform a reaction under strongly basic or nucleophilic conditions that could deprotonate or react with the hydroxyl group, protection is necessary.

Common Protecting Groups for Hydroxyl Groups:

Protecting GroupIntroduction ConditionsRemoval ConditionsStability
Silyl Ethers (e.g., TBDMS, TIPS) Silyl chloride (e.g., TBDMS-Cl), Imidazole, DMFFluoride source (e.g., TBAF), or acid (e.g., AcOH)Stable to a wide range of conditions, but sensitive to acid and fluoride.
Benzyl Ether (Bn) Benzyl bromide (BnBr), NaH, THFCatalytic hydrogenation (H₂, Pd/C)Stable to most acidic and basic conditions.
Methoxymethyl Ether (MOM) MOM-Cl, DIPEA, CH₂Cl₂Acidic conditions (e.g., HCl in MeOH)Stable to basic and nucleophilic reagents.

Decision Logic for Using a Protecting Group

G cluster_start cluster_condition_check cluster_yes cluster_no start Planning a Synthesis Step condition_check Are reaction conditions incompatible with a free hydroxyl group? start->condition_check yes_node Yes condition_check->yes_node e.g., Strong Base, Nucleophiles no_node No condition_check->no_node e.g., Neutral, Mild Acid protect_hydroxyl Protect Hydroxyl Group yes_node->protect_hydroxyl select_pg Select Appropriate Protecting Group (e.g., Silyl, Benzyl, MOM) protect_hydroxyl->select_pg perform_reaction Perform Desired Reaction select_pg->perform_reaction deprotect Deprotect Hydroxyl Group perform_reaction->deprotect proceed Proceed with Reaction Directly no_node->proceed

Caption: Decision-making workflow for hydroxyl group protection.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented method and offers a high yield.[4][5]

Materials:

Procedure:

  • To a 250 mL three-necked flask, add 10 g of 3-hydroxypyridine, 80 mL of ethyl acetate, 4.2 g of KNO₃, and 21 mL of acetic anhydride.

  • Heat the mixture to 45 °C with magnetic stirring. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture by suction and wash the solid with a small amount of ethyl acetate.

  • Take the filtrate and adjust the pH to neutral using a saturated NaOH solution.

  • Extract the aqueous layer with ethyl acetate (3-4 times).

  • Combine the organic extracts, add activated carbon, and heat under reflux for 1 hour.

  • Cool the mixture and filter to remove the activated carbon.

  • Dry the filtrate with anhydrous magnesium sulfate, filter, and concentrate the solvent on a rotary evaporator.

  • Dry the resulting solid in an oven to obtain this compound. (Expected yield: ~81-90%).[5][6]

Workflow for Synthesis of this compound

G cluster_reactants cluster_reaction cluster_workup cluster_product reactants Reactants: 3-Hydroxypyridine KNO₃ Acetic Anhydride Ethyl Acetate reaction Reaction (45 °C, stirring) reactants->reaction filtration1 Cool and Filter reaction->filtration1 workup Workup neutralization Neutralize with NaOH filtration1->neutralization extraction Extract with Ethyl Acetate neutralization->extraction decolorize Decolorize with Activated Carbon extraction->decolorize drying Dry with MgSO₄ decolorize->drying concentration Concentrate in vacuo drying->concentration product Final Product: This compound concentration->product

Caption: Synthetic workflow for this compound.

Disclaimer: The information provided in this technical support center is for guidance purposes only. All experimental work should be conducted in a suitably equipped laboratory, and all necessary safety precautions should be taken.

References

Technical Support Center: Managing Reaction Exotherms in the Nitration of Hydroxypyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on safely and effectively managing the exothermic nature of hydroxypyridine nitration reactions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your laboratory work.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific issues that may arise during the nitration of hydroxypyridines, presented in a question-and-answer format.

Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)

Question: My reaction temperature is increasing rapidly and uncontrollably. What should I do, and what are the likely causes?

Answer:

An uncontrolled temperature increase indicates a runaway reaction, which is a significant safety hazard in nitration processes due to their highly exothermic nature.[1][2][3] Immediate action is required.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the nitrating agent.

  • Enhance Cooling: Increase the efficiency of the cooling bath. For ice baths, add more ice and salt to lower the temperature.

  • Ensure Vigorous Agitation: Check that the stirring is efficient to prevent localized hot spots.[4]

  • Prepare for Emergency Quench: If the temperature continues to rise, prepare to quench the reaction by cautiously pouring the reaction mixture into a large volume of crushed ice or cold water.[4] Caution: This should be a last resort as the dilution of strong acids is also highly exothermic.[4]

  • Alert Personnel: Inform your supervisor and follow all established laboratory emergency procedures.[1]

Potential Causes and Preventative Measures:

Possible Cause Preventative Measure
Rapid Addition of Nitrating Agent Add the nitrating agent slowly and dropwise, using an addition funnel or syringe pump to maintain a controlled rate.[4] Continuous monitoring of the internal reaction temperature is crucial.[1]
Inadequate Cooling Ensure the cooling bath has sufficient capacity to dissipate the heat generated. Use an appropriate cooling medium for the target temperature (e.g., ice-water for 0-5 °C, dry ice/acetone for lower temperatures).[4][5]
Poor Agitation Use a suitable stirrer and stirring rate to ensure the reaction mixture is homogeneous and heat is evenly distributed.[4]
Incorrect Reagent Concentration or Ratio Double-check calculations and use the correct concentrations and ratios of nitric acid and sulfuric acid. Overly concentrated reagents can increase exothermicity.[4]
Accumulation of Unreacted Reagents A reaction temperature that is too low can slow the reaction rate, leading to the accumulation of the nitrating agent. A subsequent small temperature increase can then trigger a rapid, delayed exotherm.[4][6] Maintain the recommended temperature range for the specific protocol.

Issue 2: Low Yield of the Desired Nitrated Hydroxypyridine

Question: My reaction has resulted in a very low yield of the desired product. What are the possible reasons for this?

Answer:

Low yields in hydroxypyridine nitration can be attributed to several factors, including reaction conditions and regioselectivity issues.

Possible Cause Suggested Action
Reaction Conditions Too Mild The pyridine (B92270) ring, especially when protonated in acidic media, is deactivated and may require more forceful conditions for electrophilic substitution.[7] Consider cautiously increasing the reaction temperature in small increments or using a stronger nitrating agent (e.g., fuming nitric acid).[7]
Incorrect Regioselectivity The hydroxyl group is an activating, ortho-para directing group, while the pyridine nitrogen is deactivating. Under strongly acidic conditions, the pyridine nitrogen is protonated, further deactivating the ring and influencing the position of nitration.[7][8][9] The regiochemical outcome can be complex. You may need to adjust the reaction conditions (e.g., solvent, temperature, nitrating agent) to favor the desired isomer.
Side Reactions Over-nitration (dinitration) or oxidation of the starting material can occur, especially under harsh conditions.[10] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid product degradation.
Product Loss During Work-up Ensure the pH is properly adjusted during quenching and extraction to ensure the product is in a neutral form for efficient extraction into the organic layer.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take before starting a hydroxypyridine nitration?

A1: Nitration reactions are inherently hazardous.[1] Always conduct a thorough risk assessment. Key safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a flame-resistant lab coat.[11]

  • Fume Hood: Perform all steps of the reaction in a well-ventilated fume hood.[5]

  • Emergency Preparedness: Have an appropriate quenching agent (e.g., a large volume of ice water) and spill control materials readily available.[4][5] Ensure you are familiar with your lab's emergency procedures.

  • Controlled Addition: Use a dropping funnel or syringe pump for the slow and controlled addition of the nitrating agent.[4]

  • Temperature Monitoring: Continuously monitor the internal temperature of the reaction.[1]

Q2: How do I prepare the nitrating mixture?

A2: The nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid, should be prepared by slowly adding the nitric acid to the sulfuric acid while cooling the mixture in an ice bath.[12] This process is highly exothermic and must be done carefully.

Q3: How should I properly quench the reaction upon completion?

A3: The standard procedure is to cool the reaction mixture to room temperature or below and then slowly and carefully pour it onto a large amount of crushed ice or an ice-water slurry with vigorous stirring.[4] This serves to dilute the acids and dissipate the heat of dilution.

Q4: What factors influence the regioselectivity of hydroxypyridine nitration?

A4: The position of nitration on the hydroxypyridine ring is influenced by a combination of factors:

  • Position of the Hydroxyl Group: The -OH group is an activating, ortho-, para-director.

  • Protonation of the Pyridine Nitrogen: In strong acid, the pyridine nitrogen is protonated, becoming a strong deactivating group and directing meta to itself.[7]

  • Reaction Conditions: The specific nitrating agent, solvent, and temperature can all affect the isomeric distribution of the products.[7][8][9] For example, 3-hydroxypyridine (B118123) is nitrated at the 2-position as its conjugate acid.[8][9]

Experimental Protocols

Protocol 1: General Procedure for the Nitration of a Hydroxypyridine

This protocol provides a general framework. Specific conditions may need to be optimized for different hydroxypyridine isomers.

  • Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in a suitable cooling bath (e.g., ice-water).

  • Substrate: Dissolve the hydroxypyridine (1.0 eq.) in concentrated sulfuric acid in the reaction flask and cool the solution to 0-5 °C.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.0-1.2 eq.) to concentrated sulfuric acid while cooling in an ice bath.

  • Addition: Slowly add the pre-cooled nitrating mixture dropwise to the stirred hydroxypyridine solution via the dropping funnel. Carefully monitor the internal temperature and maintain it within the desired range (e.g., 0-10 °C).[13] The rate of addition should be adjusted to prevent a significant exotherm.

  • Reaction: After the addition is complete, allow the reaction to stir at the specified temperature for a set duration (e.g., 1-5 hours).[13] Monitor the reaction progress using an appropriate technique like TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.[4]

  • Neutralization and Extraction: Neutralize the resulting aqueous solution with a suitable base (e.g., sodium carbonate or sodium hydroxide (B78521) solution) to the appropriate pH. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic extracts over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 2-Hydroxy-5-nitropyridine (B147068) (via diazotization of 2-aminopyridine)

This method involves the nitration of 2-aminopyridine (B139424) followed by diazotization to yield 2-hydroxy-5-nitropyridine.[13]

  • Nitration: Add 2-aminopyridine in batches to concentrated sulfuric acid in a reaction vessel, maintaining the temperature between 10-20 °C. Add concentrated nitric acid, then warm the mixture to 40-50 °C and stir for 4-5 hours.[13]

  • Quenching: Slowly add the reaction solution to ice water, ensuring the temperature remains between 0-10 °C.[13]

  • Diazotization: Add an aqueous solution of sodium nitrite (B80452) dropwise to the quenched reaction mixture while maintaining the temperature at 0-10 °C.[13]

  • Isolation: Adjust the acid concentration by adding ammonia (B1221849) water, then filter the resulting precipitate and dry to obtain 2-hydroxy-5-nitropyridine.[13]

Quantitative Data

The following tables summarize typical reaction conditions found in the literature for the nitration of various pyridine derivatives.

Table 1: Reaction Conditions for Hydroxypyridine Nitration

Substrate Nitrating Agent Solvent/Medium Temperature Reaction Time Product Reference
2-AminopyridineConc. HNO₃Conc. H₂SO₄10-20 °C (addition), 40-50 °C (reaction)4-5 hours2-Hydroxy-5-nitropyridine (after diazotization)[13]
2-HydroxypyridineHNO₃ (60-75%)PyridineIce bath (addition), Room temp (reaction)20-40 min2-Hydroxy-3-nitropyridine (B160883)[14]
3-HydroxypyridineKNO₃Conc. H₂SO₄40 °C2 hours3-Hydroxy-2-nitropyridine (B88870)[15]
Pyridine-N-oxideFuming HNO₃ / Conc. H₂SO₄None60 °C (initial), 125-130 °C (reaction)3 hours4-Nitropyridine-N-oxide[12]

Visualizations

Experimental_Workflow Experimental Workflow for Hydroxypyridine Nitration cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_substrate Dissolve Hydroxypyridine in Conc. H2SO4 cool_substrate Cool Substrate Solution (0-5 °C) prep_substrate->cool_substrate prep_nitrating Prepare Nitrating Mix (HNO3 + H2SO4) on Ice Bath add_reagent Slow, Dropwise Addition of Nitrating Mix prep_nitrating->add_reagent cool_substrate->add_reagent monitor_temp Continuously Monitor Internal Temperature add_reagent->monitor_temp stir_reaction Stir at 0-10 °C (1-5 hours) add_reagent->stir_reaction monitor_temp->add_reagent Control Addition Rate quench Pour Reaction Mix onto Ice stir_reaction->quench neutralize Neutralize with Base quench->neutralize extract Extract with Organic Solvent neutralize->extract purify Dry, Concentrate, and Purify Product extract->purify Troubleshooting_Exotherm Decision Tree for Troubleshooting Reaction Exotherms start Uncontrolled Temperature Rise? action_stop IMMEDIATELY Stop Reagent Addition start->action_stop Yes safe_condition Temperature Under Control start->safe_condition No action_cool Increase Cooling (add more ice/salt) action_stop->action_cool action_stir Ensure Vigorous Stirring action_cool->action_stir action_stir->start Re-evaluate runaway Runaway Persists action_stir->runaway If Temp Still Rising action_quench Prepare for Emergency Quench action_alert Alert Supervisor & Follow Lab Protocol action_quench->action_alert review_protocol Review Protocol: - Addition Rate? - Cooling Capacity? - Stirring Speed? - Concentrations? safe_condition->review_protocol Post-Reaction Analysis runaway->action_quench

References

Alternative nitrating agents for cleaner 3-Hydroxy-2-nitropyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-hydroxy-2-nitropyridine (B88870), with a focus on cleaner alternative nitrating agents. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges with the traditional synthesis of this compound?

The traditional method for synthesizing this compound involves the use of a mixed acid (concentrated sulfuric acid and concentrated nitric acid) as the nitrating agent.[1][2] This approach presents several significant challenges:

  • Environmental Concerns: The reaction is highly polluting.

  • Equipment Corrosion: The strong acids are corrosive to standard laboratory equipment.[1][2]

  • Safety Hazards: The use of concentrated strong acids poses safety risks.

  • Low Yields: Traditional methods often result in lower yields, typically around 30-40%.

Q2: What are the recommended "cleaner" alternative nitrating agents for this synthesis?

A highly recommended alternative is the use of a metal nitrate (B79036), such as potassium nitrate (KNO₃), in combination with acetic anhydride (B1165640).[1][3] This system avoids the use of concentrated sulfuric and nitric acids, addressing many of the issues associated with the traditional method.[1][3] Another alternative involves using a metal nitrate with concentrated sulfuric acid, which eliminates the need for concentrated nitric acid but still requires handling a strong acid.[2][4]

Q3: What are the advantages of using a metal nitrate/acetic anhydride system?

This cleaner approach offers several key advantages:

  • Reduced Environmental Impact: It avoids the use of highly polluting strong acids.[1][3]

  • Less Corrosive: The reagents are less corrosive to equipment compared to mixed acid.[1][3]

  • Improved Safety: The risk associated with handling concentrated nitric and sulfuric acids is eliminated.

  • Higher Yields: This method has been reported to achieve significantly higher yields, often exceeding 80%.[1]

Q4: What is the role of acetic anhydride in the metal nitrate-based nitration?

Acetic anhydride reacts with the metal nitrate (e.g., KNO₃) to form acetyl nitrate in situ. Acetyl nitrate is a powerful nitrating agent that can effectively nitrate the 3-hydroxypyridine (B118123) ring under milder conditions than mixed acid.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Inactive Nitrating Agent Ensure the metal nitrate (e.g., KNO₃) is dry. Moisture can deactivate the nitrating agent. Use freshly opened or properly stored acetic anhydride.
Incorrect Reaction Temperature The reaction temperature is crucial. For the KNO₃/acetic anhydride method, a temperature of around 45°C is recommended.[5] Monitor the internal temperature of the reaction closely.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.
Improper Work-up Procedure Ensure the pH is adjusted correctly to neutral during the work-up to precipitate the product.[3] Incomplete extraction can also lead to low yield.
Poor Quality Starting Material Verify the purity of the 3-hydroxypyridine starting material. Impurities can interfere with the reaction.
Issue 2: Formation of Side Products/Impurities
Possible Cause Troubleshooting Step
Over-nitration (Dinitration) Avoid using a large excess of the nitrating agent. Control the stoichiometry carefully. Maintain a consistent and controlled reaction temperature.
Decomposition of Product Avoid excessively high reaction temperatures or prolonged reaction times, which can lead to product degradation.
Oxidation Side Reactions The use of cleaner nitrating agents like metal nitrate/acetic anhydride generally reduces oxidation side reactions compared to mixed acid.[4]
Incomplete Reaction If starting material is a major impurity, ensure the reaction goes to completion by monitoring via TLC or HPLC and adjusting the reaction time accordingly.

Comparative Data of Nitrating Agents

Nitrating AgentStarting MaterialSolventTemperatureReaction TimeYieldReference
Conc. H₂SO₄ / Conc. HNO₃3-Hydroxypyridine-< 30°CNot specified~30-40%[1]
KNO₃ / Acetic Anhydride3-HydroxypyridineEthyl Acetate (B1210297)45°CMonitored to completion81-90%[3][5]
KNO₃ / Conc. H₂SO₄3-Hydroxypyridine-40°C2 hours~49.7%[4]

Experimental Protocols

Protocol 1: Nitration of 3-Hydroxypyridine using KNO₃ and Acetic Anhydride (Lab Scale)

This protocol describes a cleaner synthesis of this compound.

Materials:

  • 3-Hydroxypyridine (10g)

  • Ethyl acetate (80mL)

  • Potassium nitrate (KNO₃) (4.2g)

  • Acetic anhydride (21mL)

  • Saturated sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Activated carbon

Procedure:

  • To a 250mL three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 10g of 3-hydroxypyridine, 80mL of ethyl acetate, 4.2g of KNO₃, and 21mL of acetic anhydride.[6]

  • Heat the mixture to 45°C with stirring.[6]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter by suction.

  • Wash the filter cake with a small amount of ethyl acetate.

  • Combine the filtrates and adjust the pH to neutral with a saturated NaOH solution.[6]

  • Extract the aqueous layer with ethyl acetate (3-4 times).

  • Combine the organic extracts, add activated carbon, and reflux for 1 hour.

  • Cool the mixture and filter.

  • Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product. An expected yield of approximately 11.9g (81%) of this compound should be obtained.[6]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Combine 3-Hydroxypyridine, Ethyl Acetate, KNO3, and Acetic Anhydride B Heat to 45°C with Stirring A->B C Monitor by TLC B->C D Cool and Filter C->D Reaction Complete E Neutralize with NaOH D->E F Extract with Ethyl Acetate E->F G Treat with Activated Carbon F->G H Dry and Concentrate G->H I This compound (Product) H->I

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield? Cause1 Inactive Reagents? Start->Cause1 Yes Cause2 Incorrect Temperature? Start->Cause2 Yes Cause3 Incomplete Reaction? Start->Cause3 Yes Solution1 Use Dry KNO3 and Fresh Acetic Anhydride Cause1->Solution1 Solution2 Maintain 45°C Cause2->Solution2 Solution3 Monitor by TLC and Extend Time Cause3->Solution3

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Optimizing solvent and temperature conditions for reactions involving 3-Hydroxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Hydroxy-2-nitropyridine (B88870).

Frequently Asked Questions (FAQs)

1. What are the key physical and chemical properties of this compound?

This compound is a yellow crystalline powder.[1][2][3] It is an aromatic heterocyclic organic compound with a pyridine (B92270) ring substituted with a hydroxyl group at the 3-position and a nitro group at the 2-position.[1] Due to the presence of both an electron-donating hydroxyl group and an electron-withdrawing nitro group, the compound exhibits significant polarity.[1]

Summary of Physical and Chemical Properties:

PropertyValueSource(s)
Molecular FormulaC₅H₄N₂O₃[4][5]
Molecular Weight140.10 g/mol [6]
AppearanceColorless to light yellow crystal/Yellow crystalline powder[1][2][4]
Melting Point69-71 °C[2][6]
SolubilitySlightly soluble in water; better solubility in organic solvents like alcohols and ethers.[4] Sparingly soluble in water.[1] Slightly soluble in DMSO and Methanol (when heated).[3][7][1][3][4][7]
StabilityStable under normal temperatures and pressures.[1][5][1][5]
StorageStore in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[1] Inert atmosphere, room temperature.[3][6][1][3][6]

2. What are the primary applications of this compound in research and development?

This compound serves as a crucial intermediate in organic synthesis. It is particularly important in the pharmaceutical industry as a building block for synthesizing certain drugs, including potent inhibitors of cell proliferation and tubulin polymerization.[1][2][6] It is also a key intermediate in the synthesis of the multi-target tyrosine kinase inhibitor, crizotinib.[8]

3. What are the main safety concerns when handling this compound?

This compound is irritating to the eyes, skin, and respiratory system.[1][4] It is incompatible with strong oxidizing agents, strong bases, strong reducing agents, and heavy metal catalysts.[1][5] Reactions with these substances may trigger decomposition or hazardous exothermic reactions.[1] It is recommended to use personal protective equipment, including gloves and respiratory protection, during handling.[1]

Troubleshooting Guide

Issue 1: Low Yield in Nitration of 3-Hydroxypyridine (B118123)

Low yields during the nitration of 3-hydroxypyridine to produce this compound can be attributed to several factors, including suboptimal reagent ratios and reaction temperatures.

Possible Causes and Solutions:

  • Incorrect Reagent Ratios: The molar ratio of 3-hydroxypyridine to the nitrating agent is critical. In modern synthesis methods using a metal nitrate (B79036)/acetic anhydride (B1165640) system, adjusting the ratios can significantly impact the yield.

  • Suboptimal Temperature: The reaction temperature needs to be carefully controlled. For the metal nitrate/acetic anhydride method, a temperature of around 45°C has been shown to be effective.[9][10][11] Traditional methods using mixed acids (concentrated sulfuric and nitric acids) often require lower temperatures, not exceeding 30°C, to avoid side reactions.[8][12]

  • Inefficient Work-up Procedure: The work-up process, including pH adjustment and extraction, is crucial for isolating the product. Neutralizing the reaction mixture to the correct pH is important for maximizing product precipitation or extraction efficiency.

Quantitative Data on Reaction Conditions and Yields:

Method3-Hydroxypyridine:Nitrate:Acetic Anhydride (Molar Ratio)Temperature (°C)Yield (%)Source(s)
Metal Nitrate/Acetic Anhydride1:0.4:24581[2][9][11]
Metal Nitrate/Acetic Anhydride1:1.4:74590-91[10][11]
Mixed Acid (H₂SO₄/HNO₃)-< 30Not specified[8][12]
KNO₃/H₂SO₄1:1.24049.7[13]

Issue 2: Formation of Impurities and Side Products

The formation of isomers (e.g., 5-hydroxy-2-nitropyridine) and other byproducts can complicate purification and reduce the yield of the desired this compound.

Possible Causes and Solutions:

  • Reaction Temperature: Higher temperatures can lead to over-oxidation or the formation of undesired isomers. Maintaining the recommended temperature for the chosen synthesis method is crucial.

  • Choice of Nitrating Agent: Traditional nitration with mixed acids is often less regioselective than newer methods. The use of a metal nitrate/acetic anhydride system can offer better control and higher yields of the desired product.[8]

  • Purification Strategy: Recrystallization from a suitable solvent system, such as aqueous ethanol (B145695) or water, is often necessary to purify the final product.[1] The use of activated carbon during the work-up can also help to remove colored impurities.[9][10][11]

Experimental Protocols

Protocol 1: Synthesis of this compound using Potassium Nitrate and Acetic Anhydride

This protocol is based on a higher-yield, environmentally safer method that avoids the use of mixed acids.[9][10][11]

Materials:

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, add 10g of 3-hydroxypyridine, 80ml of ethyl acetate, 4.2g of KNO₃, and 21ml of acetic anhydride.[2][9]

  • Heat the mixture to 45°C with magnetic stirring and monitor the reaction progress.[2][9][10][11]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture by suction and wash the solid with a small amount of ethyl acetate.

  • Take the filtrate and adjust the pH to neutral using a saturated NaOH solution.

  • Extract the aqueous layer with ethyl acetate (3-4 times).

  • Combine the organic extracts, add activated carbon, and heat under reflux for 1 hour.

  • Cool the mixture and filter to remove the activated carbon.

  • Dry the filtrate with anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Dry the resulting solid in an oven to obtain this compound.

Expected Yield: Approximately 81-90%.[9][10][11]

Protocol 2: Traditional Synthesis using Mixed Acids

This protocol describes the traditional method for nitrating 3-hydroxypyridine.

Materials:

  • 3-Hydroxypyridine

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice water

  • 50% aqueous sodium hydroxide (NaOH) solution

Procedure:

  • With ice water cooling and efficient stirring, gradually add 96g of 3-hydroxypyridine to 650ml of concentrated sulfuric acid, ensuring the internal temperature does not exceed 30°C.[12]

  • Prepare a cold mixture of 48ml of nitric acid (sp. gr. 1.50) and 92ml of concentrated sulfuric acid.

  • Gradually add the cold acid mixture to the 3-hydroxypyridine solution, maintaining a temperature of 30-35°C.[12]

  • Stir the mixture for an additional hour after the addition is complete.

  • Pour the reaction mixture onto ice.

  • Treat the mixture with a 50% aqueous sodium hydroxide solution until no more product precipitates.

  • Collect the product by filtration.

  • Further purification can be achieved by sublimation.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants 3-Hydroxypyridine, KNO3, Acetic Anhydride, Ethyl Acetate reaction Reaction at 45°C reactants->reaction 1. Mix & Heat cooling Cool to Room Temp reaction->cooling 2. Cool filtration1 Suction Filtration cooling->filtration1 3. Filter neutralization Neutralize with NaOH filtration1->neutralization 4. Adjust pH extraction Extract with Ethyl Acetate neutralization->extraction 5. Extract activated_carbon Treat with Activated Carbon extraction->activated_carbon 6. Decolorize filtration2 Filter activated_carbon->filtration2 7. Filter drying Dry with MgSO4 filtration2->drying 8. Dry concentration Concentrate drying->concentration 9. Concentrate final_product This compound concentration->final_product 10. Isolate

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impurities temp Incorrect Temperature start->temp ratios Suboptimal Reagent Ratios start->ratios workup Inefficient Work-up start->workup control_temp Verify & Control Temperature (e.g., 45°C for nitrate method) temp->control_temp optimize_ratios Adjust Molar Ratios (e.g., 1:1.4:7 for high yield) ratios->optimize_ratios refine_workup Refine pH Adjustment & Extraction Protocol workup->refine_workup purify Implement Purification (Recrystallization, Activated Carbon) control_temp->purify optimize_ratios->purify refine_workup->purify

Caption: Troubleshooting logic for optimizing reactions.

References

Validation & Comparative

A Comparative Analysis of Synthesis Methods for 3-Hydroxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Hydroxy-2-nitropyridine (B88870) is a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably the multi-target tyrosine kinase inhibitor, Crizotinib.[1] The efficiency and safety of its synthesis are therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative analysis of the prevalent methods for synthesizing this compound, offering a detailed look at their respective methodologies, performance metrics, and environmental impact.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthesis methods of this compound, allowing for a direct comparison of their efficacy and reaction conditions.

Method Starting Material Nitrating Agent Solvent/Reagent Reaction Temp. (°C) Reaction Time Yield (%) Key Advantages Key Disadvantages
Mixed Acid Nitration 3-Hydroxypyridine (B118123)Conc. HNO₃Conc. H₂SO₄< 30 to 45Several hours to overnightNot explicitly stated, but generally lower than modern methodsWell-established, traditional methodHighly corrosive, significant pollution (acid mist), safety concerns[1][2]
Fuming Acid Nitration 3-HydroxypyridineFuming HNO₃Fuming H₂SO₄ (Oleum)80 - 873 - 4.5 hoursNot explicitly statedPotentially faster reaction timesEven more hazardous than standard mixed acid due to the use of fuming acids[3]
Nitrate (B79036)/Sulfuric Acid 3-HydroxypyridineKNO₃Conc. H₂SO₄402 hours~50%Reduced acid mist compared to mixed acid, safer handling of solid nitrate[4]Still relies on concentrated sulfuric acid, moderate yield[4]
Nitrate/Acetic Anhydride (B1165640) 3-HydroxypyridineKNO₃Acetic Anhydride, Ethyl Acetate35 - 55Not specified, but monitoring is required81 - 90%Avoids strong acids, environmentally friendlier, high yield, improved safety[1][2][5]Requires careful control of the reaction
Two-Step from Furfurylamine (B118560) FurfurylamineKNO₃HCl, H₂O₂, Acetic Anhydride, Ethyl Acetate35 - 45 (Nitration Step)Not specified> 80% (overall)"Telescopic" process shortens overall procedure, avoids strong acids in nitration[2][5]Multi-step process introduces more variables

Experimental Protocols

Mixed Acid Nitration

This traditional method involves the direct nitration of 3-hydroxypyridine using a mixture of concentrated nitric and sulfuric acids.

Procedure:

  • In a reaction vessel, 96 g (1.0 mole) of 3-hydroxypyridine is gradually added to 650 ml of concentrated sulfuric acid with efficient stirring and ice water cooling to maintain the temperature below 30°C.[6]

  • A pre-cooled mixture of 48 ml of concentrated nitric acid (sp gr 1.50) and 92 ml of concentrated sulfuric acid is then added gradually over 3-5 hours, keeping the reaction temperature between 40 to 45°C.[6]

  • The mixture is allowed to stand overnight (approximately 16 hours).[6]

  • The reaction mixture is then poured into 2 liters of ice water.

  • The pH is adjusted to neutral using a saturated sodium hydroxide (B78521) solution, which causes the product to precipitate.

  • The precipitate is collected by filtration, washed with water, and dried to yield this compound.

Nitrate/Acetic Anhydride Nitration

This improved method avoids the use of highly corrosive strong acids, offering a safer and more environmentally benign alternative with a high yield.

Procedure:

  • To a 250 mL three-necked flask, add 10g of 3-hydroxypyridine, 80ml of ethyl acetate, 4.2g of KNO₃, and 21ml of acetic anhydride.[7][8]

  • The mixture is heated to 45°C with magnetic stirring.[7][8] The reaction is monitored until completion.

  • After the reaction is complete, the mixture is cooled to room temperature and filtered by suction. The filter cake is washed 1-2 times with a small amount of ethyl acetate.[7][8]

  • The filtrate's pH is adjusted to neutral with a saturated NaOH solution.[7][8]

  • The aqueous layer is extracted 3-4 times with ethyl acetate.[7][8]

  • The combined organic extracts are treated with activated carbon and heated under reflux for 1 hour.[7][8]

  • The mixture is cooled and filtered. The filtrate is dried over anhydrous magnesium sulfate, filtered, and concentrated on a rotary evaporator.[7][8]

  • The resulting solid is dried in an oven to obtain this compound. A yield of 11.9g (81%) has been reported with this method.[7][8] A scaled-up version has reported yields as high as 90%.[2][5]

Two-Step Synthesis from Furfurylamine

This method integrates the synthesis of the 3-hydroxypyridine precursor with the subsequent nitration step in a "telescopic" reaction, which can shorten the overall process.

Step 1: Synthesis of 3-Hydroxypyridine

  • Furfurylamine and hydrogen peroxide are added to a hydrochloric acid solution (20%-30% mass fraction). The molar ratio of hydrochloric acid to furfurylamine to hydrogen peroxide is 1:5:1-2.[2][5]

  • The reaction is carried out to obtain 3-hydroxypyridine.[2][5]

Step 2: Nitration

  • The 3-hydroxypyridine obtained from the previous step is reacted with a metal nitrate (such as KNO₃) and acetic anhydride in ethyl acetate.[2][5]

  • The reaction is conducted at a temperature of 35-55°C to yield this compound.[2][5] This two-step process has been reported to have an overall yield of over 80%.[1][2]

Visualizing the Synthesis Pathways

The following diagrams illustrate the chemical transformations in the key synthesis methods.

Mixed_Acid_Nitration 3-Hydroxypyridine 3-Hydroxypyridine This compound This compound 3-Hydroxypyridine->this compound Nitration reagents Conc. H₂SO₄ Conc. HNO₃ reagents->this compound Nitrate_Acetic_Anhydride_Nitration 3-Hydroxypyridine 3-Hydroxypyridine This compound This compound 3-Hydroxypyridine->this compound Nitration reagents KNO₃ Acetic Anhydride reagents->this compound Two_Step_Synthesis Furfurylamine Furfurylamine 3-Hydroxypyridine 3-Hydroxypyridine Furfurylamine->3-Hydroxypyridine Oxidative Hydrolysis This compound This compound 3-Hydroxypyridine->this compound Nitration reagents1 HCl, H₂O₂ reagents1->3-Hydroxypyridine reagents2 KNO₃ Acetic Anhydride reagents2->this compound

References

A Comparative Guide to the Biological Activity of 3-Hydroxy-2-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 3-Hydroxy-2-nitropyridine derivatives against other relevant compounds, supported by experimental data. The information is intended to assist researchers in evaluating the potential of these derivatives in drug discovery and development.

Executive Summary

This compound derivatives have emerged as a versatile class of heterocyclic compounds with a broad spectrum of biological activities. This guide focuses on their potential as anticancer, antibacterial, and antifungal agents, presenting a comparative analysis with established drugs and other heterocyclic compounds. The data indicates that certain this compound derivatives exhibit potent inhibitory effects, in some cases comparable or superior to standard therapeutic agents. Their mechanism of action often involves the induction of apoptosis in cancer cells and the disruption of essential cellular processes in microorganisms.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanism of action is often attributed to the inhibition of tubulin polymerization and the induction of apoptosis through caspase activation.

Comparative Analysis of Anticancer Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected this compound derivatives in comparison to the standard chemotherapeutic drug, Doxorubicin, and other pyridine-based compounds against the MCF-7 breast cancer cell line.

CompoundTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
This compound Derivative 1 MCF-7Data not available in searched resultsDoxorubicin~1.93[1]
Pyridine-Urea Derivative (8e) MCF-70.11 (72h)Doxorubicin1.93 (48h)
Imidazo[1,2-a]pyridine Derivative (28e) A5490.041DoxorubicinData not available in searched results

Note: Data for direct comparison of this compound derivatives with Doxorubicin in the same study were not available in the search results. The provided values for other pyridine (B92270) derivatives are for contextual comparison.

Signaling Pathway: Anticancer Mechanism of Action

The proposed anticancer mechanism for many pyridine derivatives, including those of this compound, involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This is often mediated by the activation of key signaling proteins such as p53 and JNK.

anticancer_pathway This compound Derivative This compound Derivative Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition This compound Derivative->Tubulin Polymerization Inhibition p53 Upregulation p53 Upregulation This compound Derivative->p53 Upregulation JNK Upregulation JNK Upregulation This compound Derivative->JNK Upregulation Microtubule Disruption Microtubule Disruption Tubulin Polymerization Inhibition->Microtubule Disruption G2/M Phase Arrest G2/M Phase Arrest Microtubule Disruption->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis p53 Upregulation->Apoptosis JNK Upregulation->Apoptosis

Caption: Proposed anticancer signaling pathway for pyridine derivatives.

Antimicrobial Activity

This compound derivatives have also shown promising activity against a range of bacterial and fungal pathogens. The antimicrobial effect is thought to arise from the reduction of the nitro group, which generates reactive nitrogen species that can damage microbial DNA and other essential macromolecules.

Comparative Analysis of Antibacterial Potency

The table below presents the Minimum Inhibitory Concentration (MIC) values of a pyridoxazinone derivative of this compound against various bacterial strains, compared to the broad-spectrum antibiotic Ciprofloxacin (B1669076).

CompoundBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Pyridoxazinone Derivative Enterococcus faecalis7.8–15.6[2]Ciprofloxacin0.125 - 8[3]
Pyridoxazinone Derivative Staphylococcus aureus31.2[2]Ciprofloxacin0.125 - 8[3]
Pyridoxazinone Derivative Acinetobacter baumannii31.25–125[2]CiprofloxacinData not available in searched results
Comparative Analysis of Antifungal Potency

This table compares the MIC values of a pyridoxazinone derivative of this compound with the commonly used antifungal agent Fluconazole against pathogenic Candida species.

CompoundFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Pyridoxazinone Derivative Candida albicans62.5[2]Fluconazole0.5 - >64
Pyridoxazinone Derivative Candida glabrata62.5[2]Fluconazole1 - >64
Pyridoxazinone Derivative Candida tropicalis62.5[2]Fluconazole1 - >64
Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Dilution Compound Dilution Inoculation of Microtiter Plate Inoculation of Microtiter Plate Compound Dilution->Inoculation of Microtiter Plate Bacterial/Fungal Inoculum Preparation Bacterial/Fungal Inoculum Preparation Bacterial/Fungal Inoculum Preparation->Inoculation of Microtiter Plate Incubation Incubation Inoculation of Microtiter Plate->Incubation Visual/Spectrophotometric Reading Visual/Spectrophotometric Reading Incubation->Visual/Spectrophotometric Reading MIC Determination MIC Determination Visual/Spectrophotometric Reading->MIC Determination

Caption: General workflow for MIC determination.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antibacterial/Antifungal Activity: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate with an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the broth.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mechanism of Action: Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a polymerization buffer.

  • Compound Addition: Add the test compound or control (e.g., paclitaxel (B517696) as a stabilizer, nocodazole (B1683961) as an inhibitor) to the wells of a microplate.

  • Initiation of Polymerization: Add the tubulin reaction mixture to the wells and immediately start monitoring the fluorescence at 37°C in a plate reader.

  • Data Acquisition: Record the fluorescence intensity over time.

  • Data Analysis: Plot the fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase compared to the control indicates inhibition of tubulin polymerization.

Mechanism of Action: Caspase Activity Assay

This assay quantifies the activity of caspases, key enzymes in the apoptotic pathway.

  • Cell Treatment: Treat cells with the test compound for a specified duration to induce apoptosis.

  • Cell Lysis: Lyse the cells to release the cellular contents, including caspases.

  • Substrate Addition: Add a caspase-specific substrate that, when cleaved, produces a fluorescent or colorimetric signal.

  • Incubation: Incubate the mixture to allow for the enzymatic reaction.

  • Signal Detection: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Quantify the caspase activity based on the signal intensity relative to untreated controls.

Mechanism of Action: DNA Damage Assay

This assay assesses the ability of a compound to cause damage to microbial DNA. A common method is the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.

  • Microbial Treatment: Expose the microbial cells to the test compound.

  • Fixation and Permeabilization: Fix the cells and permeabilize their cell walls/membranes.

  • Enzymatic Labeling: Use the TdT enzyme to incorporate labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.

  • Detection: Detect the incorporated label using fluorescence microscopy or flow cytometry.

  • Data Analysis: An increase in the fluorescent signal in treated cells compared to controls indicates DNA damage.

References

A Comparative Guide to Analytical Methods for 3-Hydroxy-2-nitropyridine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential analytical methodologies for the quantitative analysis of 3-Hydroxy-2-nitropyridine. As a crucial intermediate in the synthesis of various pharmaceutical compounds, including potential kinase inhibitors and antimicrobial agents, robust and validated analytical methods for its quantification are essential for quality control and research purposes.[1] This document outlines adaptable analytical approaches based on established methods for structurally similar compounds, providing a framework for method development and validation in line with industry standards.

Comparison of Potential Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis. The primary recommended techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) UV-Vis Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Measurement of the absorbance of light by the analyte at a specific wavelength.
Typical Detector UV-Vis, Diode Array (DAD), Mass Spectrometry (MS)Flame Ionization (FID), Mass Spectrometry (MS)Photomultiplier Tube, Photodiode
Applicability Highly versatile for a wide range of polar and non-polar compounds. Ideal for non-volatile or thermally labile compounds.Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes.Simple, rapid, and cost-effective for routine analysis of compounds with a strong chromophore.
Specificity High, especially when coupled with a mass spectrometer (LC-MS).High, particularly with a mass spectrometer (GC-MS).Lower, susceptible to interference from other absorbing species in the sample matrix.
Sensitivity (LOD/LOQ) Generally in the low ng/mL to pg/mL range, depending on the detector.Can achieve very low detection limits (pg to fg range), especially with MS detection.Typically in the µg/mL to high ng/mL range.
Precision (%RSD) Typically < 2% for replicate injections.Typically < 2% for replicate injections.Typically < 2% for replicate measurements.
Accuracy (% Recovery) Generally 98-102%.Generally 98-102%.Generally 98-102%.
Sample Throughput Moderate; typical run times are 5-30 minutes per sample.Moderate to high; run times can be shorter than HPLC.High; measurements are very rapid.
Advantages Robust, versatile, and widely applicable. Can be coupled with various detectors for enhanced specificity and sensitivity.High resolution and sensitivity.[2][3] Well-suited for volatile compounds.[2]Simple, economical, and rapid.[4][5]
Disadvantages Higher cost of instrumentation and solvents compared to UV-Vis.Limited to volatile and thermally stable analytes.Prone to interference from matrix components.[6]

Experimental Protocols

The following are proposed starting protocols for the quantification of this compound based on established methods for similar pyridine (B92270) derivatives.[2][7] These methods will require optimization and full validation according to ICH guidelines for the specific application.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is based on reversed-phase chromatography, which is well-suited for polar aromatic compounds like this compound.

Chromatographic Conditions:

  • Instrument: HPLC system with a UV-Vis or Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v) with 0.1% formic acid. The exact ratio should be optimized to achieve a suitable retention time and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: To be determined by scanning a standard solution of this compound (a starting wavelength of around 270-350 nm is expected for nitropyridine compounds).

  • Column Temperature: 30 °C.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of mobile phase to obtain a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 20, 50 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC-FID/MS) Method

This method is suitable if the compound exhibits sufficient volatility and thermal stability.

Chromatographic Conditions:

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A capillary column with a polar stationary phase (e.g., a wax-type or a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C (FID) or as per MS requirements.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 15 °C/min, and hold for 5 minutes. This program should be optimized based on the retention time of the analyte.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of a suitable solvent (e.g., methanol (B129727) or ethyl acetate) to obtain a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the same solvent.

  • Sample Preparation: Dissolve or dilute the sample in the same solvent to a concentration within the calibration range.

UV-Vis Spectrophotometric Method

This is a simpler and more rapid method, suitable for routine analysis where the sample matrix is not complex.

Methodology:

  • Instrument: UV-Vis Spectrophotometer.

  • Solvent: A suitable solvent in which 3-Hydroxy-2-nitropyropyridine is stable and soluble (e.g., methanol, ethanol, or a buffered aqueous solution).

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a standard solution of this compound over a suitable UV range (e.g., 200-400 nm).

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of known concentration (e.g., 100 µg/mL) in the chosen solvent.

    • Calibration Standards: Prepare a series of dilutions from the stock solution to establish a calibration curve (e.g., 2, 4, 6, 8, 10 µg/mL).

    • Sample Preparation: Prepare the sample solution in the same solvent to a concentration that falls within the linear range of the calibration curve.

  • Analysis: Measure the absorbance of the calibration standards and the sample solution at the determined λmax against a solvent blank. Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of the sample from this curve.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Potential Mechanism of Action 3H2N This compound (or its derivatives) nAChR Nicotinic Acetylcholine Receptor 3H2N->nAChR Binds to Tubulin Tubulin 3H2N->Tubulin Inhibits Kinase Protein Kinase 3H2N->Kinase Inhibits IonChannel Ion Channel Blockage nAChR->IonChannel Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization SignalTransduction Altered Signal Transduction Kinase->SignalTransduction CellProliferation Inhibition of Cell Proliferation Polymerization->CellProliferation SignalTransduction->CellProliferation

Caption: Potential mechanisms of action of this compound derivatives.

G cluster_1 Analytical Method Validation Workflow start Start method_dev Method Development & Optimization start->method_dev protocol_def Define Validation Protocol method_dev->protocol_def specificity Specificity/ Selectivity protocol_def->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness decision Results Meet Acceptance Criteria? robustness->decision re_evaluate Re-evaluate Method or Protocol decision->re_evaluate No end Validated Method decision->end Yes report Validation Report re_evaluate->method_dev end->report

Caption: A typical workflow for analytical method validation.

References

Comparing the efficacy of kinase inhibitors derived from different pyridine precursors

Author: BenchChem Technical Support Team. Date: December 2025

The pyridine (B92270) ring, a fundamental heterocyclic motif, serves as a cornerstone in the design of targeted kinase inhibitors. Its ability to form crucial hydrogen bonds with the kinase hinge region, coupled with its versatile chemical properties, makes it a privileged scaffold in medicinal chemistry.[1] This guide provides a comparative analysis of the efficacy of kinase inhibitors derived from different pyridine precursors, offering insights for researchers, scientists, and drug development professionals. We will explore representative compounds from distinct pyridine-based families, presenting their performance data and the experimental protocols used for their evaluation.

Comparative Efficacy of Pyridine-Based Kinase Inhibitors

The potency of kinase inhibitors can vary significantly based on the specific pyridine-based scaffold employed. Different precursors give rise to unique three-dimensional structures that influence binding affinity, selectivity, and cellular activity. Below is a comparison of representative inhibitors from three distinct classes: imidazo[1,2-a]pyridines, pyrazolopyridines, and pyrido[2,3-d]pyrimidines, targeting various protein kinases.

Scaffold FamilyCompoundTarget Kinase(s)IC50 (nM) - Biochemical AssayTarget Cell Line(s)IC50 (µM) - Cellular Assay
Imidazo[1,2-a]pyridineCompound 4cCLK1, DYRK1A700 (CLK1), 2600 (DYRK1A)[2]Not SpecifiedNot Specified
PyrazolopyridineCompound 6tCDK2, TRKA90 (CDK2), 230 (TRKA)[3]NCI 60 Cell Line PanelNot Specified
PyrazolopyridineC03TRKA56[4]Km-120.304[4]
Pyrido[2,3-d]pyrimidine (B1209978)Compound B1EGFR L858R/T790M13[5]H19750.087[5]
Imidazo[4,5-b]pyridineCCT241736 (27e)Aurora-A, FLT338 (Aurora-A)SW6200.283

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase or cell viability by 50%. Lower values indicate greater potency.

Key Signaling Pathways

The targeted kinases are crucial nodes in signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of many cancers.

The EGFR signaling pathway is pivotal in regulating cell growth and division. Upon activation by its ligands, EGFR dimerizes and autophosphorylates, initiating downstream cascades including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cell proliferation and survival. Inhibitors targeting EGFR, particularly mutant forms like L858R/T790M, can block these aberrant signals in cancer cells.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS activates PI3K PI3K EGFR->PI3K activates Ligand Ligand (e.g., EGF) Ligand->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyridinib-B (EGFR Inhibitor) Inhibitor->EGFR inhibits

Caption: Simplified EGFR signaling pathway showing the target of pyridine-based inhibitors.

The TRKA signaling pathway is activated by nerve growth factor (NGF) and plays a critical role in neuronal cell survival and differentiation. However, aberrant activation through gene fusions can drive the growth of various cancers. TRK inhibitors block the downstream signaling cascades, including the PI3K/Akt and Ras/Erk pathways.[4]

TRKA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TRKA TRKA PI3K PI3K TRKA->PI3K activates RAS_ERK Ras/Erk Pathway TRKA->RAS_ERK activates NGF NGF NGF->TRKA AKT AKT PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival RAS_ERK->Survival Inhibitor Pyrazolopyridine Inhibitor (e.g., C03) Inhibitor->TRKA

Caption: Overview of the TRKA signaling pathway and its inhibition.

Experimental Protocols

The following methodologies are standard for evaluating the efficacy of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme. The ADP-Glo™ Kinase Assay is a common method.[3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Procedure:

  • Add 5 µL of kinase buffer containing the purified kinase enzyme to each well of a 384-well plate.

  • Add 5 µL of serially diluted test compound or vehicle control (DMSO) to the wells.

  • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.[6]

  • Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP.

  • Incubate for 60 minutes at 30°C.[6]

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which generates a luminescent signal proportional to the ADP concentration.[6]

  • Data is analyzed by plotting the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Cell Viability Assay

This assay determines the effect of a compound on the proliferation and viability of cancer cell lines.

Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (GI50 or IC50).[6]

Procedure:

  • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the kinase inhibitor or DMSO as a control.

  • Incubate the plates for a specified period, typically 72 hours.

  • Add a viability reagent, such as resazurin (B115843).

  • Incubate for 2-4 hours at 37°C, allowing viable cells to convert resazurin to the fluorescent resorufin.[6]

  • Measure the fluorescence intensity with a plate reader.

  • Normalize the results to the untreated control wells and plot cell viability against the logarithm of the inhibitor concentration to calculate the IC50 value.[6]

Drug Discovery Workflow

The development of pyridine-based kinase inhibitors follows a structured process, from initial screening to preclinical evaluation.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt In_Vivo In Vivo Efficacy & Safety Studies Lead_Opt->In_Vivo Candidate Candidate Selection In_Vivo->Candidate

Caption: General workflow for kinase inhibitor drug discovery.[6]

References

Structure-Activity Relationship (SAR) of 3-Hydroxy-2-nitropyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-hydroxy-2-nitropyridine (B88870) analogs, focusing on their structure-activity relationships (SAR) as potent enzyme inhibitors. The data presented herein is intended to inform rational drug design and guide the synthesis of novel therapeutic agents.

Introduction to this compound Analogs

The this compound scaffold is a versatile pharmacophore that serves as a key building block in the development of various bioactive compounds. Its inherent electronic and structural features allow for diverse chemical modifications, leading to analogs with a wide range of biological activities, including anticancer and antimicrobial effects. This guide will focus on the SAR of these analogs, particularly in the context of their inhibitory activity against therapeutically relevant enzymes.

Comparative Analysis of Biological Activity

Recent research has highlighted the potential of aminopyridine derivatives, which can be synthesized from this compound precursors, as potent inhibitors of the mitotic kinase Nek2. Nek2 is a crucial regulator of centrosome separation and mitotic spindle formation, making it an attractive target for cancer therapy. The following sections present a detailed analysis of the SAR of these compounds.

SAR of Aminopyridine-Based Nek2 Inhibitors

A study focused on developing potent and selective Nek2 inhibitors utilized a hybrid-design approach, combining structural elements from known inhibitor scaffolds. This led to the identification of a series of aminopyridine-based compounds with significant inhibitory activity. The core structure and the key points of modification (R-groups) are depicted below.

General Structure of Aminopyridine-Based Nek2 Inhibitors:

A representative 2D structure of the aminopyridine scaffold is needed here to illustrate the R-group positions. As I cannot generate images, a placeholder is used. For a real guide, a chemical drawing of the aminopyridine core with labeled R1, R2, etc., would be inserted.

Caption: General chemical structure of the aminopyridine-based Nek2 inhibitors.

The SAR of these analogs was systematically explored by modifying various substituents and evaluating their impact on Nek2 inhibitory potency (IC50). The quantitative data from these studies are summarized in the tables below.

Table 1: SAR of the Hinge-Binding Moiety and Amino-Substituent [1]

CompoundHinge-BinderR-group (Amino-substituent)Nek2 IC50 (µM)
11aAminopyrazine4-Methylbenzyl0.79
11bAminopyrazine3-Methylbenzyl2.47
17aAminopyridine4-Methylbenzyl0.38
17cAminopyridine4-(Aminomethyl)benzyl0.042
17fAminopyridine4-(Piperidin-1-ylmethyl)benzyl0.093
17gAminopyridine4-(Morpholinomethyl)benzyl0.318

Key Findings:

  • Hinge-Binder: Switching from an aminopyrazine (11a, 11b) to an aminopyridine (17a) hinge-binding scaffold resulted in a significant increase in Nek2 inhibition.[1]

  • Amino-Substituent: The presence and basicity of an amino group on the benzyl (B1604629) moiety are crucial for high potency. Compound 17c , with a primary amine, exhibited the lowest IC50 value.

  • The more rigid cyclic amine in 17f (piperidine) was well-tolerated, showing only a slight decrease in activity compared to 17c .[1]

  • Reducing the basicity of the amino group, as in the morpholine-containing analog 17g , led to a more than 7-fold decrease in potency, highlighting the importance of charged interactions.[1]

Table 2: SAR of the Substituted Benzyl Ether Moiety [1]

CompoundR-group (Benzyl Ether)Nek2 IC50 (µM)Plk1 IC50 (µM)Selectivity (Plk1/Nek2)
rac-17j2,6-Dichlorobenzyl0.0511.3226
rac-212-Chloro-6-fluorobenzyl0.0241.4761
(R)-212-Chloro-6-fluorobenzyl0.0151.2583
(S)-212-Chloro-6-fluorobenzyl0.0762.0527

Key Findings:

  • Halogen Substitution: The substitution pattern on the benzyl ether moiety significantly influences both potency and selectivity. The 2-chloro-6-fluorobenzyl group in rac-21 was found to be optimal.

  • Stereochemistry: The activity resides in the (R)-enantiomer, with (R)-21 being the most potent and selective compound in the series.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Nek2 Kinase Inhibition Assay

Principle:

The inhibitory activity of the compounds against Nek2 kinase is determined using a radiometric assay that measures the transfer of a radiolabeled phosphate (B84403) group from [γ-³³P]ATP to a substrate peptide.

Protocol:

  • Reagents:

    • Nek2 enzyme (purified)

    • Substrate peptide (e.g., β-casein)

    • [γ-³³P]ATP

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.015% Brij-35)

    • Test compounds (serially diluted in DMSO)

    • Stop solution (e.g., 3% phosphoric acid)

  • Procedure:

    • Prepare a reaction mixture containing the Nek2 enzyme and substrate peptide in the kinase buffer.

    • Add the test compounds at various concentrations (typically in a 96-well plate format).

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction by adding the stop solution.

    • Transfer a portion of the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper).

    • Wash the filter membrane extensively to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity retained on the filter membrane using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

General Workflow for Kinase Inhibitor Discovery

The following diagram illustrates a typical workflow for the discovery and characterization of kinase inhibitors, a process relevant to the development of this compound analogs.

Kinase_Inhibitor_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Library Screening Hit_ID Hit Identification HTS->Hit_ID Data Analysis Hit_to_Lead Hit-to-Lead (SAR Studies) Hit_ID->Hit_to_Lead Chemical Synthesis Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Iterative Design In_Vitro_Tox In Vitro Toxicology Lead_Opt->In_Vitro_Tox Candidate Selection In_Vivo_Efficacy In Vivo Efficacy & Pharmacokinetics In_Vitro_Tox->In_Vivo_Efficacy Safety Assessment

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

Conclusion

The this compound scaffold is a valuable starting point for the development of potent enzyme inhibitors. The SAR studies on aminopyridine-based Nek2 inhibitors demonstrate that systematic modifications to the hinge-binding region, the solvent-exposed moieties, and the stereochemistry can lead to highly potent and selective compounds. The data and protocols presented in this guide offer a framework for the rational design of novel this compound analogs with improved therapeutic potential. Future studies should continue to explore the diversification of this scaffold to target other kinases and biological targets.

References

A Comparative Guide to 3-Hydroxy-2-nitropyridine-Based Drug Candidates: In Vitro and In Vivo Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-hydroxy-2-nitropyridine (B88870) scaffold is a versatile starting point for the development of novel therapeutics, demonstrating potential across multiple target classes, including kinase inhibition, antimicrobial activity, and disruption of tubulin polymerization. This guide provides a comparative analysis of drug candidates derived from this core structure, presenting available in vitro and in vivo validation data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Overview of Therapeutic Applications

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. Its derivatives have been investigated for several therapeutic applications:

  • Anticancer Agents: As a precursor to multi-target tyrosine kinase inhibitors like Crizotinib, and as a scaffold for novel sulfonamide derivatives that inhibit tubulin polymerization.[1]

  • Antimicrobial Agents: Forming the basis for pyridoxazinone derivatives with activity against a range of bacterial and fungal pathogens.[2]

This guide will focus on the validation of drug candidates in these key areas, providing a comparative look at their performance against established alternatives where data is available.

Anticancer Applications: Kinase and Tubulin Inhibition

Derivatives of this compound have shown promise as anticancer agents through two primary mechanisms: inhibition of key signaling kinases and disruption of microtubule dynamics.

Crizotinib: A Multi-Target Tyrosine Kinase Inhibitor

This compound is a crucial intermediate in the synthesis of Crizotinib, a potent inhibitor of MET, ALK, and ROS1 tyrosine kinases.[1]

The following tables summarize the efficacy of Crizotinib in preclinical studies.

Table 1: In Vitro Cytotoxicity of Crizotinib against Breast Cancer Cell Lines [3]

Cell LineClassificationReceptor StatusIC50 (µM)
MDA-MB-231Triple-Negative-5.16
MCF-7Luminal AER+, PR+, HER2-1.5
SK-BR-3HER2-PositiveER-, PR-, HER2+3.85

Table 2: In Vivo Tumor Growth Inhibition by Crizotinib in a Xenograft Model [4]

Treatment GroupTumor Volume Reduction (%)Tumor Weight Reduction (%)
Crizotinib50~40

Crizotinib exerts its anticancer effects by inhibiting the phosphorylation of key receptor tyrosine kinases, thereby blocking downstream signaling pathways crucial for cancer cell proliferation, survival, and migration.

G Crizotinib Mechanism of Action Crizotinib Crizotinib MET MET Crizotinib->MET inhibits ALK ALK Crizotinib->ALK inhibits ROS1 ROS1 Crizotinib->ROS1 inhibits Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) MET->Downstream activates ALK->Downstream activates ROS1->Downstream activates Proliferation Cell Proliferation Downstream->Proliferation promotes Survival Cell Survival Downstream->Survival promotes Migration Cell Migration Downstream->Migration promotes

Caption: Crizotinib inhibits MET, ALK, and ROS1 signaling pathways.

Sulfonate Derivatives as Tubulin Polymerization Inhibitors

Novel sulfonate derivatives synthesized from this compound have been identified as potent inhibitors of tubulin polymerization. While specific in vivo data for these particular compounds is not yet available, their mechanism of action is well-established.

The efficacy of these compounds is typically evaluated using an in vitro tubulin polymerization assay. This assay monitors the change in turbidity or fluorescence as purified tubulin polymerizes into microtubules.

Table 3: Hypothetical In Vitro Activity of a this compound-based Tubulin Inhibitor

CompoundTarget Site on β-tubulinIn Vitro Tubulin Polymerization IC50 (µM)
3-HNP-Sulfonate Derivative (Example)Colchicine Site[Data not available]
Colchicine (Reference)Colchicine Site9.42
Vincristine (Reference)Vinca Alkaloid Site[Data not available]
  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in an ice-cold polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2) to a final concentration of 2-4 mg/mL.[5]

    • Prepare a stock solution of GTP (e.g., 100 mM) and add to the tubulin solution to a final concentration of 1 mM.[5]

    • Prepare serial dilutions of the test compound (e.g., this compound-based sulfonate) and control compounds (e.g., colchicine, paclitaxel) in polymerization buffer.

  • Assay Procedure:

    • In a pre-chilled 96-well plate on ice, add the tubulin solution.

    • Add the test and control compounds to the respective wells. Include a vehicle control (e.g., DMSO).

    • Initiate polymerization by transferring the plate to a spectrophotometer pre-warmed to 37°C.[5]

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.[6]

  • Data Analysis:

    • Plot the absorbance against time to generate polymerization curves.

    • Determine the effect of the compound on the rate and extent of polymerization. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.

G Tubulin Polymerization Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tubulin Reconstitute Tubulin GTP Add GTP Tubulin->GTP Compound Prepare Compound Dilutions Plate Add Reagents to 96-well Plate (on ice) Compound->Plate GTP->Plate Incubate Incubate at 37°C in Spectrophotometer Plate->Incubate Measure Measure Absorbance at 340 nm Incubate->Measure Plot Plot Absorbance vs. Time Measure->Plot IC50 Calculate IC50 Plot->IC50

Caption: Workflow for a turbidity-based in vitro tubulin polymerization assay.

Antimicrobial Applications: Pyridoxazinone Derivatives

Derivatives of this compound, specifically pyridoxazinones, have demonstrated notable antimicrobial activity.

In Vitro Antimicrobial Activity

The following table summarizes the minimum inhibitory concentrations (MIC) of a synthesized pyridoxazinone derivative against various bacterial and fungal strains.[2]

Table 4: In Vitro Antimicrobial Activity of a Pyridoxazinone Derivative [2]

MicroorganismStrain TypeMIC (µg/mL)
Enterococcus faecalisGram-positive7.8
Staphylococcus aureusGram-positive31.2
Candida albicansFungus62.5
Candida glabrataFungus62.5
Candida tropicalisFungus62.5
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)[2]
  • Inoculum Preparation:

    • Prepare a standardized suspension of the microbial strain (e.g., to 0.5 McFarland standard).

    • Dilute the suspension in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of a microtiter plate.[1]

  • Compound Dilution:

    • Prepare a stock solution of the test compound (e.g., pyridoxazinone derivative) in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium directly in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted microbial suspension to each well containing the compound dilutions.

    • Include a positive control (microbe and broth), a negative control (broth only), and a solvent control.

    • Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[1]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G Broth Microdilution Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Standardized Inoculum Inoculate Inoculate Plate with Microbial Suspension Inoculum->Inoculate Compound Prepare Compound Dilutions in Plate Compound->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Observe Visually Inspect for Growth Inhibition Incubate->Observe MIC Determine Minimum Inhibitory Concentration (MIC) Observe->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vivo Antimicrobial Efficacy (General Protocol)

G In Vivo Antimicrobial Efficacy Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Infect Induce Infection in Mice (e.g., intraperitoneal injection of bacteria) Treat Administer Test Compound and Controls (e.g., oral gavage, intravenous) Infect->Treat Monitor Monitor Animal Health and Survival Treat->Monitor Harvest Harvest Tissues/Organs Monitor->Harvest Quantify Quantify Bacterial Load (CFU) Harvest->Quantify

Caption: General workflow for in vivo antimicrobial efficacy testing in a murine model.

Conclusion

The this compound scaffold holds significant potential for the development of novel drug candidates targeting a range of diseases. Its role as a precursor to the successful kinase inhibitor Crizotinib highlights its value in anticancer drug discovery. Furthermore, derivatives of this scaffold have demonstrated promising activity as both tubulin polymerization inhibitors and antimicrobial agents. While in vitro data for these newer applications is emerging, further in vivo validation and detailed elucidation of their effects on cellular signaling pathways are crucial next steps to fully realize their therapeutic potential. This guide provides a foundation for researchers to compare and advance the development of these promising compounds.

References

A Comparative Analysis of the Reactivity of 3-Hydroxy-2-nitropyridine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 3-Hydroxy-2-nitropyridine (B88870) with its structural isomers. While direct, comprehensive experimental kinetic studies comparing these specific isomers are limited in publicly available literature, this document synthesizes available data, theoretical principles of organic chemistry, and computational studies to offer insights into their relative reactivity. This information is crucial for optimizing synthetic routes and for the development of novel pharmaceuticals and other specialty chemicals.

Introduction to the Reactivity of Hydroxynitropyridines

The reactivity of hydroxynitropyridine isomers is governed by the interplay of the electron-donating hydroxyl (-OH) group and the electron-withdrawing nitro (-NO₂) group on the pyridine (B92270) ring. The pyridine ring itself is inherently electron-deficient compared to benzene, which influences its susceptibility to nucleophilic and electrophilic attack. The relative positions of the hydroxyl and nitro groups, as well as the pyridine nitrogen, dictate the electron density distribution within the aromatic ring, thereby determining the regioselectivity and rate of chemical reactions.

Comparative Data Summary

The following table summarizes key physicochemical properties of this compound and its common isomers. These properties, such as pKa, can provide an indirect measure of the electronic environment of the pyridine ring and thus hint at the relative reactivity of the isomers.

PropertyThis compound2-Hydroxy-3-nitropyridine (B160883)2-Hydroxy-5-nitropyridine4-Hydroxy-3-nitropyridine5-Hydroxy-2-nitropyridine
CAS Number 15128-82-2[1]6332-56-55418-51-9[2]5435-54-1[3]15206-26-5[1]
Molecular Formula C₅H₄N₂O₃[1]C₅H₄N₂O₃C₅H₄N₂O₃[2]C₅H₄N₂O₃C₅H₄N₂O₃
Molecular Weight 140.10 g/mol [4]140.10 g/mol 140.10 g/mol [2]140.10 g/mol 140.10 g/mol
Appearance Yellow Crystalline Powder[1]Yellow crystal[5]Pale yellow to light brown crystalline solid[2]Yellow solid[6]Data not readily available
Melting Point (°C) 69-71[7]212 (dec.)[5]188-191[8]195 - 198[6]Data not readily available
Predicted pKa 0.31 ± 0.22[1][9]3.99 ± 0.20[5]Data not readily available~3.7[6]Data not readily available

Theoretical Reactivity Profile: Electronic and Steric Effects

The reactivity of these isomers towards nucleophilic and electrophilic substitution is largely dictated by the electronic effects of the substituents. The nitro group is a strong electron-withdrawing group, deactivating the ring towards electrophilic aromatic substitution and activating it towards nucleophilic aromatic substitution, particularly at the ortho and para positions. Conversely, the hydroxyl group is an activating, ortho-, para-directing group for electrophilic substitution.

A computational study using density functional theory (DFT) on 2-hydroxy-3-nitropyridine and this compound provides insights into their relative stabilities and electronic structures, which can be correlated with reactivity.[10]

Nucleophilic Aromatic Substitution (SNAr): The presence of the nitro group makes the pyridine ring susceptible to SNAr. The reactivity is expected to be higher when the nitro group is in a position to stabilize the negative charge of the Meisenheimer intermediate.

Electrophilic Aromatic Substitution (EAS): The hydroxyl group activates the ring for EAS. The positions most susceptible to attack will be those that are ortho and para to the hydroxyl group and not sterically hindered.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate a general mechanism for nucleophilic aromatic substitution on a nitropyridine ring and a proposed experimental workflow for a comparative kinetic study.

SNAr_Mechanism sub Nitropyridine meisenheimer Meisenheimer Complex (Resonance Stabilized) sub->meisenheimer Attack by Nu⁻ nuc Nucleophile (Nu⁻) product Substituted Product meisenheimer->product Loss of Leaving Group lg Leaving Group (e.g., NO₂⁻)

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Kinetic_Workflow prep Prepare equimolar solutions of hydroxynitropyridine isomers and nucleophile mix Mix reactants under controlled temperature and solvent conditions prep->mix monitor Monitor reaction progress over time (e.g., via UV-Vis, HPLC, or NMR) mix->monitor data Collect concentration vs. time data monitor->data analysis Determine reaction rates and rate constants data->analysis compare Compare rate constants to establish reactivity order analysis->compare

Caption: Experimental workflow for a comparative kinetic analysis.

Experimental Protocols

While direct comparative kinetic data is lacking, the synthesis of these compounds provides insight into their reactivity under specific conditions. The following are representative protocols for the synthesis of this compound, which can be adapted for comparative studies.

Protocol 1: Nitration of 3-Hydroxypyridine using Mixed Acid

This method is a common approach for the synthesis of this compound.[7]

Materials:

  • 3-Hydroxypyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice bath

  • Magnetic stirrer

  • Reaction flask

Procedure:

  • Dissolve 3-Hydroxypyridine in concentrated sulfuric acid in a reaction flask, cooled in an ice bath.

  • Slowly add a mixture of concentrated sulfuric acid and concentrated nitric acid dropwise to the solution while maintaining the temperature below 30°C.

  • After the addition is complete, continue stirring at room temperature for a specified period.

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain this compound.

Protocol 2: Nitration using Potassium Nitrate and Acetic Anhydride

This protocol offers an alternative to the use of mixed acids.[11][12]

Materials:

  • 3-Hydroxypyridine

  • Ethyl acetate (B1210297)

  • Potassium Nitrate (KNO₃)

  • Acetic Anhydride

  • Saturated Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Activated carbon

  • Magnetic stirrer and heating mantle

  • Reaction flask and reflux condenser

Procedure:

  • To a three-necked flask, add 10g of 3-hydroxypyridine, 80ml of ethyl acetate, 4.2g of KNO₃, and 21ml of acetic anhydride.[11]

  • Heat the mixture at 45°C with magnetic stirring until the reaction is complete (monitored by TLC or other suitable methods).[11]

  • Cool the reaction mixture to room temperature and filter.

  • Adjust the pH of the filtrate to neutral with a saturated NaOH solution.

  • Extract the aqueous layer with ethyl acetate (3-4 times).

  • Combine the organic extracts, add activated carbon, and heat under reflux for 1 hour.

  • Cool and filter the mixture. Dry the filtrate with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. A yield of 81% has been reported for this method.[11]

Conclusion

References

Benchmarking the Antimicrobial Potency of 3-Hydroxy-2-nitropyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Among these, 3-hydroxy-2-nitropyridine (B88870) derivatives, particularly pyridoxazinones synthesized from this precursor, have emerged as a promising class of compounds. This guide provides an objective comparison of the antimicrobial potency of these derivatives against common alternatives, supported by experimental data and detailed methodologies.

Comparative Antimicrobial Potency

The antimicrobial efficacy of novel compounds is benchmarked by comparing their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against those of established antimicrobial agents. The following tables summarize the available data for pyridoxazinone derivatives derived from this compound and standard antibiotics against key pathogenic bacteria and fungi.

Data Presentation

Table 1: Antibacterial Activity of Pyridoxazinone Derivatives and Standard Antibiotics

Compound/DrugEnterococcus faecalis MIC (µg/mL)Enterococcus faecalis MBC (µg/mL)Acinetobacter baumannii MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)Staphylococcus aureus MBC (µg/mL)
Pyridoxazinone Derivative 2e7.8[1]15.6[1]31.25-125[1]31.2[1]62.5[1]
Pyridoxazinone Derivative 2d-125[1]--125[1]
Pyridoxazinone Derivative 2c-----
Chloramphenicol8-16-8-324-16-
Ciprofloxacin0.5-2-0.125-10.25-1-

Note: MIC and MBC values for standard antibiotics are typical ranges and can vary between strains and testing conditions.

Table 2: Antifungal Activity of a Pyridoxazinone Derivative and a Standard Antifungal Agent

Compound/DrugCandida albicans MIC (µg/mL)Candida glabrata MIC (µg/mL)Candida tropicalis MIC (µg/mL)
Pyridoxazinone Derivative 2e62.5[1]62.5[1]62.5[1]
Fluconazole (B54011)0.25-21-160.5-4

Note: MIC values for fluconazole are typical ranges and can vary between strains and testing conditions.

Experimental Protocols

The determination of MIC and MBC values is crucial for assessing antimicrobial potency. The following are detailed methodologies based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method) based on CLSI M07

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3]

Materials:

  • Test compounds (this compound derivatives and standard antibiotics)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial/fungal strains

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Incubator

Procedure:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth to achieve a range of concentrations.

  • Inoculum Preparation: Culture the microbial strains on appropriate agar (B569324) plates. Suspend isolated colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: Add 100 µL of the appropriate broth to all wells of a 96-well plate. Add 100 µL of the antimicrobial stock solution to the first well of each row and perform serial dilutions by transferring 100 µL from well to well. Finally, add 100 µL of the prepared inoculum to each well. Include a growth control (inoculum without antimicrobial) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for yeast.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity).

Minimum Bactericidal Concentration (MBC) Assay based on CLSI M07

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take a 10-100 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).

  • Spread the aliquot onto a suitable agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

Mandatory Visualizations

Experimental Workflow for MIC and MBC Determination

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_compounds Prepare Antimicrobial Solutions serial_dilution Serial Dilution in 96-Well Plate prep_compounds->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculation Inoculate with Microbial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation_mic Incubate Plate inoculation->incubation_mic read_mic Read MIC (Lowest concentration with no visible growth) incubation_mic->read_mic subculture Subculture from Clear MIC Wells read_mic->subculture incubation_mbc Incubate Agar Plates subculture->incubation_mbc read_mbc Read MBC (≥99.9% killing) incubation_mbc->read_mbc

Caption: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.

Proposed Mechanism of Action for Nitroaromatic Compounds

The antimicrobial activity of nitroaromatic compounds, including this compound derivatives, is generally believed to involve the reductive activation of the nitro group within the microbial cell.

mechanism_of_action cluster_cell Microbial Cell nitro_compound Nitroaromatic Compound (e.g., Pyridoxazinone) nitroreductase Nitroreductase Enzymes nitro_compound->nitroreductase Reduction reactive_intermediates Reactive Nitroso and Hydroxylamine Intermediates nitroreductase->reactive_intermediates dna_damage DNA Damage reactive_intermediates->dna_damage protein_damage Protein & Enzyme Inactivation reactive_intermediates->protein_damage cell_death Cell Death dna_damage->cell_death protein_damage->cell_death

Caption: Proposed reductive activation mechanism of nitroaromatic antimicrobials.

References

Cross-reactivity and selectivity profiling of 3-Hydroxy-2-nitropyridine-based inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity and selectivity profiles of kinase inhibitors derived from the 3-hydroxy-2-nitropyridine (B88870) scaffold, with a primary focus on the well-established anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib, and its alternatives. The information presented is curated from experimental data to assist researchers in evaluating the performance and potential off-target effects of these compounds.

Introduction to this compound-Based Inhibitors

This compound is a key chemical intermediate utilized in the synthesis of a variety of bioactive compounds.[1][2][3][4][5][6][7][8] Its structural framework is integral to the development of potent enzyme inhibitors, most notably in the field of oncology. The primary example is Crizotinib, a multi-targeted tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC) with ALK or ROS1 rearrangements.[9][10][11][12] Beyond ALK, the this compound scaffold has been employed in the synthesis of novel sulfonates that act as potent inhibitors of cell proliferation and tubulin polymerization, highlighting its versatility in drug discovery.[5][6]

Kinase Inhibitor Selectivity Profiles

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. While high potency against the intended target is desired, off-target activities can lead to adverse effects or, in some cases, beneficial polypharmacology. This section compares the selectivity of Crizotinib with several alternative ALK inhibitors.

Data Presentation: Quantitative Kinase Inhibition

The following tables summarize the half-maximal inhibitory concentrations (IC50) of Crizotinib and other ALK inhibitors against their primary target and a panel of off-target kinases. It is important to note that these values are compiled from various studies and experimental conditions may differ.

Table 1: Inhibitory Activity (IC50, nM) of Crizotinib and Alternative ALK Inhibitors

Kinase TargetCrizotinibAlectinibCeritinib (B560025)BrigatinibLorlatinib (B560019)
ALK 24 nM[4]1.9 nM[13]0.2 nM[14]1.3 nM[13]<0.025 nM[15]
ROS1 40 nM---<0.025 nM[15]
MET 8 nM----
Insulin Receptor (InsR) --7 nM[14]--
IGF-1R --8 nM[14]--
STK22D --23 nM[14]--
FER --5 nM[14]Yes-
FAK1 --~20 nM[14]Yes-
CAMKK2 --Yes--
LTK -Yes---
GAK -Yes-Yes-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of kinase and tubulin inhibitors.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring the in vitro potency of an inhibitor against a purified kinase.[16]

  • Materials:

    • Purified recombinant kinase (e.g., ALK, MET)

    • Kinase-specific substrate peptide

    • ATP

    • Test inhibitor (dissolved in DMSO)

    • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • 384-well white plates

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (for control).

    • Add 2 µL of the diluted kinase enzyme to each well.

    • Initiate the kinase reaction by adding 2 µL of a mixture of the substrate and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using a suitable data analysis software.

Cell-Based Kinase Inhibition Assay (Western Blot)

This protocol assesses the ability of an inhibitor to block the phosphorylation of a target kinase and its downstream signaling proteins within a cellular context.[17][18]

  • Materials:

    • Cancer cell line expressing the target kinase (e.g., H3122 for EML4-ALK)

    • Complete cell culture medium

    • Test inhibitor (dissolved in DMSO)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-STAT3, anti-total-STAT3)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test inhibitor or DMSO for a specified time (e.g., 2-6 hours).

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This assay is used to identify and characterize compounds that interfere with microtubule dynamics.[19][20][21]

  • Materials:

    • Purified tubulin (>99% pure)

    • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • GTP solution

    • Glycerol

    • Fluorescent reporter dye that binds to polymerized microtubules

    • Test compound

    • Known tubulin polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel) as controls

    • 96-well, black, clear-bottom plates

    • Fluorescence microplate reader with temperature control

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • On ice, prepare a tubulin reaction mix containing tubulin, General Tubulin Buffer, GTP, glycerol, and the fluorescent reporter.

    • Add the test compound, controls, or vehicle to the wells of a pre-warmed 96-well plate.

    • Initiate the polymerization reaction by adding the ice-cold tubulin reaction mix to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 60 minutes.

    • Plot the fluorescence intensity over time to generate polymerization curves.

    • Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in inhibitor action can aid in understanding their mechanism and potential effects.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK EML4-ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Inhibitor ALK Inhibitor (e.g., Crizotinib) Inhibitor->ALK Inhibition

Caption: Simplified ALK signaling pathway and the point of inhibition.

MET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF MET c-MET Receptor HGF->MET Binding & Activation RAS RAS MET->RAS PI3K PI3K MET->PI3K STAT3 STAT3 MET->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Invasion) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription Inhibitor MET Inhibitor (e.g., Crizotinib) Inhibitor->MET Inhibition

Caption: Overview of the c-MET signaling pathway and its inhibition.

Kinase_Inhibitor_Profiling_Workflow cluster_workflow Inhibitor Profiling Workflow Start Novel Inhibitor Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (Target Engagement) Biochemical_Assay->Cell_Based_Assay Kinome_Scan Kinome-wide Selectivity Screening Cell_Based_Assay->Kinome_Scan Lead_Optimization Lead Optimization Kinome_Scan->Lead_Optimization Lead_Optimization->Biochemical_Assay Iterative Improvement End Preclinical Candidate Lead_Optimization->End

Caption: A general experimental workflow for kinase inhibitor profiling.

Conclusion

The this compound scaffold is a valuable starting point for the development of potent enzyme inhibitors. The extensive data available for ALK inhibitors derived from this scaffold, such as Crizotinib, alongside a growing number of alternatives, provides a rich dataset for comparative analysis. Understanding the cross-reactivity and selectivity profiles through rigorous experimental evaluation, as detailed in the provided protocols, is paramount for the development of safer and more effective targeted therapies. The continuous evolution of ALK inhibitors, with newer generations showing improved potency and selectivity, underscores the importance of ongoing research in this area.[22][23][24] Researchers are encouraged to utilize the methodologies and comparative data presented in this guide to inform their own drug discovery and development efforts.

References

A Head-to-Head Comparison of Synthetic Routes to Crizotinib from Different Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Crizotinib (B193316), an essential tyrosine kinase inhibitor for the treatment of specific types of non-small cell lung cancer, has several established synthetic routes. This guide provides an objective, data-driven comparison of two prominent pathways to this crucial pharmaceutical agent, starting from distinct precursors. The analysis focuses on key metrics such as overall yield, step count, and the nature of the chemical transformations involved, offering valuable insights for process optimization and development.

At a Glance: Comparison of Synthetic Routes

MetricRoute 1: Pfizer's Enabling RouteRoute 2: Convergent Synthesis via Pyrazole (B372694) Core Formation
Starting Materials (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol & 3-hydroxy-2-nitropyridine (B88870)2,6-dichloro-3-fluoroacetophenone & 4-iodopyrazole
Key Intermediates (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine1-(piperidin-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Overall Yield Approximately 40%[1]Not explicitly reported, estimated based on individual step yields
Number of Steps 6 steps from the chiral alcohol[1]Approximately 5-6 steps
Key Reactions Mitsunobu reaction, chemoselective nitro reduction, Suzuki coupling[1]Grignard formation, Suzuki coupling, N-arylation
Advantages Well-established and scaled for large-scale production (>100 kg)[1]Potentially shorter and more convergent, avoids the use of a nitro-pyridine intermediate
Disadvantages Involves a Mitsunobu reaction which can have challenging purifications[1]Requires the synthesis of a specific pyrazole boronic ester intermediate

Signaling Pathway of Crizotinib

Crizotinib functions as a potent inhibitor of both ALK (Anaplastic Lymphoma Kinase) and c-MET (Mesenchymal-Epithelial Transition factor) receptor tyrosine kinases. In certain cancers, a chromosomal rearrangement leads to the formation of the EML4-ALK fusion protein, which is constitutively active and drives tumor growth through downstream signaling cascades like the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. Similarly, aberrant c-MET signaling can promote cell proliferation, survival, and metastasis. Crizotinib competitively binds to the ATP-binding pocket of these kinases, inhibiting their activity and blocking these downstream oncogenic signals.[2][3][4]

Crizotinib Signaling Pathway cluster_0 Cell Membrane cluster_1 Downstream Signaling Cascades cluster_2 Cellular Response EML4_ALK EML4-ALK Fusion Protein RAS_MAPK RAS-MAPK Pathway EML4_ALK->RAS_MAPK PI3K_AKT PI3K-AKT Pathway EML4_ALK->PI3K_AKT JAK_STAT JAK-STAT Pathway EML4_ALK->JAK_STAT cMET c-MET Receptor cMET->RAS_MAPK cMET->PI3K_AKT Crizotinib Crizotinib Crizotinib->EML4_ALK Inhibits Crizotinib->cMET Inhibits Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation

Caption: Crizotinib inhibits EML4-ALK and c-MET signaling pathways.

Synthetic Route 1: Pfizer's Enabling Route

This route is a well-established and robust process that has been utilized for the large-scale production of Crizotinib.[1] The key steps involve the formation of an ether linkage via a Mitsunobu reaction, followed by functionalization of the pyridine (B92270) ring and a final Suzuki coupling to introduce the pyrazole moiety.

Pfizer's Enabling Route to Crizotinib cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_coupling Coupling and Final Product start1 (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol intermediate1 (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine start1->intermediate1 Mitsunobu Reaction start2 This compound start2->intermediate1 intermediate2 (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine intermediate1->intermediate2 Nitro Reduction intermediate3 (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine intermediate2->intermediate3 Bromination coupled_product Boc-protected Crizotinib intermediate3->coupled_product Suzuki Coupling boronate 1-(piperidin-4-yl)-4-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Boc-protected) boronate->coupled_product final_product Crizotinib coupled_product->final_product Boc Deprotection

Caption: Pfizer's enabling synthetic route to Crizotinib.

Experimental Protocols for Route 1

Step 1: Mitsunobu Reaction to form (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine To a solution of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol and this compound in a suitable solvent such as toluene, triphenylphosphine (B44618) is added. The mixture is cooled, and a dialkyl azodicarboxylate (e.g., DIAD or DEAD) is added portion-wise. The reaction proceeds with inversion of stereochemistry. The product is typically isolated by crystallization.[1]

Step 2: Chemoselective Reduction to (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine The nitro group of the intermediate is selectively reduced to an amine. This can be achieved using various reducing agents, such as iron powder in the presence of an acid (e.g., HCl) or through catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon.[1]

Step 3: Bromination to (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine The aminopyridine intermediate undergoes regioselective bromination at the 5-position of the pyridine ring. N-Bromosuccinimide (NBS) is a commonly used brominating agent for this transformation.[1]

Step 4: Suzuki Coupling The brominated intermediate is coupled with a Boc-protected pyrazole boronic acid pinacol (B44631) ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent mixture like DMF/water. This reaction forms the carbon-carbon bond between the pyridine and pyrazole rings.

Step 5: Boc Deprotection The final step involves the removal of the Boc protecting group from the piperidine (B6355638) nitrogen. This is typically achieved under acidic conditions, for instance, using hydrochloric acid in a solvent like ethanol (B145695) or dioxane, to yield Crizotinib hydrochloride.

Synthetic Route 2: Convergent Synthesis via Pyrazole Core Formation

This alternative approach, outlined in Chinese patent CN104693184A, employs a more convergent strategy where the core heterocyclic system is assembled through a key Suzuki coupling of a pre-functionalized pyrazole boronic ester with the pyridine fragment.

Convergent Synthesis of Crizotinib cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_coupling Coupling and Final Product start1 4-Iodopyrazole intermediate1 1-(Piperidin-4-yl)-4-iodopyrazole (Boc-protected) start1->intermediate1 N-Arylation start2 1-Boc-4-piperidone start2->intermediate1 Reductive Amination start3 (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl) ethoxy)pyridin-2-amine coupled_product Boc-protected Crizotinib start3->coupled_product intermediate2 1-(Piperidin-4-yl)-4-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Boc-protected) intermediate1->intermediate2 Miyaura Borylation intermediate2->coupled_product Suzuki Coupling final_product Crizotinib coupled_product->final_product Boc Deprotection

References

Safety Operating Guide

Safe Disposal of 3-Hydroxy-2-nitropyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: In the event of a spill or for disposal, consult your institution's Environmental Health and Safety (EHS) department and refer to the full Safety Data Sheet (SDS). This document serves as a guide and is not a substitute for official safety protocols.

This guide provides essential safety and logistical information for the proper disposal of 3-Hydroxy-2-nitropyridine (CAS No. 15128-82-2), tailored for researchers, scientists, and professionals in drug development. The following procedures are based on information from safety data sheets and are intended to ensure safe handling and regulatory compliance.

Hazard Profile and Safety Summary

This compound is classified as a hazardous chemical.[1] Understanding its primary hazards is crucial for safe handling and disposal.

Hazard ClassificationCategoryDescription
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1]
Harmful if Swallowed-Harmful if swallowed.[2]

This table summarizes the key hazards associated with this compound.

Step-by-Step Disposal Procedure

The recommended procedure for the disposal of this compound is to use an approved waste disposal service.[1][3][4][5] Do not attempt to dispose of this chemical down the drain or as regular solid waste.

1. Waste Identification and Segregation:

  • Identify all waste containing this compound. This includes pure, unused product, contaminated labware (e.g., weighing boats, spatulas), and any solutions.

  • Segregate this waste from other laboratory waste streams to avoid incompatible mixtures.

2. Containerization and Labeling:

  • Place solid waste in a clearly labeled, sealable container. For contaminated labware, double-bagging in durable plastic bags may be appropriate.

  • Liquid waste (e.g., solutions) should be stored in a sealed, compatible container.

  • The container must be clearly labeled with the chemical name ("this compound") and appropriate hazard symbols (e.g., "Irritant," "Harmful").

3. Storage Pending Disposal:

  • Store the sealed waste container in a designated, well-ventilated area, away from incompatible materials.[3][5]

  • The storage area should be secure and accessible only to authorized personnel.[2][3][5]

4. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

  • Provide them with the Safety Data Sheet (SDS) for this compound.

  • Follow their specific instructions for pickup and disposal. Waste codes should be assigned by the user based on the application for which the product was used.[4]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

1. Immediate Actions:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.[3][5]

  • Remove all sources of ignition.[3][5]

2. Personal Protective Equipment (PPE):

  • Before addressing the spill, don appropriate PPE, including:

    • Chemical-resistant gloves

    • Safety goggles or face shield

    • Lab coat or protective clothing

    • For large spills or in poorly ventilated areas, a NIOSH/MSHA approved respirator may be necessary.[4]

3. Spill Containment and Cleanup:

  • For solid spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[4] Avoid generating dust.[2]

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

  • Wash the spill area thoroughly with soap and water.[1][4]

4. Reporting:

  • Report the spill to your supervisor and your institution's EHS department, regardless of the size.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste? is_spill Is it an accidental spill? start->is_spill follow_spill_protocol Follow Emergency Spill Protocol: 1. Evacuate & Ventilate 2. Don PPE 3. Contain & Clean Up 4. Report to EHS is_spill->follow_spill_protocol Yes waste_collection Collect waste in a compatible, sealed container. is_spill->waste_collection No (Routine Disposal) follow_spill_protocol->waste_collection label_waste Label container with: - Chemical Name - Hazard Symbols waste_collection->label_waste store_waste Store in a designated, secure, and ventilated area. label_waste->store_waste contact_ehs Contact Institutional EHS or Licensed Waste Disposal Company. store_waste->contact_ehs end End: Professional Disposal Complete contact_ehs->end

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 3-Hydroxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of 3-Hydroxy-2-nitropyridine. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is a chemical that requires careful handling due to its potential health effects. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2][3] Ingestion may also be harmful.[4]

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1][3]
Eye IrritationH319Causes serious eye irritation.[1][3]
Specific target organ toxicityH335May cause respiratory irritation.[1][3]
Acute Toxicity (Oral)H302Harmful if swallowed.[4]

Operational Plan: Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment. This involves proper engineering controls, diligent use of personal protective equipment, and safe work practices.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[1][4] Use of a chemical fume hood is recommended to minimize inhalation of dust or vapors.[2]

  • Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][3]

Personal Protective Equipment (PPE) Protocol

The selection and use of appropriate PPE is the primary defense against direct exposure.

PPE CategorySpecifications and Procedures
Eye and Face Protection Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1][5]
Skin Protection Gloves: Wear chemical-impermeable gloves.[1] Inspect gloves for any damage before use.[3] Clothing: Wear impervious, flame-resistant protective clothing to prevent skin contact.[1][5] A lab coat is mandatory.
Respiratory Protection If there is a risk of generating dust or aerosols, a NIOSH-approved N95 dust mask or equivalent respirator should be used.[5]
Work Practices and Hygiene
  • Avoid all personal contact, including inhalation.[4]

  • Prevent the formation of dust and aerosols.[1]

  • Wash hands thoroughly with soap and water after handling the chemical.[2][4]

  • Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[4]

  • Contaminated work clothing should be laundered separately before reuse.[1][4]

Emergency Procedures and First Aid

In case of accidental exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air and ensure they are in a position comfortable for breathing.[1][6] If the person feels unwell, seek medical attention.[1] If breathing is difficult or stops, provide artificial respiration.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water.[1][2] Remove all contaminated clothing.[1] If skin irritation develops, seek medical attention.[1]
Eye Contact Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do so.[1] Continue rinsing. If eye irritation persists, seek immediate medical attention.[7]
Ingestion Clean the mouth with water.[2] Do not induce vomiting. Seek immediate medical attention.[5]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: Chemical waste generators are responsible for determining if the discarded chemical is classified as hazardous waste.[2] Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[2]

  • Disposal Method: Dispose of the contents and container at an approved waste disposal facility.[1][3][6] Do not allow the chemical to enter drains.[1]

  • Container Disposal: Where possible, recycle containers. If recycling is not an option, puncture and dispose of containers in an authorized landfill.[4]

Storage Plan

Proper storage is necessary to maintain the chemical's integrity and prevent accidents.

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][6]

  • Security: The storage area should be locked to restrict access.[1][4][6]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[2]

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep Hazard Assessment ppe Don Personal Protective Equipment (PPE) - Goggles - Gloves - Lab Coat prep->ppe handle Chemical Handling in Ventilated Area ppe->handle observe Observe Safe Work Practices handle->observe decon Decontaminate Work Area observe->decon doff Doff PPE decon->doff wash Wash Hands Thoroughly doff->wash dispose Dispose of Waste (Chemical and Contaminated PPE) wash->dispose

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-2-nitropyridine
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-2-nitropyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。